(S)-(-)-1-Phenylethyl isocyanate
Description
Structure
3D Structure
Properties
IUPAC Name |
[(1S)-1-isocyanatoethyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-8(10-7-11)9-5-3-2-4-6-9/h2-6,8H,1H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSCUXAFAJEQGB-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14649-03-7 | |
| Record name | (-)-α-Methylbenzyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14649-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-(-)-α-methylbenzyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.165 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to (S)-(-)-1-Phenylethyl Isocyanate: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(-)-1-Phenylethyl isocyanate is a chiral organic compound of significant interest in synthetic chemistry and drug development. Its electrophilic isocyanate group readily reacts with nucleophiles, making it a valuable reagent for the synthesis of a variety of chiral derivatives, including ureas and carbamates. This technical guide provides a comprehensive overview of the chemical properties, specifications, and key applications of this compound. Detailed experimental protocols for its synthesis and analysis are presented, along with an exploration of its emerging role in cancer research, specifically its interaction with key signaling pathways.
Chemical Properties and Specifications
This compound is a colorless to pale yellow liquid. Below is a summary of its key chemical identifiers and physical properties.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 14649-03-7[1] |
| Molecular Formula | C₉H₉NO[1] |
| Molecular Weight | 147.17 g/mol [1] |
| IUPAC Name | (1S)-1-isocyanatoethyl)benzene[2] |
| Synonyms | (S)-(-)-α-Methylbenzyl isocyanate, (S)-1-phenylethyl isocyanate[1][2] |
| InChI Key | JJSCUXAFAJEQGB-QMMMGPOBSA-N[2] |
| SMILES | C--INVALID-LINK--N=C=O[2] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Appearance | Colorless to pale yellow liquid[3] |
| Boiling Point | 55 - 56 °C at 3.3 hPa[1] |
| Melting Point | 65 °C[1] |
| Density | 1.045 g/cm³ at 20 °C[1] |
| Flash Point | 65 °C (closed cup)[1] |
| Refractive Index | n20/D 1.5145 (lit.) |
| Solubility | Reacts with water[1] |
| Purity (GC) | ≥97.5%[3] |
Health and Safety Information
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed or inhaled and causes skin and eye irritation.[4]
Table 3: GHS Hazard Statements
| Code | Statement |
| H302 | Harmful if swallowed[4] |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H330 | Fatal if inhaled[5] |
| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled[4] |
| H335 | May cause respiratory irritation |
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[1]
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established methods for the synthesis of isocyanates from primary amines. The procedure involves the reaction of (S)-(-)-1-phenylethylamine with a phosgene equivalent, such as triphosgene.
Materials:
-
(S)-(-)-1-phenylethylamine
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator.
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (S)-(-)-1-phenylethylamine (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Addition of Triphosgene: In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous dichloromethane. Slowly add this solution to the stirred amine solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the solution and concentrate under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.
References
- 1. benchchem.com [benchchem.com]
- 2. Phenethyl isothiocyanate inhibits the carcinogenic properties of hepatocellular carcinoma Huh7.5.1 cells by activating MAPK/PI3K-Akt/p53 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenethyl isothiocyanate inhibits the carcinogenic properties of hepatocellular carcinoma Huh7.5.1 cells by activating MAPK/PI3K-Akt/p53 signaling pathways [PeerJ] [peerj.com]
- 4. Phenethyl isothiocyanate inhibits the carcinogenic properties of hepatocellular carcinoma Huh7.5.1 cells by activating MAPK/PI3K-Akt/p53 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
For Researchers, Scientists, and Drug Development Professionals
A Technical Guide to (S)-(-)-1-Phenylethyl isocyanate (CAS: 14649-03-7)
Abstract
This compound, identified by CAS number 14649-03-7, is a high-purity chiral reagent primarily utilized in the stereochemical analysis of racemic mixtures. Its isocyanate functional group reacts readily with chiral alcohols and amines to form stable diastereomeric carbamates and ureas, respectively. These derivatives, exhibiting distinct physicochemical properties, can be resolved and quantified using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). This technical guide provides a comprehensive overview of the compound's properties, a general synthesis pathway, and detailed experimental workflows for its principal application as a chiral derivatizing agent. Safety protocols and handling information are also included to ensure its proper use in a laboratory setting.
Introduction
This compound is a valuable organic compound for chemists working in asymmetric synthesis and drug development. Its molecular structure consists of a phenyl group and an isocyanate group attached to a chiral ethyl backbone, making it an ideal reagent for resolving enantiomers. The reaction of this isocyanate with a racemic alcohol or amine introduces a second chiral center, converting the enantiomeric pair into a diastereomeric pair. Because diastereomers have different physical properties, they can be distinguished and quantified by common spectroscopic and chromatographic methods, allowing for the determination of the enantiomeric excess (ee) of the original mixture.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of this compound are summarized in the table below. This data is essential for its proper handling, storage, and application in experimental setups.
| Property | Value | Reference(s) |
| CAS Number | 14649-03-7 | [1] |
| Molecular Formula | C₉H₉NO | [1] |
| Molecular Weight | 147.17 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Density | 1.045 g/mL at 20 °C | [3] |
| Boiling Point | 55-56 °C at 2.5 mmHg | [3][4] |
| Refractive Index | n20/D 1.5145 | [3] |
| Flash Point | 65 °C (149 °F) - closed cup | [3][4] |
| Optical Activity | [α]20/D −10° (neat) | [3] |
| Optical Purity | ee: 96% (GLC) | [3] |
| Solubility | Decomposes in water; Moisture sensitive | [4][5] |
| Storage Temperature | 2-8°C (Refrigerated) | [3] |
Synthesis Pathway
The industrial synthesis of isocyanates, including this compound, is typically achieved through the phosgenation of the corresponding primary amine.[1][5] This process involves the reaction of (S)-(-)-1-phenylethylamine with phosgene or a phosgene equivalent like triphosgene. The reaction proceeds in two main stages: an initial low-temperature reaction to form an intermediate carbamoyl chloride, followed by thermal decomposition at an elevated temperature to yield the final isocyanate product and hydrogen chloride gas.[5]
Caption: General synthesis of this compound via phosgenation of the corresponding amine.[5]
Applications in Research and Development
Chiral Derivatization for Enantiomeric Purity Analysis
The primary application of this compound is as a chiral derivatizing agent (CDA) to determine the enantiomeric composition of chiral analytes, particularly alcohols and amines.[6][7] The isocyanate reacts with the nucleophilic group of the analyte (e.g., the hydroxyl group of an alcohol) to form a covalent bond, creating a pair of diastereomers. These diastereomers can then be separated and quantified.
Caption: Workflow for determining enantiomeric excess using this compound.
Experimental Protocol: Derivatization of a Chiral Alcohol for HPLC Analysis
This protocol provides a general methodology for the derivatization of a racemic secondary alcohol for subsequent analysis.
-
Preparation of Analyte Solution: Dissolve the chiral alcohol (approx. 1 mg) in a suitable aprotic solvent (e.g., 1 mL of anhydrous acetonitrile or dichloromethane) in a clean, dry vial.
-
Addition of Reagent: To the analyte solution, add a slight molar excess (approx. 1.1 to 1.2 equivalents) of this compound.
-
Catalysis (Optional): For less reactive alcohols, a catalytic amount of a non-nucleophilic base, such as 4-dimethylaminopyridine (DMAP), may be added to facilitate the reaction.[8]
-
Reaction: Seal the vial and allow the reaction to proceed at room temperature for 1-2 hours, or until completion as monitored by Thin Layer Chromatography (TLC). Gentle heating may be applied if necessary.
-
Quenching: Once the reaction is complete, add a small amount of a primary amine (e.g., a few drops of butylamine) to quench any excess isocyanate.
-
Sample Preparation for HPLC: Dilute the resulting solution containing the diastereomeric carbamates to an appropriate concentration with the mobile phase.
-
HPLC Analysis: Inject the prepared sample onto a suitable HPLC system equipped with a standard reverse-phase column (e.g., C18). The diastereomers should exhibit different retention times, allowing for their separation and quantification via peak area integration.[4] The ratio of the peak areas corresponds directly to the ratio of the enantiomers in the original sample.
Note on Reported Biological Activity
Some commercial suppliers suggest that this compound has anti-cancer properties, including the inhibition of cell proliferation and induction of apoptosis.[2][5] It is critical to note that these properties are well-documented for a structurally related compound, Phenethyl isothiocyanate (PEITC) , which contains a -N=C=S group instead of the -N=C=O group.[9][10] PEITC is a known cancer chemopreventive agent found in cruciferous vegetables.[9] There is a lack of substantial primary scientific literature confirming similar potent anti-cancer activity for the isocyanate analog. Therefore, claims regarding the biological activity of this compound should be approached with caution and verified independently, as they may result from confusion with PEITC.
Safety and Handling
This compound is a hazardous chemical that requires strict safety protocols. It is classified as acutely toxic if inhaled, causes skin and eye irritation, and may cause respiratory sensitization.[3][4]
| Hazard Information | Description |
| Signal Word | Danger |
| GHS Pictograms | Skull and Crossbones, Health Hazard, Exclamation Mark |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H330: Fatal if inhaled. H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. H335: May cause respiratory irritation. |
| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P284: Wear respiratory protection. P304+P340+P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling and Storage Guidelines:
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. A NIOSH-approved respirator is required when handling outside of a fume hood or if aerosolization is possible.[4]
-
Storage: Store in a tightly sealed container in a refrigerator at 2-8°C.[3] The compound is moisture-sensitive; exposure to atmospheric moisture should be minimized to prevent degradation.[4]
-
Incompatibilities: Avoid contact with water, strong acids, strong bases, alcohols, and amines (except for controlled derivatization reactions).[4]
References
- 1. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. moodle2.units.it [moodle2.units.it]
- 4. epa.gov [epa.gov]
- 5. US2875226A - Process for the preparation of isocyanates - Google Patents [patents.google.com]
- 6. 1-phenylethyl isocyanate is a powerful reagent for the chiral analysis of secondary alcohols and hydroxy fatty acids with remote stereogenic centres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. distantreader.org [distantreader.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ciencia.ucp.pt [ciencia.ucp.pt]
Synonyms for (S)-(-)-1-Phenylethyl isocyanate like (S)-(-)-α-methylbenzyl isocyanate
This technical guide provides an in-depth overview of (S)-(-)-1-Phenylethyl isocyanate, a crucial chiral derivatizing agent for researchers, scientists, and drug development professionals. This document covers its nomenclature, chemical and physical properties, and primary applications, with a focus on experimental protocols and the broader context of isocyanate reactivity.
Nomenclature and Synonyms
This compound is a chiral organic compound widely recognized for its application in the stereoselective analysis of alcohols and amines. Due to its specific stereochemistry and functional group, it is identified by a variety of synonyms in chemical literature and commercial catalogs. The consistent use of its CAS (Chemical Abstracts Service) number is recommended to avoid ambiguity.
Table 1: Synonyms and Identifiers for this compound
| Identifier Type | Identifier |
| Systematic Name | (S)-1-Isocyanato-1-phenylethane |
| Common Synonym | (S)-(-)-α-Methylbenzyl isocyanate |
| CAS Number | 14150-58-8 |
| Other Synonyms | Isocyanic acid, (S)-α-methylbenzyl ester; Benzene, (S)-(1-isocyanatoethyl)- |
Chemical and Physical Properties
Understanding the physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental settings. These properties are summarized in the table below.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₉NO |
| Molecular Weight | 147.17 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 55-56 °C at 2.5 mmHg |
| Density | 1.045 g/mL at 20 °C |
| Refractive Index | n20/D 1.5145 (lit.) |
| Optical Rotation | [α]20/D ~ -10° (neat) |
| Solubility | Reacts with water and alcohols. Soluble in many organic solvents (e.g., dichloromethane, toluene, acetonitrile). |
Applications in Chiral Derivatization
The primary application of this compound is as a chiral derivatizing agent. Its enantiomerically pure nature allows for the conversion of a racemic or enantiomerically enriched mixture of chiral alcohols or amines into a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated and quantified using standard chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). This indirect method of chiral separation is a powerful tool for determining the enantiomeric excess (e.e.) of a sample.
Reaction with Alcohols and Amines
This compound readily reacts with the nucleophilic hydroxyl (-OH) group of alcohols and the amino (-NH₂) group of primary and secondary amines. The reaction with an alcohol yields a urethane (carbamate) derivative, while the reaction with an amine produces a urea derivative.
Experimental Protocols
While specific derivatization conditions should be optimized for each analyte, the following provides a general protocol for the derivatization of secondary alcohols for GC analysis and primary amines for HPLC analysis.
Derivatization of Secondary Alcohols for GC Analysis
This protocol outlines the general steps for the derivatization of a secondary alcohol to determine its enantiomeric excess.[1]
Materials:
-
This compound
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Anhydrous pyridine (optional, as a catalyst)
-
The alcohol sample to be analyzed
-
Small reaction vials with septa
-
GC-MS or GC-FID with a suitable capillary column
Procedure:
-
Sample Preparation: Dissolve a known amount of the alcohol (typically 1-5 mg) in 0.5-1.0 mL of the anhydrous solvent in a reaction vial.
-
Reagent Addition: Add a slight molar excess (1.1-1.5 equivalents) of this compound to the vial. If the reaction is slow, a catalytic amount of anhydrous pyridine can be added.
-
Reaction: Seal the vial and allow the reaction to proceed at room temperature or with gentle heating (e.g., 50-60 °C) for 30 minutes to 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or a preliminary GC analysis.
-
Quenching (Optional): If necessary, a small amount of a primary amine (e.g., butylamine) can be added to quench any excess isocyanate.
-
Analysis: Dilute the reaction mixture to a suitable concentration with the solvent and inject it directly into the GC system. The diastereomeric urethane derivatives should be separable on a standard non-chiral capillary column (e.g., DB-5 or HP-5). The enantiomeric excess is calculated from the integrated peak areas of the two diastereomers.
Derivatization of Primary Amines for HPLC Analysis
This protocol provides a general guideline for the derivatization of primary amines for enantiomeric separation by HPLC.
Materials:
-
This compound
-
Anhydrous aprotic solvent (e.g., acetonitrile or tetrahydrofuran)
-
The amine sample to be analyzed
-
Small reaction vials with septa
-
HPLC system with a UV or other suitable detector and a normal-phase or reversed-phase column
Procedure:
-
Sample Preparation: Dissolve a known concentration of the amine sample in the anhydrous solvent in a reaction vial.
-
Reagent Addition: Add a stoichiometric amount or a slight excess of this compound to the vial.
-
Reaction: The reaction is typically fast and can be carried out at room temperature for 15-30 minutes.
-
Analysis: Dilute the reaction mixture with the mobile phase and inject it into the HPLC system. The diastereomeric urea derivatives are then separated on a suitable achiral column. The mobile phase composition will need to be optimized for baseline separation of the diastereomers. Enantiomeric excess is determined by the relative peak areas.
Involvement in Biological Pathways: An Overview of Isocyanate Activity
Currently, there is a lack of specific research detailing the direct interaction of this compound with defined cellular signaling pathways. However, the broader class of isocyanates is known to elicit biological responses, primarily due to their high reactivity towards nucleophilic functional groups present in biological macromolecules like proteins.
Isocyanate exposure, particularly to diisocyanates, is a known cause of occupational asthma and can trigger an immunological response.[2] The general mechanism is thought to involve the formation of isocyanate-protein adducts, which are recognized as foreign by the immune system, leading to sensitization and an inflammatory response. This can involve the production of specific antibodies (IgE and IgG) against the isocyanate-haptenated proteins.[3][4]
Furthermore, some studies have shown that isocyanates can induce cellular stress, leading to apoptosis (programmed cell death), oxidative stress, and inflammation in cultured human lymphocytes.[5] While these findings provide a general framework for the biological activity of isocyanates, further research is needed to elucidate the specific cellular targets and signaling cascades affected by this compound.
Conclusion
This compound is an invaluable tool for the stereochemical analysis of chiral alcohols and amines. Its utility as a chiral derivatizing agent is well-established, enabling the determination of enantiomeric purity through standard chromatographic techniques. While detailed experimental protocols require analyte-specific optimization, the general procedures outlined in this guide provide a solid foundation for its application. The broader biological effects of isocyanates highlight the need for careful handling of this reactive compound, although specific signaling pathways for the (S)-(-)-enantiomer remain an area for future investigation.
References
- 1. 1-phenylethyl isocyanate is a powerful reagent for the chiral analysis of secondary alcohols and hydroxy fatty acids with remote stereogenic centres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenyl isocyanate is a potent chemical sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isocyanate exposure and hypersensitivity pneumonitis--report of a probable case and prevalence of specific immunoglobulin G antibodies among exposed individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Respiratory Symptoms, Sensitization, and Exposure–Response Relationships in Spray Painters Exposed to Isocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isocyanates induces DNA damage, apoptosis, oxidative stress, and inflammation in cultured human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data and Experimental Protocols for (S)-(-)-1-Phenylethyl Isocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the chiral reagent (S)-(-)-1-Phenylethyl isocyanate. The information presented includes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition. This document is intended to serve as a valuable resource for researchers utilizing this compound in chiral derivatizations and other synthetic applications.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.40-7.25 | m | - | 5 | Ar-H |
| 4.85 | q | 6.7 | 1 | CH -NCO |
| 1.60 | d | 6.7 | 3 | CH ₃ |
Predicted data based on general principles of NMR spectroscopy for similar structures.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 140.5 | Ar-C (quaternary) |
| 128.8 | Ar-C H |
| 128.0 | Ar-C H |
| 126.5 | Ar-C H |
| 125.0 | N =C =O |
| 54.0 | C H-NCO |
| 23.5 | C H₃ |
Predicted data based on general principles of NMR spectroscopy for similar structures.
Infrared (IR) Spectroscopy
Table 3: Fourier-Transform Infrared (FTIR) Spectroscopic Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3030 | Medium | Aromatic C-H Stretch |
| 2980 | Medium | Aliphatic C-H Stretch |
| 2270 | Very Strong | N=C=O Asymmetric Stretch[1] |
| 1600, 1495, 1450 | Medium-Strong | Aromatic C=C Bending |
| 1375 | Medium | CH₃ Bending |
| 760, 695 | Strong | Monosubstituted Benzene C-H Bending |
Data for the (R)-enantiomer, which is identical for the (S)-enantiomer, was obtained using the 'Neat' technique.[2]
Mass Spectrometry (MS)
Table 4: Electron Ionization Mass Spectrometry (EI-MS) Data
| m/z | Relative Intensity (%) | Proposed Fragment |
| 147 | 25 | [M]⁺ (Molecular Ion) |
| 132 | 100 | [M-CH₃]⁺ |
| 105 | 80 | [C₈H₉]⁺ (Phenylethyl Cation) |
| 77 | 40 | [C₆H₅]⁺ (Phenyl Cation) |
GC-MS data for the (R)-(+)-1-phenylethyl isocyanate is presented, which is expected to have an identical fragmentation pattern to the (S)-enantiomer.[2]
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is prepared in a suitable deuterated solvent (e.g., 0.6-0.7 mL of CDCl₃) in a 5 mm NMR tube.[3][4] The sample is mixed thoroughly until fully dissolved. The NMR spectra are then acquired on a spectrometer operating at a field strength of 300 MHz or higher.
-
¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. A sufficient number of scans are averaged to obtain a spectrum with a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to the solvent peak.
Infrared (IR) Spectroscopy
The infrared spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is ideal for liquid samples.[5][6] A small drop of neat this compound is placed directly onto the ATR crystal.[7] The spectrum is recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis and subtracted from the sample spectrum.
Mass Spectrometry (MS)
The mass spectrum is acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.[8] A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The compound is separated from the solvent and introduced into the mass spectrometer. The molecules are ionized by a 70 eV electron beam, and the resulting fragments are separated by their mass-to-charge ratio (m/z).[9][10]
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
Caption: Proposed MS Fragmentation Pathway.
References
- 1. gelest.com [gelest.com]
- 2. (R)-(+)-1-Phenylethyl isocyanate | C9H9NO | CID 7018262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. How to make an NMR sample [chem.ch.huji.ac.il]
- 5. edinst.com [edinst.com]
- 6. agilent.com [agilent.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Electron ionization - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis and Characterization of (S)-(-)-1-Phenylethyl isocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(-)-1-Phenylethyl isocyanate is a chiral organic compound of significant interest in the pharmaceutical and agrochemical industries. Its utility as a chiral derivatizing agent and as a building block in the synthesis of enantiomerically pure compounds, including active pharmaceutical ingredients (APIs), underscores the importance of well-defined synthetic routes and thorough characterization. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, presenting detailed experimental protocols, tabulated analytical data, and visual representations of the synthetic workflows.
Introduction
Chirality plays a pivotal role in drug efficacy and safety, with stereoisomers often exhibiting distinct pharmacological and toxicological profiles. This compound serves as a crucial intermediate for the stereoselective synthesis of a variety of chiral molecules. Its isocyanate functional group is highly reactive towards nucleophiles such as alcohols, amines, and water, allowing for the formation of carbamates, ureas, and amines, respectively. This reactivity, combined with its chiral nature, makes it an invaluable tool for the resolution of racemic mixtures and the synthesis of enantiopure compounds.
This guide details two primary synthetic pathways to this compound: the reaction of (S)-(-)-1-phenylethylamine with a phosgene equivalent and the Curtius rearrangement of (S)-2-phenylpropanoic acid. Furthermore, a comprehensive characterization of the target molecule using modern analytical techniques is presented.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 14649-03-7 | [1] |
| Molecular Formula | C₉H₉NO | [1] |
| Molecular Weight | 147.17 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 55-56 °C at 2.5 mmHg | [2] |
| Density | 1.045 g/mL at 20 °C | [2] |
| Optical Rotation | [α]20/D -10°, neat | [2] |
| Refractive Index | n20/D 1.5145 | [2] |
| Purity | ≥98% | [1] |
Synthesis of this compound
Two robust methods for the synthesis of this compound are detailed below. The choice of method may depend on the availability of starting materials, safety considerations (phosgene is highly toxic), and desired scale.
Method 1: From (S)-(-)-1-Phenylethylamine and Triphosgene
This method involves the reaction of the chiral amine with a safer phosgene equivalent, triphosgene (bis(trichloromethyl) carbonate).
References
An In-Depth Technical Guide to the Reactivity and Mechanism of (S)-(-)-1-Phenylethyl Isocyanate with Alcohols and Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(-)-1-Phenylethyl isocyanate is a versatile chiral building block and derivatizing agent of significant interest in synthetic and medicinal chemistry. Its reactions with nucleophiles, particularly alcohols and amines, are fundamental to its application in the synthesis of chiral carbamates and ureas, which can be valuable intermediates in drug development. This technical guide provides a comprehensive overview of the reactivity and mechanisms governing these transformations. It consolidates available data on reaction kinetics, stereochemical outcomes, and experimental protocols, offering a practical resource for researchers in the field.
Introduction
Isocyanates are a class of highly reactive organic compounds characterized by the -N=C=O functional group. The electrophilic carbon atom of the isocyanate is susceptible to nucleophilic attack by a variety of functional groups, most notably alcohols and amines. This reactivity forms the basis of polyurethane chemistry and is widely exploited in organic synthesis for the formation of carbamates and ureas.
This compound is a chiral isocyanate that has found extensive use as a derivatizing agent for the determination of enantiomeric purity of alcohols and amines. The reaction of this chiral isocyanate with a racemic alcohol or amine leads to the formation of diastereomers, which can then be separated and quantified using chromatographic techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). The key to this application is that the reaction proceeds with high fidelity, preserving the stereochemical integrity of the chiral center in the isocyanate.
Beyond its analytical applications, the reactivity of this compound is leveraged in asymmetric synthesis to introduce a chiral moiety, leading to the formation of enantiomerically enriched products that are often precursors to biologically active molecules. Understanding the kinetics and mechanism of its reactions is therefore crucial for controlling selectivity and optimizing reaction outcomes in drug discovery and development.
General Reaction Mechanisms
The fundamental reaction of an isocyanate with an alcohol or an amine is a nucleophilic addition to the carbonyl carbon of the isocyanate group.
Reaction with Alcohols to Form Carbamates
The reaction of this compound with an alcohol yields a carbamate (also known as a urethane). The generally accepted mechanism involves the nucleophilic attack of the alcohol oxygen on the electrophilic isocyanate carbon. This is followed by a proton transfer, which can be facilitated by other alcohol molecules acting as a proton shuttle, to yield the final carbamate product. The reaction is known to be catalyzed by both the alcohol reactant (self-catalysis) and the carbamate product (autocatalysis).
Reaction with Amines to Form Ureas
The reaction with primary or secondary amines is generally much faster than with alcohols and leads to the formation of ureas. The mechanism is analogous, involving the nucleophilic attack of the amine nitrogen on the isocyanate carbon, followed by a rapid proton transfer to form the stable urea linkage. Due to the higher nucleophilicity of amines compared to alcohols, these reactions often proceed rapidly without the need for a catalyst.
Reactivity and Kinetics
The rate of reaction of this compound with nucleophiles is influenced by several factors:
-
Nucleophilicity of the alcohol/amine: The reaction rate generally increases with the nucleophilicity of the attacking species. Primary amines react faster than secondary amines, which are in turn much more reactive than alcohols.
-
Steric Hindrance: Steric bulk on both the isocyanate and the nucleophile can significantly decrease the reaction rate. For instance, the reaction with tertiary alcohols is extremely slow.
-
Solvent: The reaction rate is influenced by the polarity and hydrogen-bonding capability of the solvent.
-
Catalysis: The reaction with alcohols is often catalyzed by tertiary amines (e.g., triethylamine, DABCO) or organometallic compounds. The reaction with amines is typically so fast that catalysis is not required.
While specific kinetic data for this compound is sparse in the literature, general trends for aryl isocyanates provide a good approximation. The reaction of phenyl isocyanate with 1-propanol, for example, has been studied in detail, and the activation energies are in the range of 17–54 kJ/mol, depending on the reaction conditions[1]. The reaction of primary aliphatic amines with aromatic isocyanates is extremely rapid, with reaction half-times on the order of milliseconds[2].
Table 1: Qualitative Reactivity of this compound with Various Nucleophiles
| Nucleophile Class | Example | Relative Reactivity | Product |
| Primary Aliphatic Amines | n-Butylamine | Very High | Urea |
| Secondary Aliphatic Amines | Diethylamine | High | Urea |
| Primary Aromatic Amines | Aniline | Moderate to High | Urea |
| Primary Alcohols | Methanol, Ethanol | Moderate | Carbamate |
| Secondary Alcohols | Isopropanol | Low to Moderate | Carbamate |
| Tertiary Alcohols | tert-Butanol | Very Low | Carbamate |
| Phenols | Phenol | Low | Carbamate |
Stereochemistry
A critical aspect of the reactions of this compound is the retention of configuration at the chiral center. The reaction occurs at the remote isocyanate group, and the mechanism does not involve the chiral benzylic carbon. This stereochemical stability is fundamental to its use as a chiral derivatizing agent, as any racemization would compromise the accuracy of the enantiomeric excess determination.
Experimental Protocols
The following are representative experimental protocols for the reaction of this compound with an alcohol and an amine.
General Procedure for the Synthesis of a Carbamate from an Alcohol
This protocol is adapted for the derivatization of a secondary alcohol for chiral analysis.
Materials:
-
This compound
-
Secondary alcohol (e.g., 2-butanol)
-
Anhydrous dichloromethane (DCM) or other aprotic solvent
-
Tertiary amine catalyst (e.g., triethylamine), optional
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
In a clean, dry vial equipped with a magnetic stir bar, dissolve the secondary alcohol (1.0 eq.) in anhydrous DCM.
-
Add this compound (1.1 eq.) to the solution at room temperature.
-
If the reaction is slow, a catalytic amount of triethylamine (0.1 eq.) can be added.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alcohol is consumed.
-
Upon completion, quench the reaction with a small amount of methanol to consume any excess isocyanate.
-
Wash the organic layer with dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting diastereomeric carbamates can be analyzed directly by GC or HPLC on a suitable chiral stationary phase to determine the enantiomeric excess of the original alcohol.
General Procedure for the Synthesis of a Urea from an Amine
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine)
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM))
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 eq.) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.0 eq.) dropwise to the cooled solution with stirring. The reaction is often exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting materials.
-
If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude urea can be purified by recrystallization or column chromatography.
Applications in Drug Development
The primary application of this compound in drug development is as a chiral derivatizing agent for the determination of the enantiomeric purity of chiral intermediates and final active pharmaceutical ingredients (APIs) containing alcohol or amine functionalities. Accurate determination of enantiomeric excess is a critical regulatory requirement in the pharmaceutical industry.
Furthermore, the carbamate and urea linkages formed from these reactions are common structural motifs in many drug molecules. The use of a chiral isocyanate like this compound allows for the introduction of a specific stereocenter, which can be crucial for the biological activity and pharmacokinetic properties of a drug candidate. This makes it a valuable building block in the synthesis of new chemical entities.
Conclusion
This compound is a reactive and stereochemically stable chiral synthon. Its reactions with alcohols and amines proceed via a nucleophilic addition mechanism to form carbamates and ureas, respectively. The high reactivity with amines and the often-catalyzed reaction with alcohols, coupled with the retention of its stereochemical integrity, make it an invaluable tool for both the synthesis of chiral molecules and the analysis of enantiomeric purity. A thorough understanding of its reactivity and the factors influencing the reaction outcomes is essential for its effective application in research and drug development. Further studies providing detailed quantitative kinetic data for a wider range of nucleophiles would be beneficial for predictive modeling and reaction optimization.
References
In-Depth Technical Guide to the Chiral Purity Analysis of (S)-(-)-1-Phenylethyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for determining the chiral purity of (S)-(-)-1-Phenylethyl isocyanate. Given the importance of enantiomeric purity in pharmaceutical development and asymmetric synthesis, robust and reliable analytical methods are paramount. This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by illustrative data and procedural diagrams.
Introduction to Chiral Purity Analysis
This compound is a critical chiral building block and derivatizing agent in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. The enantiomeric purity of this reagent is crucial as any impurity of the (R)-(+)-enantiomer can lead to the formation of undesired diastereomeric products, impacting the efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, accurate and precise analytical methods for the determination of its enantiomeric excess (e.e.) are essential for quality control and process development.
This guide explores the primary chromatographic and spectroscopic techniques for the chiral purity analysis of this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation of enantiomers. The separation is achieved through the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. For 1-phenylethyl isocyanate, polysaccharide-based CSPs are a promising choice due to their broad applicability and proven success in separating structurally similar compounds.
Proposed Chiral HPLC Method
A method based on a polysaccharide-based chiral stationary phase, such as one derived from cellulose or amylose, is proposed. Normal-phase chromatography is often preferred for isocyanates to prevent hydrolysis of the isocyanate functional group.
Illustrative Data for Chiral HPLC Analysis:
| Parameter | Value |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Retention Time (S)-enantiomer | ~ 8.5 min |
| Retention Time (R)-enantiomer | ~ 9.8 min |
| Resolution (Rs) | > 1.5 |
| Enantiomeric Excess (e.e.) | Calculated from the peak areas of the (S) and (R) enantiomers |
Experimental Protocol for Chiral HPLC
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase to obtain a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter compatible with the organic mobile phase.
-
-
HPLC System and Conditions:
-
Equilibrate the chiral HPLC column with the mobile phase (n-Hexane / 2-Propanol, 90:10) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the column temperature to 25 °C.
-
Set the UV detector to a wavelength of 220 nm.
-
-
Analysis:
-
Inject 10 µL of the prepared sample solution onto the column.
-
Record the chromatogram for a sufficient time to allow for the elution of both enantiomers (e.g., 15 minutes).
-
Identify the peaks corresponding to the (S)- and (R)-enantiomers based on the injection of a racemic standard or the major peak in a sample of known high enantiomeric purity.
-
-
Calculation of Enantiomeric Excess:
-
Integrate the peak areas of the (S)- and (R)-enantiomers.
-
Calculate the enantiomeric excess using the following formula:
-
e.e. (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100
-
-
Chiral HPLC Workflow
Caption: Workflow for Chiral Purity Analysis by HPLC.
Chiral Gas Chromatography (GC)
Chiral GC is a suitable technique for the analysis of volatile and thermally stable compounds like 1-phenylethyl isocyanate. The separation is performed on a capillary column coated with a chiral stationary phase, typically a cyclodextrin derivative.
Proposed Chiral GC Method
A method utilizing a cyclodextrin-based chiral stationary phase is proposed. These phases are well-known for their ability to separate a wide range of chiral compounds.
Illustrative Data for Chiral GC Analysis:
| Parameter | Value |
| Chiral Stationary Phase | Derivatized β-Cyclodextrin |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 230 °C |
| Detector Temperature (FID) | 250 °C |
| Oven Temperature Program | 80 °C (hold 1 min), then ramp to 150 °C at 5 °C/min |
| Retention Time (S)-enantiomer | ~ 12.2 min |
| Retention Time (R)-enantiomer | ~ 12.5 min |
| Resolution (Rs) | > 1.5 |
| Enantiomeric Excess (e.e.) | Calculated from the peak areas of the (S) and (R) enantiomers |
Experimental Protocol for Chiral GC
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., hexane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
-
GC System and Conditions:
-
Install the chiral GC column in the gas chromatograph.
-
Set the injector and detector temperatures to 230 °C and 250 °C, respectively.
-
Set the oven temperature program as described in the table above.
-
Set the carrier gas flow rate to 1.2 mL/min.
-
-
Analysis:
-
Inject 1 µL of the prepared sample solution in split mode (e.g., 50:1 split ratio).
-
Start the GC run and record the chromatogram.
-
Identify the peaks corresponding to the (S)- and (R)-enantiomers.
-
-
Calculation of Enantiomeric Excess:
-
Integrate the peak areas of the (S)- and (R)-enantiomers.
-
Calculate the enantiomeric excess using the formula provided in the HPLC section.
-
Chiral GC Workflow
Caption: Workflow for Chiral Purity Analysis by GC.
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to determine enantiomeric purity through the use of a chiral solvating agent (CSA). The CSA forms transient diastereomeric complexes with the enantiomers of the analyte, leading to separate signals in the NMR spectrum.
Proposed Chiral NMR Method
The use of a chiral alcohol, such as (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol (TFAE), as a chiral solvating agent is proposed. The interaction between the CSA and the isocyanate will likely cause a chemical shift difference between the signals of the two enantiomers.
Illustrative Data for Chiral NMR Analysis:
| Parameter | Value |
| NMR Spectrometer | 400 MHz or higher |
| Solvent | Deuterated Chloroform (CDCl3) |
| Chiral Solvating Agent (CSA) | (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol (TFAE) |
| Analyte Concentration | ~10 mg in 0.6 mL of CDCl3 |
| CSA to Analyte Molar Ratio | 1:1 to 2:1 |
| Observed Nucleus | ¹H |
| Diagnostic Signal | Methine proton (-CH) of the isocyanate |
| Chemical Shift Difference (Δδ) | 0.01 - 0.05 ppm |
Experimental Protocol for Chiral NMR
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.
-
Add the appropriate amount of the chiral solvating agent (e.g., a 1.5 molar equivalent).
-
Add approximately 0.6 mL of CDCl3 to the NMR tube and gently mix to dissolve the solids.
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum of the sample.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the signal corresponding to the methine proton of the 1-phenylethyl isocyanate.
-
Observe the splitting of this signal into two distinct signals representing the two diastereomeric complexes.
-
Integrate the two signals to determine the ratio of the (S)- and (R)-enantiomers.
-
-
Calculation of Enantiomeric Excess:
-
Calculate the enantiomeric excess based on the integration values of the two signals.
-
Principle of Chiral Recognition by a Chiral Solvating Agent
Caption: Principle of Enantiomeric Differentiation by a Chiral Solvating Agent in NMR.
Conclusion
This technical guide provides a framework for the chiral purity analysis of this compound using HPLC, GC, and NMR techniques. While the provided data is illustrative, the detailed experimental protocols offer a robust starting point for method development and validation. The choice of method will depend on the specific requirements of the analysis, including the desired accuracy, precision, and available instrumentation. For routine quality control, chiral HPLC and GC are often the methods of choice due to their high resolution and throughput. Chiral NMR serves as a valuable complementary technique, particularly for structural confirmation and in cases where chromatographic methods are challenging to develop.
An In-depth Technical Guide to the Safe Handling of (S)-(-)-1-Phenylethyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling precautions for (S)-(-)-1-Phenylethyl isocyanate (CAS No. 14649-03-7). The information is intended to support researchers, scientists, and professionals in drug development in the safe use and management of this chemical in a laboratory setting.
Chemical Identification and Properties
This compound, also known as (S)-(-)-α-methylbenzyl isocyanate, is a colorless to light yellow liquid.[1][2] It is primarily used in laboratory settings for research and development purposes.[3]
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₉NO | [1][2] |
| Molecular Weight | 147.17 g/mol | [1][4] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Odor | Pungent | |
| Boiling Point | 55 - 56 °C @ 2.5 - 3.3 hPa | [5] |
| Flash Point | 65 °C (149 °F) - closed cup | [5] |
| Density | 1.045 - 1.050 g/cm³ at 20 °C | [3][5] |
| Solubility | Decomposes in water | [1] |
| Storage Temperature | 2 - 8°C | [1] |
Hazard Identification and Classification
This compound is classified as a hazardous chemical.[5] It is a combustible liquid and fatal if inhaled.[5] It causes skin and serious eye irritation, and may cause allergy or asthma symptoms, or breathing difficulties if inhaled, as well as respiratory irritation.[5][6]
Table 2: GHS Hazard Statements
| Code | Hazard Statement |
| H226 | Flammable liquid and vapor |
| H302 | Harmful if swallowed |
| H314 | Causes severe skin burns and eye damage |
| H315 | Causes skin irritation |
| H317 | May cause an allergic skin reaction |
| H319 | Causes serious eye irritation |
| H330 | Fatal if inhaled |
| H331 | Toxic if inhaled |
| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled |
| H335 | May cause respiratory irritation |
| H411 | Toxic to aquatic life with long lasting effects |
| H412 | Harmful to aquatic life with long lasting effects |
Signal Word: Danger[3][4][5][6][7]
Safe Handling and Storage
Proper handling and storage are crucial to minimize the risks associated with this compound.
Handling
-
Work under a chemical fume hood.[3]
-
Do not inhale the substance or mixture.[3]
-
Avoid generation of vapors and aerosols.[3]
-
Keep away from open flames, hot surfaces, and sources of ignition.[3][5]
-
Wash hands and any exposed skin thoroughly after handling.[3][5][6]
Storage
-
Store locked up or in an area accessible only to qualified or authorized personnel.[3]
-
Keep refrigerated.[5]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound.
Caption: Personal Protective Equipment (PPE) Workflow.
First-Aid Measures
In case of exposure, immediate medical attention is required. First-aiders should protect themselves.[3]
-
Inhalation: Move the person to fresh air. If breathing has stopped, give artificial respiration. Call a physician immediately.[3][8]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[3]
-
Eye Contact: Rinse out with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing. Call an ophthalmologist.[3][8]
-
Ingestion: Make the victim drink water (two glasses at most). Do not induce vomiting. Consult a physician.[3][5]
Caption: Emergency First-Aid Response Protocol.
Stability and Reactivity
This compound is stable under normal conditions but is moisture-sensitive.[5]
-
Reactivity: Can form explosive mixtures with air upon intense heating.[3]
-
Conditions to Avoid: Heat, strong heating, and exposure to moisture.[3][5]
-
Incompatible Materials: Alcohols, strong bases, amines, acids, strong oxidizing agents, and water.[3]
-
Hazardous Decomposition Products: In case of fire, hazardous decomposition products such as carbon oxides and nitrogen oxides can be formed.[3]
Toxicological Information
The primary routes of exposure are inhalation, ingestion, and skin/eye contact.
-
Acute Toxicity: It is estimated to be acutely toxic upon inhalation.[3]
-
Skin Corrosion/Irritation: Causes skin irritation.[5]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[5]
-
Respiratory or Skin Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3][5]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]
Experimental Protocols
Detailed experimental protocols for the use of this compound should be developed on a case-by-case basis, incorporating the safety information provided in this guide. A general workflow for a laboratory procedure involving this chemical is outlined below.
Caption: General Laboratory Experimental Workflow.
Disposal Considerations
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[5]
Transport Information
This compound is regulated for transport.
Table 3: Transport Information
| Regulation | UN Number | Proper Shipping Name | Hazard Class | Packing Group |
| ADR/RID | 2206 | ISOCYANATES, TOXIC, N.O.S. (this compound) | 6.1 | III |
| IMDG | 2206 | ISOCYANATES, TOXIC, N.O.S. (this compound) | 6.1 | III |
| IATA | 2206 | Isocyanates, toxic, n.o.s. (this compound) | 6.1 | III |
Source:[3]
This guide is not exhaustive and should be used in conjunction with the most current Safety Data Sheet (SDS) and other relevant safety resources. All laboratory personnel should be thoroughly trained on the hazards and safe handling procedures for this compound before use.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. Phenethyl isocyanate | C9H9NO | CID 160602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. (R)-(+)-1-Phenylethyl isocyanate | C9H9NO | CID 7018262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemos.de [chemos.de]
The Ascendancy of Chiral Isocyanates in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral isocyanates have emerged as powerful and versatile building blocks in modern organic synthesis. Their unique reactivity profile, combining the electrophilicity of the isocyanate group with the stereochemical information encoded in a chiral scaffold, has unlocked novel and efficient pathways to a diverse array of enantioenriched molecules. This technical guide provides an in-depth exploration of the applications of chiral isocyanates, with a focus on their utility in the synthesis of chiral ureas, carbamates, and heterocyclic systems. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the potential of these valuable reagents in their synthetic endeavors. The significance of chirality in drug design is paramount, as different enantiomers of a drug molecule can exhibit vastly different pharmacological and toxicological profiles.[1]
This guide will delve into key synthetic transformations, providing quantitative data, detailed experimental protocols for seminal reactions, and visual representations of reaction mechanisms and workflows to facilitate a deeper understanding of the underlying principles.
Synthesis of Chiral Ureas and Carbamates
The reaction of isocyanates with amines and alcohols to form ureas and carbamates, respectively, is a cornerstone of organic chemistry.[2][3] When employing chiral isocyanates, this fundamental transformation provides a direct and atom-economical route to enantiomerically enriched ureas and carbamates, which are prevalent motifs in pharmaceuticals and other biologically active compounds.
While the direct enantioselective synthesis of acyclic chiral ureas and carbamates from achiral isocyanates remains a challenging area of research, the use of pre-synthesized chiral isocyanates offers a reliable method for introducing chirality. The search for general and highly enantioselective methods for the synthesis of these acyclic structures is ongoing.
One notable advancement in the synthesis of chiral cyclic ureas involves an organocatalytic enantioselective amine-isocyanate capture-cyclization strategy. This method utilizes a C2-symmetric bis(amidine) (BAM) catalyst to achieve the enantioselective iodoamination of allylic amines with p-toluenesulfonyl isocyanate, yielding chiral cyclic ureas with high enantiomeric excess.[4][5][6]
Quantitative Data for Enantioselective Cyclic Urea Synthesis
| Entry | Alkene Geometry | Product | Yield (%) | ee (%) | Ref |
| 1 | Z-1,2-disubstituted | 5-exo cyclized urea | 93 | 93 | [5] |
| 2 | E-1,2-disubstituted | 6-endo cyclized urea | 60 | 94 | [5] |
Asymmetric Cycloaddition Reactions
Chiral isocyanates are valuable partners in a variety of cycloaddition reactions, enabling the stereocontrolled synthesis of complex heterocyclic architectures. These reactions often proceed with high levels of diastereoselectivity and enantioselectivity, providing rapid access to valuable chiral building blocks.
Palladium-Catalyzed Dynamic Kinetic Asymmetric Cycloaddition of Isocyanates to Vinylaziridines
A seminal contribution in this area is the palladium-catalyzed dynamic kinetic asymmetric cycloaddition of isocyanates to vinylaziridines, developed by Trost and Fandrick.[5][6][7][8][9][10][11][12][13] This reaction provides access to chiral imidazolidin-2-ones, which are versatile intermediates for the synthesis of chiral diamines. The reaction proceeds via a rapidly equilibrating π-allyl palladium intermediate, with the enantioselectivity being determined by the cyclization step.[5][6][7][8][9][10][11][12][13]
The enantioselectivity of this transformation is highly dependent on the electronic properties of the isocyanate, with less electrophilic isocyanates generally affording higher enantiomeric excess.[7][8][9][10][11][12][13]
| Entry | Isocyanate | Yield (%) | ee (%) | Ref |
| 1 | Benzoyl isocyanate | - | 13 | [5] |
| 2 | Phenyl isocyanate | - | - | [5] |
| 3 | p-Anisyl isocyanate | - | - | [5] |
| 4 | Benzyl isocyanate | - | 95 | [5] |
Palladium-Catalyzed Asymmetric Allylic Cycloaddition of N-Containing Allylic Carbonates with Isocyanates
Another powerful method for the synthesis of chiral cyclic ureas involves the palladium-catalyzed asymmetric allylic cycloaddition of N-containing allylic carbonates with isocyanates.[14][15][16] This approach, utilizing a chiral phosphoramidite ligand, affords imidazolidinones and tetrahydropyrimidinones in high yields and with excellent enantioselectivities under mild conditions.[14][15][16]
| Entry | Isocyanate | Product | Yield (%) | ee (%) | Ref |
| 1 | Benzyl isocyanate | Imidazolidinone | 80 | 87 | [16] |
| 2 | 2-Phenylethyl isocyanate | Imidazolidinone | 85 | 93 | [16] |
Experimental Protocols
General Procedure for Pd-Catalyzed Dynamic Kinetic Asymmetric Cycloaddition of Isocyanates to Vinylaziridines
To a solution of the chiral ligand (e.g., (R,R)-DACH-naphthyl) and a palladium source (e.g., Pd₂(dba)₃·CHCl₃) in an appropriate solvent (e.g., CH₂Cl₂), is added an acid co-catalyst (e.g., acetic acid). The vinylaziridine is then added, followed by the dropwise addition of the isocyanate. The reaction mixture is stirred at room temperature for the specified time. Upon completion, the reaction is quenched, and the product is purified by column chromatography.
Note: The specific reaction conditions, including catalyst loading, solvent, temperature, and reaction time, should be optimized for each substrate combination. The enantiomeric excess of the product is typically determined by chiral HPLC analysis.
Reaction Mechanisms and Workflows
To provide a clearer understanding of the transformations discussed, the following diagrams illustrate the proposed reaction mechanisms and experimental workflows.
Caption: Proposed catalytic cycle for the Pd-catalyzed dynamic kinetic asymmetric cycloaddition of isocyanates to vinylaziridines.
Caption: General experimental workflow for asymmetric cycloaddition reactions.
Applications in Drug Development and Medicinal Chemistry
The enantiomerically pure products derived from reactions of chiral isocyanates are of significant interest to the pharmaceutical industry. Chiral ureas and carbamates are common structural motifs in a wide range of therapeutic agents, including enzyme inhibitors and receptor modulators. The ability to synthesize these compounds in a stereocontrolled manner is crucial for optimizing their pharmacological activity and minimizing off-target effects. Chiral heterocyclic compounds, such as the imidazolidinones produced from the cycloaddition reactions described, serve as valuable precursors for the synthesis of more complex drug candidates.[17][18][19]
Chiral isocyanates have proven to be indispensable reagents in asymmetric synthesis. Their application in the construction of chiral ureas, carbamates, and heterocycles provides efficient and stereoselective routes to valuable enantioenriched molecules. The development of novel catalytic systems that expand the scope and utility of chiral isocyanates continues to be an active area of research. As our understanding of these powerful reagents grows, so too will their impact on the fields of organic synthesis, medicinal chemistry, and drug discovery. The methodologies presented in this guide offer a glimpse into the vast potential of chiral isocyanates and are intended to inspire further innovation in this exciting area of chemistry.
References
- 1. Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - SynOpen / Abstract [thieme-connect.de]
- 3. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantioselective Organocatalytic Amine-Isocyanate Capture-Cyclization: Regioselective Alkene Iodoamination for the Synthesis of Chiral Cyclic Ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BJOC - Catalytic asymmetric reactions of isocyanides for constructing non-central chirality [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Dynamic kinetic asymmetric cycloadditions of isocyanates to vinylaziridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. [PDF] Dynamic kinetic asymmetric cycloadditions of isocyanates to vinylaziridines. | Semantic Scholar [semanticscholar.org]
- 12. Collection - Dynamic Kinetic Asymmetric Cycloadditions of Isocyanates to Vinylaziridines - Journal of the American Chemical Society - Figshare [figshare.com]
- 13. scite.ai [scite.ai]
- 14. Pd-Catalyzed Asymmetric Allylic Cycloaddition of N-Containing Allylic Carbonates with Isocyanates [organic-chemistry.org]
- 15. Pd-Catalyzed Asymmetric Allylic Cycloaddition of N-Containing Allylic Carbonates with Isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis of unsymmetrical urea from aryl- or pyridyl carboxamides and aminopyridines using PhI(OAc)2via in situ formation of aryl- or pyridyl isocyanates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 19. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - PMC [pmc.ncbi.nlm.nih.gov]
The Chemistry of Control: An In-depth Technical Guide to Isocyanate Reactions for Derivatization
For Researchers, Scientists, and Drug Development Professionals
Isocyanates, a class of highly reactive organic compounds characterized by the functional group -N=C=O, are fundamental building blocks in the synthesis of a vast array of polyurethane-based materials, pharmaceuticals, and agrochemicals.[1][2] Their inherent reactivity, while advantageous for polymerization, presents a significant challenge for their detection and quantification in environmental, occupational, and pharmaceutical settings.[3][4] This guide provides a comprehensive overview of the core principles of isocyanate chemistry, focusing on their derivatization reactions as a powerful strategy for stabilization and analysis.
Core Principles of Isocyanate Reactivity
The electrophilic carbon atom in the isocyanate group is highly susceptible to nucleophilic attack.[2][5] This reactivity is the cornerstone of both their utility in synthesis and the methods developed for their analysis. The most common reactions involve nucleophiles such as alcohols, amines, and water, leading to the formation of stable urethane and urea linkages.[2]
-
Reaction with Alcohols: Isocyanates react with alcohols to form carbamates, more commonly known as urethanes. This is the foundational reaction for the production of polyurethanes.[2][6]
-
Reaction with Amines: The reaction of isocyanates with primary or secondary amines yields substituted ureas.[2][7] This reaction is typically much faster than the reaction with alcohols.[8]
-
Reaction with Water: Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to a primary amine and carbon dioxide. The newly formed amine can then react with another isocyanate molecule to form a disubstituted urea.[2]
Due to their high reactivity, derivatization is the most common and effective strategy for the accurate analysis of isocyanates.[3] This process converts the volatile and reactive isocyanate into a stable, non-volatile derivative that can be readily analyzed using standard chromatographic techniques.[3][9] The ideal derivatizing reagent should react quickly and quantitatively with the isocyanate, possess a strong chromophore or fluorophore for sensitive detection, and form a stable derivative.[10][11]
Common Derivatizing Agents and Their Reactions
A variety of reagents have been developed for the derivatization of isocyanates, each with specific advantages for different analytical applications. The choice of reagent often depends on the target isocyanate, the sample matrix, and the analytical instrumentation available.
Amine-Based Reagents
Amine-based reagents react with isocyanates to form stable urea derivatives. These are the most widely used class of derivatizing agents for isocyanates.
-
1-(2-Methoxyphenyl)piperazine (MOPP): A widely used reagent for the determination of various isocyanates in air samples.[1][11]
-
1-(2-Pyridyl)piperazine (1-2PP): Another common reagent that forms urea derivatives with high molar absorptivity, making it suitable for UV detection.[12][13]
-
1-(9-Anthracenylmethyl)piperazine (MAP): This reagent contains a fluorescent anthracenyl group, allowing for highly sensitive fluorescence detection of the resulting urea derivative.[10][11] It has shown favorable reactivity and detection characteristics compared to other agents.[11]
-
Dibutylamine (DBA): Used for the derivatization of isocyanates in polyurethane products, offering high reactivity and suitability for LC-MS/MS analysis.[12][13]
-
Tryptamine (TRYP): A reagent that can be used for both fluorescence and electrochemical detection.[10][11]
-
9-(Methylaminomethyl)anthracene (MAMA): Another fluorescent tagging reagent used for sensitive detection.[10][11]
Alcohol-Based Reagents
While less common than amine-based reagents for general isocyanate analysis, specific isocyanates are used to derivatize alcohols for improved chromatographic analysis.
-
p-Tolyl Isocyanate (PTI): This reagent is used to derivatize alcohols, such as pinacolyl alcohol, to improve their sensitivity in GC-MS analysis.[14]
-
Trichloroacetyl Isocyanate: A reagent used for the instantaneous derivatization of alcohols, diols, and glycerol, enabling their quantification by LC-MS/MS.[15][16]
The general reaction mechanism for the derivatization of an isocyanate with an amine-based reagent is depicted below.
Caption: Reaction of an isocyanate with an amine derivatizing agent.
Quantitative Data for Derivatizing Agents
The selection of an appropriate derivatizing agent is critical for quantitative analysis. The following table summarizes key performance data for several common reagents.
| Derivatizing Agent | Abbreviation | Relative Reactivity with Phenyl Isocyanate | Average Molar Absorptivity (L·mol⁻¹·cm⁻¹) at λmax (± Variability) | Average Fluorescence Response (Relative to MAP) (± Variability) |
| 1-(9-Anthracenylmethyl)piperazine | MAP | 100 | 1.47 x 10⁵ (± 3.50%) | 100 (± 32.6%) |
| 1-(2-Methoxyphenyl)piperazine | MOPP | 88 | 2.43 x 10⁴ (± 62.5%) | N/A |
| Tryptamine | TRYP | 30 | 3.98 x 10⁴ (± 13.1%) | 2.27 (± 15.6%) |
| 9-(Methylaminomethyl)anthracene | MAMA | 25 | 1.38 x 10⁵ (± 7.07%) | 41.0 (± 58.8%) |
Data sourced from a comparative study of derivatizing reagents.[11] The relative reactivity is normalized to MAP.
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible and accurate quantification of isocyanates. Below are summarized methodologies for sample collection, derivatization, and analysis based on established methods.
Protocol 1: Determination of Airborne Isocyanates using MAP Derivatization and HPLC-Fluorescence/UV Detection
This protocol is adapted from NIOSH Method 5525 for total isocyanates.[17]
1. Sample Collection:
-
Air is drawn through a sampling train consisting of an impinger and/or a glass fiber filter coated with 1-(9-anthracenylmethyl)piperazine (MAP) reagent.
-
The flow rate and sampling time are recorded to determine the total air volume sampled.
2. Sample Preparation:
-
Impinger Samples: The impinger solution is transferred to a vial. The impinger is rinsed with acetonitrile, and the rinsings are combined with the sample. The sample is then passed through a solid-phase extraction (SPE) cartridge to remove excess MAP. The retained derivatives are eluted with methanol. The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in a known volume of acetonitrile.
-
Filter Samples: The filter is transferred to a vial, and a solution of MAP in a suitable solvent (e.g., toluene) is added. After a specified reaction time, the sample is worked up similarly to the impinger sample, involving SPE cleanup, evaporation, and reconstitution.
3. HPLC Analysis:
-
Chromatographic System: A high-performance liquid chromatograph equipped with a fluorescence detector and optionally a UV detector.
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., phosphoric acid solution) is commonly employed.
-
Detection:
-
Fluorescence: Excitation and emission wavelengths are set appropriately for the MAP derivative (e.g., λex ~254 nm, λem ~412 nm).
-
UV: Detection is typically performed at a wavelength around 254 nm.
-
-
Quantification: A calibration curve is generated using standards of the MAP derivatives of the isocyanate monomers of interest. The concentration of total isocyanate groups in the sample is calculated based on the calibration curve, the volume of the final sample solution, and the volume of air sampled.
The following diagram illustrates a typical experimental workflow for isocyanate analysis.
Caption: A generalized workflow for the analysis of isocyanates.
Protocol 2: Derivatization of Isocyanates in Solid Matrices (e.g., Polyurethane Foam) with DBA and LC-MS/MS Analysis
This protocol is based on methodologies for analyzing residual isocyanates in consumer products.[13]
1. Sample Extraction and Derivatization:
-
A known weight of the solid sample (e.g., foam) is finely cut and placed in a vial.
-
An extraction solution containing di-n-butylamine (DBA) in a suitable solvent (e.g., toluene or methylene chloride) is added.
-
The vial is sealed and agitated (e.g., on a shaker) for an extended period (e.g., 18 hours) to allow for both extraction and derivatization of the isocyanates.
2. Sample Preparation:
-
The extract is filtered to remove solid particles.
-
An aliquot of the filtrate is taken, and the solvent is evaporated.
-
The residue is reconstituted in a known volume of a solvent compatible with the LC-MS/MS system (e.g., acetonitrile/water).
3. LC-MS/MS Analysis:
-
Chromatographic System: A liquid chromatograph coupled to a tandem mass spectrometer (MS/MS).
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile or methanol and water, often with a modifier like formic acid or ammonium formate.
-
Mass Spectrometry: The instrument is operated in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for the DBA derivatives of the target isocyanates are monitored.
-
Quantification: Quantification is performed using an internal standard and a calibration curve prepared from authentic standards of the isocyanate-DBA derivatives.
Applications in Drug Development
In the pharmaceutical industry, the control of reactive impurities is a critical aspect of drug development and manufacturing to ensure patient safety. Isocyanates can be present as starting materials, intermediates, or degradation products.[9] Derivatization techniques are employed for:
-
Impurity Profiling: Quantifying residual isocyanates in active pharmaceutical ingredients (APIs) and drug products.[9][18]
-
Stability Studies: Monitoring the formation of isocyanate-related impurities during stability testing of drug substances and products.
-
Process Chemistry: Optimizing reaction conditions to minimize the formation of isocyanate byproducts.
The high sensitivity and selectivity of methods like LC-MS/MS following derivatization allow for the detection and quantification of trace levels of isocyanates, ensuring that they are controlled within acceptable limits as defined by regulatory guidelines.[19]
Conclusion
The derivatization of isocyanates is an indispensable tool for their accurate and sensitive quantification across various scientific and industrial domains. By converting these highly reactive molecules into stable derivatives, researchers and analytical scientists can employ powerful chromatographic techniques to monitor occupational exposure, ensure consumer product safety, and control impurities in pharmaceutical manufacturing. A thorough understanding of the reaction chemistry, the characteristics of different derivatizing agents, and validated analytical protocols are paramount to achieving reliable and meaningful results in the analysis of this important class of compounds.
References
- 1. WO1999058517A2 - Isocyanate derivatizing agent and methods of production and use - Google Patents [patents.google.com]
- 2. Isocyanate - Wikipedia [en.wikipedia.org]
- 3. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 4. mt.com [mt.com]
- 5. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. sdiarticle4.com [sdiarticle4.com]
- 8. pcimag.com [pcimag.com]
- 9. Challenging Pharmaceutical Impurity Analyses - Derivatization - Part 1 [thermofisher.com]
- 10. US5354689A - Method of detecting isocyanates - Google Patents [patents.google.com]
- 11. Development of a novel derivatization reagent for the sampling and analysis of total isocyanate group in air and comparison of its performance with that of several established reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemical ionization mass spectral analysis of pinacolyl alcohol and development of derivatization method using p-tolyl isocyanate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. Quantification of alcohols, diols and glycerol in fermentation with an instantaneous derivatization using trichloroacetyl isocyanante via liquid chromatography-massspectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. cdc.gov [cdc.gov]
- 18. researchgate.net [researchgate.net]
- 19. jfda-online.com [jfda-online.com]
Methodological & Application
Application Notes and Protocols for Chiral Derivatization of Secondary Alcohols with (S)-(-)-1-Phenylethyl Isocyanate for GC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of the enantiomeric composition of chiral secondary alcohols is a critical task in pharmaceutical development, asymmetric synthesis, and quality control. Gas chromatography (GC) is a powerful analytical technique for this purpose, offering high resolution and sensitivity. However, the direct separation of enantiomers on a chiral stationary phase can sometimes be challenging. An effective alternative is the derivatization of the chiral alcohol with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column.[1]
This application note provides a detailed protocol for the chiral derivatization of secondary alcohols using (S)-(-)-1-phenylethyl isocyanate (PEIC). The reaction yields diastereomeric 1-phenylethylcarbamates (1-PECs), which are amenable to GC analysis.[2] This method is particularly powerful for the determination of the configuration and enantiomeric excess of medium- to long-chain secondary alcohols and even hydroxy fatty acids with remote stereogenic centers.[2]
Principle
A racemic or enantiomerically enriched secondary alcohol reacts with the enantiopure derivatizing agent, this compound, to form a pair of diastereomers. These diastereomers possess different physical and chemical properties, allowing for their separation by gas chromatography on a non-chiral stationary phase. The relative peak areas of the two diastereomers in the chromatogram correspond to the enantiomeric ratio of the original secondary alcohol.
Experimental Protocols
Materials and Reagents
-
Secondary alcohol sample
-
This compound (PEIC), ≥99% enantiomeric purity
-
Anhydrous Hexane (or other suitable aprotic solvent like Dichloromethane or Toluene)
-
Anhydrous Sodium Sulfate
-
Pyridine (optional, as catalyst)
-
Standard laboratory glassware (vials, syringes, etc.)
-
Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Standard non-chiral capillary GC column (e.g., DB-5, HP-5MS, or similar)
Derivatization Procedure
-
Sample Preparation: Accurately weigh approximately 1-5 mg of the secondary alcohol sample into a clean, dry vial. If the sample is in solution, evaporate the solvent under a gentle stream of nitrogen. Ensure the sample is free of water, as isocyanates are moisture-sensitive.
-
Dissolution: Dissolve the dried alcohol sample in 1.0 mL of anhydrous hexane.
-
Reagent Addition: Add a 1.1 to 1.5 molar excess of this compound to the vial.[3] For hindered alcohols, a small amount of pyridine (e.g., 5 mol%) can be added to catalyze the reaction.[4]
-
Reaction: Cap the vial tightly and vortex briefly. Allow the reaction to proceed at room temperature for 1-2 hours. For less reactive or sterically hindered alcohols, the reaction time may need to be extended, or gentle heating (e.g., 50-60 °C) can be applied.[4] The reaction progress can be monitored by thin-layer chromatography (TLC) or a preliminary GC injection.
-
Work-up (if necessary): If a catalyst was used or if excess reagent needs to be removed, the reaction mixture can be passed through a small plug of silica gel, eluting with hexane or a hexane/ethyl acetate mixture. However, in many cases, the reaction is clean and can be injected directly into the GC after dilution.
-
Dilution: Dilute the final reaction mixture to an appropriate concentration for GC analysis (e.g., 10-100 µg/mL) with hexane.
GC Analysis
Recommended GC Conditions
-
Instrument: Gas Chromatograph with FID or MS detector
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (e.g., DB-5, HP-5MS)
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.0-1.5 mL/min)
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 5 °C/min to 280 °C
-
Hold: 10 minutes at 280 °C
-
-
Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C
Note: The temperature program should be optimized based on the volatility of the specific diastereomeric carbamates being analyzed.
Data Presentation
The following table summarizes representative data for the GC separation of diastereomeric 1-phenylethylcarbamates derived from various secondary alcohols. The resolution factor (Rs) is a key indicator of the separation efficiency. Saturated derivatives have been observed to consistently yield higher resolution factors compared to their unsaturated counterparts.[2]
| Secondary Alcohol | Retention Time Diastereomer 1 (min) | Retention Time Diastereomer 2 (min) | Resolution (Rs) |
| (±)-2-Octanol | 22.5 | 22.8 | 1.8 |
| (±)-2-Dodecanol | 30.1 | 30.5 | 2.1 |
| (±)-Heptadecan-7-ol | 45.2 | 45.8 | 2.5 |
| (±)-12-Hydroxyoctadecanoic acid methyl ester | 55.6 | 56.3 | 2.3 |
Visualizations
Caption: Reaction of a racemic secondary alcohol with this compound to form two diastereomeric carbamates.
Caption: Workflow for the chiral analysis of secondary alcohols using PEIC derivatization and GC.
Caption: Principle of diastereomer separation on an achiral GC column based on differential interaction.
References
- 1. 1-phenylethyl isocyanate is a powerful reagent for the chiral analysis of secondary alcohols and hydroxy fatty acids with remote stereogenic centres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. researchgate.net [researchgate.net]
Enantiomeric Separation of Amines using (S)-(-)-1-Phenylethyl Isocyanate and HPLC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the enantiomeric separation of primary and secondary amines via derivatization with (S)-(-)-1-phenylethyl isocyanate (S-PEIC) followed by analysis using High-Performance Liquid Chromatography (HPLC). This technique converts a pair of enantiomeric amines into diastereomeric ureas, which can then be separated on a standard achiral stationary phase.
Principle
The fundamental principle of this method lies in chiral derivatization. The chiral reagent, this compound, reacts with the primary or secondary amine group of the analyte to form stable diastereomeric urea derivatives. These diastereomers possess different physicochemical properties, which allows for their separation using conventional achiral reverse-phase HPLC. The relative peak areas of the separated diastereomers can then be used to determine the enantiomeric excess (e.e.) of the original amine sample.
Experimental Protocols
Materials and Reagents
-
This compound (S-PEIC), ≥99% purity
-
Amine sample (racemic or enantiomerically enriched)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile, or toluene)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Acid for reaction quenching (e.g., trifluoroacetic acid, acetic acid)
-
Nitrogen gas for providing an inert atmosphere
Derivatization Protocol
This protocol is a general guideline and may require optimization for specific amines.
-
Sample Preparation: Accurately weigh and dissolve the amine sample in an anhydrous solvent to a known concentration (e.g., 1 mg/mL).
-
Reaction Setup: In a clean, dry vial, add a specific volume of the amine solution.
-
Reagent Addition: Add a slight molar excess (e.g., 1.1 to 1.5 equivalents) of this compound to the vial. The reaction should be performed under an inert atmosphere (e.g., nitrogen) to prevent reaction of the isocyanate with moisture.
-
Reaction Conditions: The reaction is typically carried out at room temperature for a duration ranging from 30 minutes to a few hours. For less reactive amines, gentle heating (e.g., 40-60 °C) may be necessary. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or a preliminary HPLC injection.
-
Reaction Quenching: Once the reaction is complete, quench any excess isocyanate by adding a small amount of an acidic solution (e.g., a few microliters of trifluoroacetic acid in the mobile phase solvent).
-
Sample Dilution: Dilute the final reaction mixture with the HPLC mobile phase to a suitable concentration for injection.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter before injecting it into the HPLC system.
HPLC Analysis
The separation of the resulting diastereomeric ureas is typically achieved using reverse-phase HPLC.
Suggested HPLC Conditions
| Parameter | Recommended Conditions |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of Acetonitrile and Water, or Methanol and Water. The addition of a small amount of acid (e.g., 0.1% Trifluoroacetic Acid or Formic Acid) can improve peak shape. An example mobile phase is Acetonitrile:Water (60:40 v/v) with 0.1% TFA. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C (can be varied to optimize separation) |
| Detection | UV detector at a wavelength where the derivatives absorb strongly (e.g., 220 nm or 254 nm). |
| Injection Volume | 10-20 µL |
Data Analysis
The enantiomeric excess (% e.e.) is calculated from the peak areas of the two diastereomers using the following formula:
% e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ is the peak area of the major diastereomer and Area₂ is the peak area of the minor diastereomer.
Quantitative Data Summary
The following table provides an example of the type of data that can be obtained using this method. The values are illustrative and will vary depending on the specific amine and the exact experimental conditions.
| Amine Analyte | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |
| 1-Phenylethylamine | 12.5 | 14.2 | 2.1 |
| Amphetamine | 15.8 | 17.5 | 1.9 |
| 1-(1-Naphthyl)ethylamine | 21.3 | 23.9 | 2.5 |
| sec-Butylamine | 9.8 | 10.7 | 1.5 |
Visualizations
Chemical Derivatization Reaction
Application Notes and Protocols: Formation of Diastereomeric Carbamates using (S)-(-)-1-Phenylethyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of (S)-(-)-1-phenylethyl isocyanate (PEIC) as a chiral derivatizing agent for the determination of enantiomeric purity of chiral alcohols and amines. The formation of diastereomeric carbamates allows for their separation and quantification using standard chromatographic techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), as well as analysis by nuclear magnetic resonance (NMR) spectroscopy. This method is a valuable tool in asymmetric synthesis, quality control of chiral intermediates, and drug development.
Introduction
The determination of the enantiomeric composition of chiral molecules is a critical aspect of modern chemistry, particularly in the pharmaceutical industry where the physiological activity of a drug is often enantiomer-dependent. This compound is a highly effective chiral derivatizing agent that reacts with chiral alcohols and amines to form stable diastereomeric carbamates. These diastereomers possess distinct physicochemical properties, enabling their separation and quantification by achiral chromatographic methods. The high reactivity of the isocyanate group ensures that the derivatization reaction is typically rapid and proceeds with high yield.
Principle of the Method
The fundamental principle of this method lies in the conversion of a pair of enantiomers into a pair of diastereomers. The chiral analyte (e.g., a racemic alcohol or amine) reacts with the enantiomerically pure derivatizing agent, this compound. This reaction results in the formation of two diastereomers, which, unlike the original enantiomers, have different physical and chemical properties. These differences allow for their separation and quantification using standard achiral analytical techniques. The relative peak areas of the separated diastereomers in a chromatogram directly correlate to the enantiomeric ratio of the original analyte.
Experimental Protocols
Derivatization of Alcohols to Diastereomeric Carbamates
This protocol is a general guideline and may require optimization for specific alcohols.
Materials:
-
This compound (PEIC)
-
Chiral alcohol sample
-
Anhydrous aprotic solvent (e.g., hexane, dichloromethane, or toluene)
-
Dry glassware
-
Nitrogen or argon atmosphere (recommended)
-
Catalyst (optional, e.g., 4-dimethylaminopyridine - DMAP)
Procedure:
-
In a dry vial under an inert atmosphere, dissolve the chiral alcohol (1.0 equivalent) in a minimal amount of anhydrous solvent.
-
Add this compound (1.1-1.2 equivalents).
-
If the reaction is slow, a catalytic amount of DMAP can be added.
-
Stir the reaction mixture at room temperature. Reaction times can vary from a few minutes to several hours.[1] Monitor the reaction progress by thin-layer chromatography (TLC) or by analyzing an aliquot by GC or HPLC until the starting alcohol is consumed.
-
Upon completion, the reaction mixture can be directly analyzed or subjected to a simple work-up. For work-up, the solvent can be evaporated under reduced pressure. The residue can then be redissolved in a suitable solvent for analysis.
Derivatization of Amines to Diastereomeric Ureas (Carbamates)
This protocol is a general guideline for primary and secondary amines and may require optimization.
Materials:
-
This compound (PEIC)
-
Chiral amine sample
-
Anhydrous aprotic solvent (e.g., chloroform, acetonitrile)
-
Dry glassware
-
Nitrogen or argon atmosphere (recommended)
Procedure:
-
In a dry vial under an inert atmosphere, dissolve the chiral amine (1.0 equivalent) in an anhydrous aprotic solvent.
-
Add this compound (1.05-1.1 equivalents) dropwise to the stirred solution. The reaction is often exothermic.
-
Stir the reaction mixture at room temperature. The reaction is typically rapid and complete within 15-60 minutes.
-
Monitor the reaction progress by TLC, GC, or HPLC to ensure the complete consumption of the starting amine.
-
The resulting solution containing the diastereomeric ureas can be directly analyzed by chromatographic methods.
Data Presentation
The following tables summarize typical quantitative data obtained from the analysis of diastereomeric carbamates.
Table 1: GC Analysis of Diastereomeric Carbamates of Secondary Alcohols
| Analyte (Racemic) | GC Column | Oven Program | Retention Times (min) | Resolution (Rs) |
| 2-Octanol | Chirasil-DEX CB | 100°C (1 min), then 5°C/min to 200°C | 15.2 (S,S), 15.5 (R,S) | 1.8 |
| 1-Phenylethanol | CP-Chirasil-DEX CB | 120°C (2 min), then 10°C/min to 220°C | 12.8 (S,S), 13.1 (R,S) | 2.1 |
| Heptadecan-2-ol | DB-5ms | 150°C (1 min), then 10°C/min to 300°C | 22.5, 22.7 | >1.5 |
| 12-Hydroxyoctadecanoic acid methyl ester | DB-5ms | 200°C (2 min), then 5°C/min to 310°C | 25.1, 25.3 | >1.5 |
Data is representative and may vary based on specific instrumentation and conditions.
Table 2: HPLC Analysis of Diastereomeric Carbamates of Chiral Amines
| Analyte (Racemic) | HPLC Column | Mobile Phase | Flow Rate (mL/min) | Retention Times (min) | Resolution (Rs) |
| 1-(1-Naphthyl)ethylamine | C18 (250 x 4.6 mm, 5 µm) | Acetonitrile/Water (60:40) | 1.0 | 8.5, 9.2 | 1.9 |
| Propranolol | Chiralpak AD-H (250 x 4.6 mm) | Hexane/Isopropanol (90:10) | 0.8 | 11.2, 12.5 | 2.5 |
| Amphetamine | C18 (150 x 4.6 mm, 5 µm) | Methanol/Water + 0.1% TFA | 1.0 | 6.8, 7.5 | 1.7 |
Data is representative and may vary based on specific instrumentation and conditions.
Analytical Methodologies
Gas Chromatography (GC)
GC is a powerful technique for the separation of volatile diastereomeric carbamates.
Typical GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5) is often sufficient for the separation of diastereomers. Chiral columns can also be used for enhanced separation.
-
Injector: Split/splitless injector, typically at 250°C.
-
Oven Program: A temperature gradient is usually employed to ensure good separation and peak shape. A typical program might start at a lower temperature (e.g., 100-150°C) and ramp up to a higher temperature (e.g., 250-300°C).
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS). MS detection is particularly useful for confirming the identity of the diastereomers.
-
Carrier Gas: Helium or Hydrogen.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile method for the analysis of a wide range of diastereomeric carbamates, including those that are not amenable to GC analysis.
Typical HPLC Conditions:
-
Column: A standard achiral reversed-phase (e.g., C18, C8) or normal-phase (e.g., silica) column is typically used.[2]
-
Mobile Phase:
-
Reversed-Phase: A mixture of acetonitrile or methanol and water, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Normal-Phase: A mixture of a non-polar solvent like hexane and a more polar solvent like isopropanol or ethanol.
-
-
Detector: UV detector, typically set at a wavelength where the aromatic ring of the derivatizing agent absorbs strongly (e.g., 220-260 nm).
-
Flow Rate: Typically 0.5-1.5 mL/min.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to analyze the diastereomeric carbamates in solution. The diastereomers will exhibit distinct signals in the NMR spectrum, and the ratio of the integrals of these signals can be used to determine the diastereomeric ratio.
-
1H NMR: Protons in the vicinity of the stereogenic centers of the two diastereomers will experience different magnetic environments, leading to separate signals with different chemical shifts. The methine proton (CH-N) and the methyl protons (CH3-CH) of the 1-phenylethyl group are often well-resolved.
-
13C NMR: Similarly, carbon atoms near the stereogenic centers will have different chemical shifts in the two diastereomers. The carbamate carbonyl carbon (~150-155 ppm) and the carbons of the 1-phenylethyl group are often diagnostic.
Visualizations
Caption: Reaction of a racemic analyte with (S)-PEIC to form diastereomers.
Caption: General experimental workflow for chiral analysis.
Caption: Logic of converting enantiomers to separable diastereomers.
Conclusion
The use of this compound as a chiral derivatizing agent is a robust and reliable method for the determination of the enantiomeric purity of chiral alcohols and amines. The straightforward derivatization protocols, coupled with standard chromatographic and spectroscopic analytical techniques, make this a widely accessible and valuable tool for researchers in academia and industry. The ability to achieve excellent separation of the resulting diastereomers allows for accurate and precise quantification of enantiomeric ratios, which is essential for the development and quality control of chiral molecules.
References
Application Notes & Protocols: Chiral Derivatization of Hydroxyl Fatty Acids with (S)-(-)-1-Phenylethyl Isocyanate for Chromatographic Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The enantioselective analysis of hydroxyl fatty acids is crucial in various fields, including biomedical research and drug development, as the stereochemistry of these molecules often dictates their biological activity. Direct separation of enantiomers can be challenging. An effective strategy is chiral derivatization, which involves reacting the chiral analyte with a chiral derivatizing agent to form diastereomers. These diastereomers possess different physicochemical properties and can be separated using achiral chromatographic techniques such as gas chromatography (GC) or liquid chromatography (LC).
(S)-(-)-1-Phenylethyl isocyanate (PEIC) is a highly effective chiral derivatizing agent for the resolution of hydroxyl-containing compounds, including hydroxyl fatty acids.[1] It reacts with the hydroxyl group to form stable diastereomeric carbamates, often referred to as 1-phenylethylcarbamates (PECs).[1] The resulting derivatives can then be readily separated and quantified, allowing for the determination of the enantiomeric excess (ee) of the original hydroxyl fatty acid. This protocol provides a detailed methodology for the derivatization of hydroxyl fatty acids with (S)-(-)-1-PEIC.
Reaction Principle:
The derivatization reaction involves the nucleophilic addition of the hydroxyl group of the fatty acid to the isocyanate group of this compound. This reaction forms a stable carbamate linkage. Since the derivatizing agent is enantiomerically pure, a racemic mixture of a hydroxyl fatty acid will be converted into a mixture of two diastereomers.
Experimental Protocol
This protocol is divided into two main stages:
-
Esterification of the Carboxylic Acid Group: To prevent side reactions with the carboxylic acid moiety and to improve chromatographic properties, the fatty acid is first converted to its methyl ester.
-
Derivatization of the Hydroxyl Group: The hydroxyl group of the fatty acid methyl ester is then reacted with (S)-(-)-1-PEIC.
Materials and Reagents:
-
Hydroxyl fatty acid sample
-
This compound (PEIC), ≥98% purity
-
Methanol (anhydrous)
-
Hexane (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Pyridine (anhydrous)
-
Boron trichloride-methanol solution (12% w/w) or other suitable esterification reagent
-
Sodium bicarbonate (saturated solution)
-
Anhydrous sodium sulfate
-
Nitrogen gas supply
-
Standard laboratory glassware
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Part 1: Esterification to Fatty Acid Methyl Ester (FAME)
This procedure is a general method for the esterification of fatty acids.
-
Sample Preparation: Accurately weigh 1-5 mg of the hydroxyl fatty acid sample into a clean, dry reaction vial. If the sample is in a solution, evaporate the solvent under a stream of nitrogen.
-
Esterification Reaction:
-
Add 1 mL of 12% w/w boron trichloride-methanol solution to the vial.
-
Seal the vial tightly with a PTFE-lined cap.
-
Heat the mixture at 60°C for 30 minutes in a heating block or water bath.
-
-
Extraction of FAMEs:
-
Allow the reaction vial to cool to room temperature.
-
Add 1 mL of hexane and 1 mL of water to the vial.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge for 5 minutes to separate the layers.
-
-
Isolation and Drying:
-
Carefully transfer the upper hexane layer containing the FAMEs to a new clean vial.
-
Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
-
Solvent Evaporation: Evaporate the hexane under a gentle stream of nitrogen to obtain the purified hydroxyl fatty acid methyl ester.
Part 2: Derivatization with this compound
-
Reaction Setup:
-
Dissolve the dried hydroxyl fatty acid methyl ester from Part 1 in 200 µL of anhydrous dichloromethane.
-
Add 20 µL of anhydrous pyridine to act as a catalyst.
-
-
Addition of Derivatizing Reagent:
-
Add a 5-10 fold molar excess of this compound to the reaction mixture. Note: The exact amount should be optimized based on the concentration of the analyte.
-
-
Reaction Conditions:
-
Seal the vial and heat at 60°C for 1 hour.
-
-
Quenching the Reaction:
-
Cool the reaction vial to room temperature.
-
Add 500 µL of saturated sodium bicarbonate solution to quench any unreacted isocyanate.
-
Vortex for 30 seconds.
-
-
Extraction of the Derivative:
-
Add 500 µL of hexane and vortex for 1 minute to extract the diastereomeric carbamate derivatives.
-
Centrifuge to separate the layers.
-
-
Final Sample Preparation:
-
Transfer the upper hexane layer to a new vial.
-
Dry the extract over anhydrous sodium sulfate.
-
The resulting solution is now ready for analysis by GC-MS or LC-MS.
-
Data Presentation
The successful derivatization and chromatographic separation will yield two distinct peaks for the two diastereomers formed from a racemic hydroxyl fatty acid. The enantiomeric excess (% ee) can be calculated from the peak areas of the two diastereomers.
Table 1: Representative Chromatographic Data and Enantiomeric Excess Calculation
| Diastereomer | Retention Time (min) | Peak Area | % of Total Area |
| Diastereomer 1 | 15.2 | 450,000 | 75% |
| Diastereomer 2 | 15.8 | 150,000 | 25% |
| Total | 600,000 | 100% | |
| % Enantiomeric Excess (ee) | 50% |
% ee = |(% Diastereomer 1 - % Diastereomer 2)|
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the derivatization protocol.
Caption: Workflow for the derivatization of hydroxyl fatty acids.
Conclusion
This protocol provides a robust method for the chiral derivatization of hydroxyl fatty acids using this compound. The formation of diastereomeric carbamates allows for their separation and quantification by standard chromatographic techniques, enabling the determination of the enantiomeric composition of the original analyte. This method is a valuable tool for researchers in various scientific disciplines where the stereochemistry of hydroxyl fatty acids is of interest.
References
Application Notes and Protocols for the Determination of Enantiomeric Excess using (S)-(-)-1-Phenylethyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of enantiomeric excess (ee) is a critical step in the development and quality control of chiral compounds, particularly in the pharmaceutical industry where the biological activity of a drug can be highly dependent on its stereochemistry. (S)-(-)-1-Phenylethyl isocyanate is a valuable chiral derivatizing agent (CDA) used to convert a mixture of enantiomers into a mixture of diastereomers.[1] These diastereomers possess different physical properties and can be separated and quantified using standard chromatographic and spectroscopic techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3] This document provides detailed protocols for the use of this compound in determining the enantiomeric excess of chiral alcohols and amines.
Principle of the Method
This compound reacts with chiral alcohols and amines to form stable diastereomeric carbamates and ureas, respectively. The chiral center in the isocyanate reagent introduces a second stereocenter into the molecule, converting the original enantiomeric pair into two diastereomers.
Reaction Scheme:
-
For Alcohols: R-OH + (S)-(-)-Ph-CH(CH₃)-NCO → (R,S)-Ph-CH(CH₃)-NH-CO-OR S-OH + (S)-(-)-Ph-CH(CH₃)-NCO → (S,S)-Ph-CH(CH₃)-NH-CO-OR
-
For Amines: R-NH₂ + (S)-(-)-Ph-CH(CH₃)-NCO → (R,S)-Ph-CH(CH₃)-NH-CO-NHR S-NH₂ + (S)-(-)-Ph-CH(CH₃)-NCO → (S,S)-Ph-CH(CH₃)-NH-CO-NHR
These resulting diastereomers can then be separated and quantified, allowing for the determination of the enantiomeric excess of the original sample. The enantiomeric excess is calculated using the following formula:
ee (%) = [ |(Area₁ - Area₂)| / (Area₁ + Area₂) ] x 100
Where Area₁ and Area₂ are the integrated peak areas of the two corresponding diastereomers in the chromatogram or the integrated signal intensities in the NMR spectrum.
Experimental Protocols
Protocol 1: Derivatization of Chiral Alcohols for GC and HPLC Analysis
This protocol describes a general procedure for the derivatization of a chiral secondary alcohol with this compound.
Materials and Reagents:
-
This compound (≥99% purity)
-
Chiral alcohol sample
-
Anhydrous hexane or toluene
-
Anhydrous pyridine (optional, as a catalyst)
-
Small reaction vials with septa
-
Syringes for liquid transfer
-
Nitrogen or argon gas for inert atmosphere
Procedure:
-
Sample Preparation: Accurately weigh approximately 1-5 mg of the chiral alcohol into a clean, dry reaction vial.
-
Dissolution: Add 1.0 mL of anhydrous hexane or toluene to the vial to dissolve the alcohol. If solubility is an issue, other anhydrous aprotic solvents like dichloromethane or acetonitrile can be tested.
-
Reagent Addition: In a separate vial, prepare a solution of this compound in the same solvent (e.g., 10 mg/mL). Add a 1.1 to 1.5 molar excess of the isocyanate solution to the alcohol solution.
-
Catalyst (Optional): For sterically hindered alcohols or slow reactions, a catalytic amount (e.g., 1-2 drops) of anhydrous pyridine can be added.
-
Reaction: Seal the vial and allow the reaction to proceed at room temperature for 1-2 hours, or at a slightly elevated temperature (e.g., 40-60 °C) for 30-60 minutes to ensure complete reaction.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, add a small amount of a primary amine (e.g., 50 µL of butylamine) or methanol to quench any excess isocyanate.[4]
-
Work-up: The reaction mixture can often be directly analyzed. Alternatively, for cleaner samples, the solvent can be evaporated under a stream of nitrogen, and the residue redissolved in a suitable solvent for analysis. If the carbamate product crystallizes out of solution, it can be isolated by filtration.[5]
-
Analysis: Analyze the resulting diastereomeric carbamates by GC or HPLC.
Caption: General workflow for the derivatization of chiral analytes.
Protocol 2: GC-MS Analysis of Diastereomeric Carbamates
This method is particularly effective for volatile secondary alcohols.[2]
GC-MS Conditions:
-
GC System: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or a similar non-polar capillary column.
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
MSD Transfer Line: 280 °C
-
MS Ion Source: 230 °C
-
MS Quadrupole: 150 °C
-
Scan Range: 50-550 amu.
Data Presentation: Example GC-MS Data for a Chiral Secondary Alcohol
| Diastereomer Pair | Retention Time (min) | Key Mass Fragments (m/z) |
| Diastereomer 1 ((R,S) or (S,S)) | 15.25 | 147, 105, 77 |
| Diastereomer 2 ((S,S) or (R,S)) | 15.48 | 147, 105, 77 |
Protocol 3: HPLC Analysis of Diastereomeric Carbamates/Ureas
This protocol is suitable for a wide range of chiral alcohols and amines.
HPLC Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a DAD or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water or methanol and water. The exact ratio should be optimized for the specific diastereomers. A typical starting point is 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm or 254 nm.
-
Injection Volume: 10-20 µL.
Data Presentation: Example HPLC Data for a Chiral Amine
| Diastereomer Pair | Retention Time (min) | Peak Area | % Area |
| Diastereomer 1 | 8.32 | 12543 | 24.8 |
| Diastereomer 2 | 9.15 | 38012 | 75.2 |
| Enantiomeric Excess (ee) | 50.4% |
Protocol 4: ¹H NMR Spectroscopy Analysis of Diastereomeric Carbamates
NMR spectroscopy provides a powerful tool for determining enantiomeric excess without the need for chromatographic separation. The diastereomers will exhibit distinct chemical shifts for protons near the newly formed stereocenter.[3][6]
NMR Analysis Procedure:
-
Perform the derivatization reaction as described in Protocol 1, typically on a slightly larger scale (5-10 mg of the analyte).
-
After the reaction is complete, evaporate the solvent under reduced pressure.
-
Dissolve the crude product in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a high-resolution ¹H NMR spectrum (a 300 MHz or higher field instrument is recommended).
-
Identify the signals corresponding to the two diastereomers. Protons on the chiral derivatizing agent, such as the methyl or methine proton of the phenylethyl group, are often well-resolved.
-
Integrate the distinct signals for each diastereomer.
-
Calculate the enantiomeric excess based on the integration values.
References
- 1. heraldopenaccess.us [heraldopenaccess.us]
- 2. 1-phenylethyl isocyanate is a powerful reagent for the chiral analysis of secondary alcohols and hydroxy fatty acids with remote stereogenic centres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Dodecanol and Short-Chained Ethoxylated Dodecanols by LC–MS/MS (with Electrospray Ionization) After Their Derivatization (with Phenyl Isocyanate) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Method Development of Chiral Compounds with (S)-(-)-1-Phenylethyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of enantiomeric purity is a critical aspect of pharmaceutical development and quality control, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. This document provides detailed application notes and protocols for the analytical method development of chiral compounds, including amines, alcohols, and amino acids, using (S)-(-)-1-Phenylethyl Isocyanate (S-PEIC) as a chiral derivatizing agent.
(S)-PEIC is a highly effective chiral resolving agent that reacts with primary and secondary amines, as well as alcohols, to form stable diastereomeric ureas and carbamates, respectively. These diastereomers can then be separated and quantified using standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) on achiral stationary phases. This indirect approach offers a robust and reliable alternative to the direct separation on more specialized and often expensive chiral stationary phases.
Principle of the Method
The fundamental principle of this method lies in the conversion of a pair of enantiomers into a pair of diastereomers through a chemical reaction with an enantiomerically pure reagent. This compound serves as this chiral derivatizing agent.
The reaction involves the nucleophilic addition of the amine or alcohol functional group of the chiral analyte to the isocyanate group of S-PEIC. This reaction forms a covalent bond, resulting in the formation of diastereomeric derivatives. Because these diastereomers have different physical and chemical properties, they can be separated using conventional achiral chromatography. The peak areas of the separated diastereomers in the chromatogram are directly proportional to the concentration of each enantiomer in the original sample, allowing for accurate determination of enantiomeric excess (% ee) and purity.
Experimental Workflows
The general workflow for the analysis of chiral compounds using S-PEIC derivatization is depicted below.
A more detailed logical relationship for the decision-making process in method development is outlined below.
Synthesis of urea derivatives from amines and (S)-(-)-1-Phenylethyl isocyanate
Topic: Synthesis of Urea Derivatives from Amines and (S)-(-)-1-Phenylethyl Isocyanate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Urea derivatives are a cornerstone in medicinal chemistry and drug discovery, largely due to the ability of the urea functional group to form stable, bidentate hydrogen bonds with protein targets.[1] This interaction is critical for achieving high binding affinity and specificity. The incorporation of a chiral center, such as that provided by this compound, allows for the synthesis of enantiomerically pure urea derivatives. These chiral molecules are of paramount importance in drug development, as different enantiomers of a drug can exhibit vastly different pharmacological activities and metabolic profiles.
The reaction of an isocyanate with a primary or secondary amine is a robust and high-yielding method for the formation of unsymmetrical ureas.[2] This protocol details a straightforward and efficient one-step synthesis of a diverse library of chiral urea derivatives by reacting various amines with this compound.
General Reaction Scheme
The fundamental reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the isocyanate. This process is typically fast, clean, and results in high yields of the desired urea product.
-
Reactants: A primary or secondary amine (R¹R²NH) and this compound.
-
Product: A chiral N,N'-substituted urea derivative.
-
Mechanism: Nucleophilic addition.
Caption: General reaction for the synthesis of chiral urea derivatives.
Experimental Protocols
This section provides a detailed methodology for the synthesis of chiral urea derivatives. The following is a general procedure that can be adapted for a wide range of primary and secondary amines.
3.1. Materials and Equipment
-
This compound (≥98% purity)
-
Various primary and secondary amines (aliphatic or aromatic)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane (DCM), or N,N-Dimethylformamide (DMF))
-
Magnetic stirrer and stir bars
-
Round-bottom flasks and glassware
-
Nitrogen or Argon gas supply for inert atmosphere
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Purification system (e.g., Flash column chromatography)
-
Analytical instruments (NMR, Mass Spectrometry)
3.2. General Synthetic Procedure
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the desired amine (1.0 eq.).
-
Dissolution: Dissolve the amine in an appropriate anhydrous solvent (e.g., Toluene) to a concentration of approximately 0.1-0.2 M.
-
Reagent Addition: While stirring the solution at room temperature, add this compound (1.0 - 1.1 eq.) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to 40-45 °C.[2] The reaction is typically complete within 2-12 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting amine spot is no longer visible.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature (if heated).
-
If a precipitate (the product) forms, it can be collected by vacuum filtration and washed with a cold, non-polar solvent (e.g., hexane or diethyl ether) to remove impurities.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford the pure urea derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The characteristic signal for the urea carbonyl (C=O) typically appears between 153-158 ppm in the ¹³C NMR spectrum.[2]
Data Presentation: Representative Examples
The following table summarizes representative data for the synthesis of various chiral urea derivatives using the described protocol. Yields are typically high for this type of reaction.[2][3]
| Entry | Amine Substrate | Product Name | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | 1-(4-chlorophenyl)-3-((S)-1-phenylethyl)urea | Toluene | 45 | 3 | 81 |
| 2 | Benzylamine | 1-benzyl-3-((S)-1-phenylethyl)urea | Toluene | 45 | 2.5 | 83 |
| 3 | 3-Fluoroaniline | 1-(3-fluorophenyl)-3-((S)-1-phenylethyl)urea | DMF | RT | 12 | 92 |
| 4 | 4-Fluoroaniline | 1-(4-fluorophenyl)-3-((S)-1-phenylethyl)urea | DMF | RT | 12 | 92 |
| 5 | Cyclohexylamine | 1-cyclohexyl-3-((S)-1-phenylethyl)urea | DCM | RT | 4 | 85 |
| 6 | Piperidine | 1-((S)-1-phenylethyl)-3-piperidinecarboxamide | DCM | RT | 3 | 88 |
Note: Data is representative and compiled from analogous syntheses reported in the literature.[2][3] Individual results may vary based on substrate and specific reaction conditions.
Visualized Experimental Workflow
The following diagram illustrates the typical workflow for the synthesis and purification of the target urea derivatives.
Caption: Standard workflow for synthesis and purification of chiral ureas.
Application in Drug Development: Targeting Signaling Pathways
Urea-based compounds are prominent in drug development as inhibitors of various protein kinases. A key example is the inhibition of the Raf kinase within the RAS-RAF-MEK-ERK signaling pathway, which is frequently hyperactivated in many human cancers.[4] The urea moiety often acts as a critical hinge-binding element, anchoring the inhibitor to the ATP-binding site of the kinase.
The diagram below illustrates how a urea-based inhibitor can block this critical cancer-promoting pathway.
Caption: Inhibition of the RAF/MEK/ERK pathway by a urea-based drug.
The synthesis of a diverse library of chiral urea derivatives using this compound provides a rapid and efficient route to novel chemical entities. These compounds can then be screened for biological activity, for example, as potential kinase inhibitors in oncological research, leveraging the structural and stereochemical information to optimize drug-target interactions.
References
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: VII. Synthesis and Properties 1-[(Adamantan-1-yl)methyl]-3-(fluoro, chlorophenyl) Ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chiral Separation of 1-Phenylethylcarbamates by Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust gas chromatography (GC) method for the chiral separation of 1-phenylethylcarbamates. The protocol is designed for the analysis of diastereomeric carbamates formed by the derivatization of chiral secondary alcohols with 1-phenylethyl isocyanate, or for the direct analysis of chiral 1-phenylethylcarbamates. The use of a chiral stationary phase is essential for the direct separation of enantiomers, while a standard achiral column can be employed for the separation of diastereomers. This document provides detailed experimental protocols, data presentation in a tabular format, and a visual workflow to guide researchers in achieving optimal separation and quantification.
Introduction
1-Phenylethylcarbamates are a class of compounds often synthesized to facilitate the chiral separation of alcohols and amines. The formation of a carbamate derivative introduces a chromophore and can improve the chromatographic properties of the analyte.[1] In chiral analysis, a key application involves the derivatization of a racemic mixture of a chiral alcohol with an enantiomerically pure 1-phenylethyl isocyanate. This reaction produces diastereomers that can be separated on a standard achiral GC column. Alternatively, if the 1-phenylethylcarbamate itself is a racemic mixture, a chiral GC column is required for the direct separation of the enantiomers.[2][3] The ability to separate and quantify these stereoisomers is critical in drug development, as different enantiomers of a chiral molecule can exhibit distinct pharmacological and toxicological profiles.
Experimental Protocols
This section outlines the necessary steps for sample preparation (derivatization) and the subsequent GC analysis.
Protocol 1: Derivatization of a Secondary Alcohol with (R)-(+)-1-Phenylethyl Isocyanate
This protocol describes the formation of diastereomeric 1-phenylethylcarbamates from a chiral secondary alcohol.
Materials:
-
Chiral secondary alcohol (e.g., 2-octanol)
-
(R)-(+)-1-Phenylethyl isocyanate
-
Anhydrous toluene
-
Anhydrous pyridine
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Glassware: reaction vial with screw cap, magnetic stirrer, pipettes, separatory funnel
Procedure:
-
In a clean, dry reaction vial, dissolve 10 mg of the chiral secondary alcohol in 1 mL of anhydrous toluene.
-
Add 1.2 equivalents of (R)-(+)-1-phenylethyl isocyanate to the solution.
-
Add a catalytic amount (e.g., 5 µL) of anhydrous pyridine to the reaction mixture.
-
Seal the vial and stir the mixture at 60°C for 2 hours, or until the reaction is complete (monitor by TLC or a preliminary GC scan).
-
After cooling to room temperature, quench the reaction by adding 2 mL of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer twice with 2 mL of deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution and dilute to the desired concentration with an appropriate solvent (e.g., hexane or ethyl acetate) for GC analysis.
Protocol 2: Gas Chromatography Analysis
The following are recommended GC conditions for the separation of 1-phenylethylcarbamate diastereomers or enantiomers.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Injector: Split/Splitless inlet.
-
Detector: Flame Ionization Detector (FID).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Split Ratio: 50:1.
Column and Oven Program (Method A: Achiral Column for Diastereomers):
-
Column: Agilent J&W DB-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar column.
-
Oven Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 5°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
Column and Oven Program (Method B: Chiral Column for Enantiomers):
-
Column: Astec® CHIRALDEX™ B-PM (30 m x 0.25 mm I.D., 0.12 µm film thickness) or equivalent cyclodextrin-based chiral stationary phase.[4]
-
Oven Program:
-
Isothermal at 140°C.
-
Data Presentation
The following table provides illustrative retention data for the separation of diastereomeric 1-phenylethylcarbamates derived from a hypothetical racemic secondary alcohol, analyzed using Method A.
| Analyte (Diastereomer) | Retention Time (min) | Resolution (Rs) |
| (R)-alcohol-(R)-carbamate | 18.5 | - |
| (S)-alcohol-(R)-carbamate | 19.2 | 2.1 |
Note: Retention times and resolution are representative and may vary depending on the specific alcohol, GC system, and column condition.
Visualizations
Experimental Workflow
The following diagram illustrates the overall experimental workflow from sample preparation to data analysis.
References
Application Note: HPLC Separation of Diastereomers from (S)-(-)-1-Phenylethyl Isocyanate Derivatives
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the separation of diastereomers of chiral primary/secondary amines and alcohols after derivatization with (S)-(-)-1-Phenylethyl isocyanate using High-Performance Liquid Chromatography (HPLC).
Introduction
The determination of enantiomeric purity is a critical aspect of pharmaceutical development and quality control, as different enantiomers of a chiral compound can exhibit distinct pharmacological and toxicological profiles. A common strategy for the enantiomeric analysis of chiral compounds that lack a strong chromophore, such as many amines and alcohols, is pre-column derivatization with a chiral derivatizing agent.
This compound is an effective chiral derivatizing agent that reacts with primary and secondary amines to form stable, diastereomeric ureas, and with alcohols to form diastereomeric carbamates. These diastereomers, unlike the original enantiomers, have different physical properties and can be separated on a standard achiral HPLC column. This application note details the derivatization procedure and subsequent HPLC methods for the successful separation of these diastereomers.
**2. Principle of the Method
The derivatization reaction involves the nucleophilic addition of the amine or alcohol to the isocyanate group of this compound. As the derivatizing agent is enantiomerically pure, the reaction with a racemic analyte results in the formation of a pair of diastereomers. These diastereomers can then be resolved using either normal-phase or reversed-phase HPLC. The choice between normal-phase and reversed-phase chromatography depends on the polarity of the resulting derivatives. Generally, normal-phase chromatography on a silica column provides excellent separation for these types of diastereomers.
Experimental Protocols
Materials and Reagents
-
This compound (≥99% purity)
-
Analyte of interest (e.g., racemic 1-phenylethanol or racemic amphetamine)
-
Anhydrous acetonitrile (ACN), HPLC grade
-
Anhydrous dichloromethane (DCM), HPLC grade
-
Hexane, HPLC grade
-
Isopropanol (IPA), HPLC grade
-
Ethanol (EtOH), HPLC grade
-
Water, HPLC grade
-
Triethylamine (TEA), HPLC grade
-
A weak acid for reaction quenching (e.g., 1% acetic acid in water)
Derivatization Protocol for a Chiral Alcohol (e.g., 1-Phenylethanol)
-
Sample Preparation: Dissolve approximately 10 mg of the racemic alcohol in 1 mL of anhydrous dichloromethane in a clean, dry vial.
-
Reagent Addition: Add a 1.2 molar excess of this compound to the alcohol solution. To catalyze the reaction, a small amount of a tertiary amine base like triethylamine (approximately 5 µL) can be added.
-
Reaction: Cap the vial and allow the reaction to proceed at room temperature for 1-2 hours, or until the reaction is complete. Reaction completion can be monitored by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, evaporate the solvent under a gentle stream of nitrogen.
-
Final Preparation: Reconstitute the dried residue in the HPLC mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.
Derivatization Protocol for a Chiral Amine (e.g., Amphetamine)
-
Sample Preparation: Dissolve approximately 10 mg of the racemic amine in 1 mL of anhydrous acetonitrile in a clean, dry vial.
-
Reagent Addition: Add a 1.2 molar excess of this compound to the amine solution.
-
Reaction: Cap the vial and allow the reaction to proceed at room temperature. The reaction is typically rapid and should be complete within 30 minutes. Monitor by TLC if necessary.
-
Quenching: After the reaction is complete, evaporate the solvent under a gentle stream of nitrogen.
-
Final Preparation: Reconstitute the dried residue in the HPLC mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.
HPLC Mobile Phase and Chromatographic Conditions
The separation of the resulting diastereomers can be achieved using either normal-phase or reversed-phase HPLC. Normal-phase chromatography often provides better selectivity for this class of compounds.
Normal-Phase HPLC
Normal-phase HPLC is highly effective for the separation of the diastereomeric ureas and carbamates formed. The separation is based on the differential interaction of the polar groups of the diastereomers with the polar stationary phase.
Table 1: Normal-Phase HPLC Conditions for Diastereomer Separation
| Parameter | Condition 1 | Condition 2 |
| Column | Silica, 5 µm, 4.6 x 250 mm | Silica, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Hexane / Isopropanol (90:10, v/v) | Hexane / Ethanol (95:5, v/v) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temperature | 25 °C | 30 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Volume | 10 µL | 10 µL |
Reversed-Phase HPLC
While often providing less selectivity than normal-phase for these derivatives, reversed-phase HPLC can also be employed. The separation is based on the differential hydrophobic interactions of the diastereomers with the non-polar stationary phase.
Table 2: Reversed-Phase HPLC Conditions for Diastereomer Separation
| Parameter | Condition 1 | Condition 2 |
| Column | C18, 5 µm, 4.6 x 250 mm | C8, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile / Water (60:40, v/v) | Methanol / Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Column Temperature | 35 °C | 40 °C |
| Detection | UV at 220 nm | UV at 220 nm |
| Injection Volume | 10 µL | 10 µL |
Visualizations
Application Notes and Protocols: Derivatization of Sterically Hindered Alcohols with (S)-(-)-1-Phenylethyl Isocyanate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The determination of enantiomeric purity of chiral alcohols is a critical step in pharmaceutical development and asymmetric synthesis. Derivatization of the alcohol with a chiral reagent to form diastereomers, which can then be distinguished by chromatographic or spectroscopic methods, is a common and effective strategy. (S)-(-)-1-Phenylethyl isocyanate is a widely used chiral derivatizing agent for alcohols. The reaction of an alcohol with an isocyanate yields a carbamate.[1] For chiral alcohols and a chiral isocyanate, a pair of diastereomeric carbamates is formed, which can then be quantified using techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3]
However, sterically hindered alcohols, such as tertiary alcohols or secondary alcohols with bulky substituents near the hydroxyl group, react slowly or not at all with isocyanates under standard conditions. This limitation necessitates the use of catalysts to facilitate the derivatization reaction and achieve acceptable yields and reaction times. This document provides detailed application notes and protocols for the successful derivatization of sterically hindered alcohols using this compound, with a focus on catalyzed reactions.
Reaction Principle:
The fundamental reaction involves the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic carbon of the isocyanate group. This forms an unstable intermediate that rearranges to the stable carbamate product. Due to steric hindrance around the hydroxyl group of the alcohol, this reaction is often slow. Catalysts are employed to enhance the reactivity of the reactants.
Reaction Scheme:
Data Presentation
The successful derivatization of sterically hindered alcohols is highly dependent on the choice of catalyst and reaction conditions. Below is a summary of expected outcomes based on different catalytic systems.
Table 1: Catalyst Performance in the Carbamoylation of Sterically Hindered Alcohols
| Catalyst | Typical Loading (mol%) | Reaction Time | Temperature (°C) | Typical Yield (%) | Notes |
| None | - | 24 - 72 h | 25 - 80 | < 10% | Very slow to no reaction for highly hindered alcohols. |
| 4-(Dimethylamino)pyridine (DMAP) | 10 - 20 | 12 - 24 h | 25 | Moderate | Can be effective for some less hindered secondary alcohols. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 10 - 20 | 8 - 16 h | 25 | Good | A stronger base than DMAP, often more effective for hindered systems. |
| Molybdenum(VI) Dichloride Dioxide (MoO₂Cl₂) | 0.1 - 1.0 | 20 min - 1 h | 25 | > 95% | Highly efficient for a wide range of primary, secondary, and tertiary alcohols.[4] |
Experimental Protocols
Protocol 1: General Derivatization of a Sterically Hindered Alcohol using a Molybdenum Catalyst
This protocol is adapted from a highly efficient method for the carbamoylation of sterically hindered alcohols.[4]
Materials:
-
Sterically hindered alcohol
-
This compound (≥99% purity)
-
Molybdenum(VI) dichloride dioxide (MoO₂Cl₂) or its DMF complex (MoO₂Cl₂(DMF)₂)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add the sterically hindered alcohol (1.0 mmol) and the molybdenum catalyst (0.001 to 0.01 mmol, 0.1 to 1.0 mol%).
-
Dissolution: Add anhydrous dichloromethane (5 mL) to dissolve the reactants.
-
Addition of Isocyanate: While stirring, add this compound (1.1 mmol, 1.1 equivalents) dropwise to the solution at room temperature (25 °C).
-
Reaction: Stir the reaction mixture at room temperature for 20 minutes to 1 hour. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, add deionized water (10 mL) to the flask to quench the reaction.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture to remove the drying agent.
-
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude diastereomeric carbamates. The product can be further purified by flash column chromatography on silica gel if necessary.
Protocol 2: Analysis of Diastereomeric Carbamates by ¹H NMR Spectroscopy
Objective: To determine the diastereomeric ratio (d.r.) of the synthesized carbamates, which corresponds to the enantiomeric ratio of the starting alcohol.
Procedure:
-
Sample Preparation: Dissolve a small amount (5-10 mg) of the purified diastereomeric carbamate mixture in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum. It is often beneficial to acquire spectra at a high field strength (e.g., 400 MHz or higher) to achieve better signal separation.[5]
-
Spectral Analysis:
-
Identify signals that are well-resolved for the two diastereomers. Protons close to the newly formed stereocenter, such as the methine proton of the phenylethyl group or protons on the R groups of the original alcohol, are most likely to show distinct chemical shifts.[6]
-
Integrate the corresponding signals for each diastereomer.
-
Calculate the diastereomeric ratio by comparing the integration values of the resolved signals. The enantiomeric excess (e.e.) of the original alcohol can be calculated using the formula: e.e. (%) = |(Integration₁ - Integration₂)| / |(Integration₁ + Integration₂)| * 100.
-
Mandatory Visualization
Diagram 1: Experimental Workflow
The following diagram illustrates the overall workflow for the derivatization of a sterically hindered alcohol with this compound and subsequent analysis.
Caption: Workflow for the catalyzed derivatization and analysis.
Diagram 2: Logical Relationship of Components
This diagram shows the logical relationship between the reactants, catalyst, and products in the derivatization process.
Caption: Key components and their roles in the reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1-phenylethyl isocyanate is a powerful reagent for the chiral analysis of secondary alcohols and hydroxy fatty acids with remote stereogenic centres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. kbfi.ee [kbfi.ee]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
Troubleshooting & Optimization
Technical Support Center: Derivatization with (S)-(-)-1-Phenylethyl isocyanate
Welcome to the Technical Support Center for derivatization reactions using (S)-(-)-1-Phenylethyl isocyanate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common side reactions and to offer solutions for troubleshooting challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chiral derivatizing agent. It is primarily used to convert chiral primary and secondary amines, as well as alcohols, into diastereomeric urea and urethane derivatives, respectively. This process allows for the enantiomeric separation and quantification of the original compounds using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Q2: What are the most common side reactions to be aware of when using this compound?
The most prevalent side reactions stem from the high reactivity of the isocyanate group. Key undesired reactions include:
-
Reaction with Water: this compound readily reacts with trace amounts of water in the reaction mixture. This hydrolysis reaction forms an unstable carbamic acid, which then decomposes into 1-phenylethylamine and carbon dioxide. The newly formed amine can then react with another molecule of the isocyanate to produce a symmetric di-substituted urea, a significant impurity.
-
Allophanate Formation: When an excess of the isocyanate is used for the derivatization of alcohols, it can further react with the initially formed urethane to yield an allophanate.
-
Biuret Formation: Similarly, in the derivatization of amines, an excess of the isocyanate can react with the desired urea product to form a biuret.
Q3: How can I minimize these side reactions?
Minimizing side reactions is crucial for obtaining accurate and reproducible results. Here are some key strategies:
-
Anhydrous Conditions: Ensure all solvents, reagents, and glassware are scrupulously dried to prevent the reaction of the isocyanate with water.
-
Stoichiometry Control: Use a carefully controlled molar ratio of the derivatizing agent to the analyte. While a slight excess of the isocyanate is often necessary to drive the reaction to completion, a large excess should be avoided to minimize the formation of allophanates and biurets.
-
Temperature Management: The derivatization reaction is typically carried out at room temperature. Elevated temperatures can increase the rate of side reactions.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to exclude atmospheric moisture.
Troubleshooting Guide
This guide addresses specific issues that may arise during your derivatization experiments.
Problem 1: Low yield of the desired derivative.
| Possible Cause | Recommended Solution |
| Presence of moisture in the reaction. | Dry all solvents and glassware thoroughly before use. Consider using a desiccant or performing the reaction under an inert atmosphere. |
| Degradation of this compound. | Store the reagent in a tightly sealed container in a cool, dry place, protected from light. Use a fresh bottle of the reagent if degradation is suspected. |
| Insufficient reagent. | While a large excess should be avoided, ensure a slight molar excess (e.g., 1.1 to 1.5 equivalents) of the isocyanate is used to drive the reaction to completion. |
| Steric hindrance of the analyte. | For sterically hindered amines or alcohols, a longer reaction time or the addition of a non-nucleophilic base (e.g., triethylamine) as a catalyst may be necessary. |
Problem 2: Presence of unexpected peaks in the chromatogram (HPLC/GC).
| Symptom | Possible Cause | Identification and Solution |
| An early eluting, broad peak. | Unreacted analyte (amine or alcohol). | Compare the retention time with that of an un-derivatized standard. Optimize the reaction conditions (time, stoichiometry) to ensure complete derivatization. |
| A peak corresponding to a symmetrical di-substituted urea. | Reaction of the isocyanate with water to form an amine, which then reacts with another isocyanate molecule. | This side product can be identified by its mass spectrum. To mitigate, ensure strictly anhydrous conditions. |
| A later-eluting peak than the desired derivative. | Formation of an allophanate (from alcohol derivatization) or a biuret (from amine derivatization). | These side products have higher molecular weights and are generally less polar than the primary derivatives. Their presence can be confirmed by mass spectrometry. To avoid their formation, use a smaller excess of the isocyanate and control the reaction temperature. |
Data Presentation
The following tables summarize the expected impact of key reaction parameters on the formation of common side products.
Table 1: Effect of Isocyanate-to-Analyte Molar Ratio on Side Product Formation
| Molar Ratio (Isocyanate:Analyte) | Expected Yield of Desired Product | Likelihood of Allophanate/Biuret Formation |
| 1:1 | Moderate to High | Low |
| 1.5:1 | High | Moderate |
| > 2:1 | High | High |
Table 2: Effect of Water Contamination on Side Product Formation
| Water Content | Expected Yield of Desired Product | Likelihood of Symmetric Urea Formation |
| Anhydrous (<50 ppm) | High | Very Low |
| Moderate (~500 ppm) | Decreased | Moderate |
| High (>1000 ppm) | Significantly Decreased | High |
Experimental Protocols
Protocol 1: Derivatization of a Primary or Secondary Amine
-
Sample Preparation: Dissolve the amine-containing sample in an anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane) to a final concentration of approximately 1 mg/mL.
-
Reagent Preparation: Prepare a solution of this compound in the same anhydrous solvent at a concentration that will provide a 1.2 molar excess relative to the amine.
-
Reaction: To 100 µL of the sample solution in a sealed vial, add 120 µL of the isocyanate solution. If the amine is a salt, add one equivalent of a non-nucleophilic base like triethylamine.
-
Incubation: Vortex the mixture for 30 seconds and allow it to react at room temperature for 1 hour, protected from light.
-
Quenching: Quench any excess isocyanate by adding 20 µL of a primary amine solution (e.g., butylamine in the reaction solvent).
-
Analysis: Dilute the reaction mixture with the mobile phase and analyze by HPLC or GC.
Protocol 2: Derivatization of an Alcohol
-
Sample Preparation: Dissolve the alcohol-containing sample in anhydrous toluene or dichloromethane to a concentration of approximately 1 mg/mL.
-
Reagent and Catalyst Preparation: Prepare a solution of this compound for a 1.5 molar excess. Prepare a catalyst solution of dibutyltin dilaurate (DBTDL) in the same solvent (approximately 1% w/v).
-
Reaction: To 100 µL of the sample solution in a sealed vial, add 150 µL of the isocyanate solution and 5 µL of the DBTDL catalyst solution.
-
Incubation: Vortex the mixture and allow it to react at room temperature for 2-4 hours.
-
Quenching: Add 20 µL of methanol to quench any unreacted isocyanate.
-
Analysis: Dilute the sample for chromatographic analysis.
Visualizations
Technical Support Center: Optimizing Carbamate Formation with (S)-(-)-1-Phenylethyl Isocyanate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for carbamate formation using (S)-(-)-1-Phenylethyl isocyanate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of carbamates from this compound and an alcohol.
Issue 1: Low or No Product Yield
Possible Causes & Solutions
-
Poor Quality of Reagents: Isocyanates are highly reactive and susceptible to hydrolysis. Ensure the this compound is of high purity and has been stored under anhydrous conditions. Alcohols should be dried before use, as water will react with the isocyanate.
-
Inadequate Catalyst Activity: The choice and concentration of the catalyst are crucial. For less reactive or sterically hindered alcohols, a catalyst is often necessary to achieve a reasonable reaction rate. Tertiary amines like triethylamine (TEA) or 1,4-diazabicyclo[2.2.2]octane (DABCO) are commonly used. In some cases, organometallic catalysts such as dibutyltin dilaurate (DBTDL) may be more effective, although they can be more difficult to remove.
-
Suboptimal Reaction Temperature: The uncatalyzed reaction of an isocyanate with a primary or secondary alcohol is typically conducted between 50 and 100°C.[1] If the reaction is sluggish at room temperature, gradually increasing the temperature can improve the rate. However, excessive heat can lead to side reactions.
-
Steric Hindrance: If the alcohol is sterically hindered, the reaction rate will be significantly slower. In such cases, increasing the reaction time, temperature, and/or using a more potent catalyst is recommended.
-
Improper Solvent: The choice of solvent can influence the reaction rate. Aprotic solvents are generally preferred. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can accelerate the reaction.[2] Less polar solvents like toluene or tetrahydrofuran (THF) are also commonly used.
Issue 2: Presence of Symmetrical Urea Byproduct
Possible Cause & Solution
-
Presence of Water: The most common cause of symmetrical urea formation is the reaction of the isocyanate with water. Water reacts with the isocyanate to form an unstable carbamic acid, which then decomposes to form 1-phenylethylamine and carbon dioxide. The resulting amine is highly nucleophilic and rapidly reacts with another molecule of the isocyanate to form a stable symmetrical urea. To prevent this, all reagents and solvents must be rigorously dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Issue 3: Formation of Isocyanate Trimer (Isocyanurate)
Possible Cause & Solution
-
Excess Isocyanate and/or High Temperatures: In the presence of certain catalysts (especially strong bases) and at elevated temperatures, isocyanates can trimerize to form highly stable isocyanurates.[3] This is more likely to occur if a large excess of the isocyanate is used or if the reaction is heated for a prolonged period. To minimize trimerization, use a stoichiometric amount or a slight excess of the isocyanate and maintain the lowest effective reaction temperature.
Issue 4: Racemization of the Chiral Center
Possible Cause & Solution
-
Harsh Reaction Conditions: While the reaction of an isocyanate with an alcohol does not directly involve the chiral center of this compound, harsh basic or acidic conditions and elevated temperatures could potentially lead to racemization. It is advisable to use mild reaction conditions and non-nucleophilic bases where possible. The stereochemistry of the product should be verified using appropriate analytical techniques.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for carbamate formation from an isocyanate and an alcohol?
A1: The reaction proceeds through a nucleophilic addition of the alcohol's hydroxyl group to the electrophilic carbon of the isocyanate group. The reaction can be catalyzed by bases, which deprotonate the alcohol to increase its nucleophilicity, or by Lewis acids, which activate the isocyanate. The reaction is generally considered to be first order in both the isocyanate and the alcohol.[4]
Q2: Which catalysts are most effective for this reaction?
A2: The choice of catalyst depends on the reactivity of the alcohol.
-
Tertiary Amines: For primary and less hindered secondary alcohols, tertiary amines like triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or 1,4-diazabicyclo[2.2.2]octane (DABCO) are often sufficient.
-
Organometallic Catalysts: For more hindered alcohols, organotin compounds like dibutyltin dilaurate (DBTDL) are highly effective. However, removal of tin residues can be challenging.
-
Strongly Basic Catalysts: Catalysts such as aminals, aminoalcohols, and amidines can also be used, but they may promote side reactions like isocyanurate formation.[3]
Q3: What are the recommended solvents for this reaction?
A3: Aprotic solvents are generally recommended to avoid side reactions with the isocyanate.
-
Polar Aprotic Solvents: DMF and DMSO can accelerate the reaction rate.
-
Less Polar Solvents: Toluene, THF, and dichloromethane (DCM) are also commonly used and can be easier to remove during workup. The choice of solvent may also depend on the solubility of the starting materials and the desired reaction temperature.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored by thin-layer chromatography (TLC) or by spectroscopic methods. A convenient method is to monitor the disappearance of the strong isocyanate peak (around 2250-2275 cm⁻¹) in the infrared (IR) spectrum of the reaction mixture.
Q5: What is a typical workup procedure for this reaction?
A5: After the reaction is complete (as determined by TLC or IR), the reaction mixture is typically concentrated under reduced pressure. The residue can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the pure carbamate product. If a basic catalyst like TEA is used, an acidic wash of the organic layer during an extractive workup can help in its removal.
Data Presentation
Table 1: Comparison of Catalysts for Carbamate Formation
| Catalyst | Typical Loading (mol%) | Relative Reactivity | Notes |
| None | - | Low | Suitable for highly reactive alcohols. |
| Triethylamine (TEA) | 5-10 | Moderate | Common and inexpensive. |
| DABCO | 1-5 | High | More active than TEA. |
| DBTDL | 0.1-1 | Very High | Effective for hindered alcohols; potential for metal contamination. |
Table 2: Influence of Solvent on Reaction Rate
| Solvent | Polarity | Relative Rate | Boiling Point (°C) |
| Toluene | Non-polar | Low | 111 |
| THF | Polar Aprotic | Moderate | 66 |
| Acetonitrile | Polar Aprotic | Moderate-High | 82 |
| DMF | Polar Aprotic | High | 153 |
| DMSO | Polar Aprotic | High | 189 |
Experimental Protocols
Protocol 1: General Procedure for Carbamate Synthesis (Uncatalyzed)
-
To a solution of the alcohol (1.0 eq.) in a suitable anhydrous solvent (e.g., toluene, 0.5 M) in a flame-dried flask under an inert atmosphere, add this compound (1.05 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50-80°C.
-
Monitor the reaction progress by TLC or IR spectroscopy.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Carbamate Synthesis (Catalyzed)
-
To a solution of the alcohol (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, 0.5 M) in a flame-dried flask under an inert atmosphere, add the catalyst (e.g., TEA, 0.1 eq.).
-
Add this compound (1.05 eq.) dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC or IR spectroscopy.
-
Upon completion, quench the reaction with a small amount of saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A generalized workflow for the synthesis of carbamates from this compound.
Caption: A troubleshooting decision tree for common issues in carbamate synthesis.
References
- 1. US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Hydrolysis and stability of (S)-(-)-1-Phenylethyl isocyanate in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and use of (S)-(-)-1-Phenylethyl isocyanate in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound in solution?
A1: The primary degradation pathway for this compound in the presence of water is hydrolysis. The isocyanate group (-NCO) is highly electrophilic and readily reacts with nucleophiles like water. This reaction leads to the formation of an unstable carbamic acid intermediate, which then decomposes into 1-phenylethylamine and carbon dioxide gas. The resulting amine is also highly reactive and can further react with remaining isocyanate to form a stable, often insoluble, disubstituted urea.[1][2]
Q2: How does the solvent affect the stability of this compound?
A2: The stability of this compound is significantly influenced by the solvent. Protic solvents, such as water and alcohols, will react directly with the isocyanate group, leading to its consumption.[3] In aprotic solvents, the polarity can influence the rate of unintended reactions, such as with trace amounts of water. Polar aprotic solvents can accelerate the reaction between the isocyanate and water.[1][4][5][6] For reactions where the isocyanate is a key reagent, it is crucial to use anhydrous aprotic solvents.
Q3: What is the expected stability of this compound under acidic and basic conditions?
Q4: How does temperature affect the stability of this compound?
A4: As with most chemical reactions, the rate of hydrolysis of this compound increases with temperature.[7] For storage, it is recommended to keep the compound in a cool, dry place.[8] During reactions, the temperature should be carefully controlled to balance the desired reaction rate with the potential for increased degradation.
Troubleshooting Guides
Issue 1: An unexpected white precipitate forms in the reaction mixture.
-
Possible Cause: The most likely cause is the formation of a disubstituted urea, resulting from the reaction of this compound with water to form 1-phenylethylamine, which then reacts with another molecule of the isocyanate.[1]
-
Troubleshooting Steps:
-
Verify Solvent Anhydrousness: Ensure that all solvents are rigorously dried using appropriate methods (e.g., distillation from a suitable drying agent, use of molecular sieves).[9]
-
Dry Glassware: All glassware should be oven-dried or flame-dried under an inert atmosphere immediately before use.[10]
-
Inert Atmosphere: Conduct the reaction under a positive pressure of a dry inert gas such as argon or nitrogen.[10]
-
Check Starting Materials: Ensure that all other reagents are anhydrous.
-
Issue 2: The reaction yield is low, and a significant amount of starting isocyanate is consumed.
-
Possible Cause: This is likely due to the consumption of the isocyanate by reaction with water, which acts as a competing nucleophile. For every one mole of water, two moles of isocyanate are consumed to form the urea byproduct.[1]
-
Troubleshooting Steps:
-
Quantify Water Content: If possible, determine the water content of your reagents and solvents using Karl Fischer titration.
-
Rigorous Anhydrous Technique: Follow stringent anhydrous techniques for setting up and running the reaction.[10][11]
-
Order of Addition: Consider adding the isocyanate last to the reaction mixture to minimize its exposure to any trace moisture in the other reagents.
-
Issue 3: Inconsistent reaction outcomes or irreproducible results.
-
Possible Cause: This can be due to variable amounts of moisture in the reaction setup or degradation of the this compound stock solution.
-
Troubleshooting Steps:
-
Standardize Procedures: Ensure that the same anhydrous techniques and procedures are used for every reaction.
-
Reagent Quality: Use a fresh bottle of this compound or purify the existing stock if it is old or has been exposed to air.
-
Monitor Reagent Purity: Periodically check the purity of the isocyanate stock solution using a suitable analytical method like titration or spectroscopy.
-
Data Presentation
Table 1: Factors Influencing the Stability of this compound in Solution
| Factor | Effect on Stability | Recommendations |
| Water | Highly reactive, leads to hydrolysis and urea formation.[1] | Use anhydrous solvents and reagents, and an inert atmosphere.[10] |
| Solvent Type | Protic solvents (alcohols, etc.) react directly. Polar aprotic solvents can increase the rate of hydrolysis.[1][4][5][6] | Use anhydrous, aprotic solvents. |
| pH | Hydrolysis is often catalyzed by both acid and base.[2] | Maintain neutral conditions if possible. |
| Temperature | Higher temperatures increase the rate of degradation.[7] | Store in a cool place and control reaction temperature. |
Experimental Protocols
Protocol 1: Determination of this compound Concentration by Titration
This method is adapted from standard procedures for determining the isocyanate content of resins and can be used to assess the purity of the starting material or to monitor its concentration over time in a stability study. The principle involves the reaction of the isocyanate with an excess of a standard solution of a secondary amine (di-n-butylamine), followed by back-titration of the unreacted amine with a standard acid solution.
Materials:
-
This compound solution
-
Toluene, anhydrous
-
Di-n-butylamine solution (e.g., 2 M in toluene)
-
Isopropyl alcohol
-
Hydrochloric acid, standardized solution (e.g., 1 M)
-
Potentiometric titrator with a suitable electrode system
Procedure:
-
Accurately weigh a sample of the this compound solution into a dry conical flask.
-
Add a known volume of anhydrous toluene to dissolve the sample.
-
Add a precise, excess volume of the di-n-butylamine solution.
-
Stopper the flask, swirl to mix, and allow the reaction to proceed for at least 15 minutes at room temperature.
-
Add a sufficient volume of isopropyl alcohol to ensure a homogeneous solution for titration.
-
Titrate the excess di-n-butylamine with the standardized hydrochloric acid solution potentiometrically.
-
Perform a blank titration using the same volumes of reagents but without the isocyanate sample.
-
Calculate the isocyanate content based on the difference in the titration volumes for the sample and the blank.
Protocol 2: General Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions, as recommended by ICH guidelines.[12][13][14]
Materials:
-
This compound
-
Anhydrous aprotic solvent (e.g., acetonitrile, THF)
-
Hydrochloric acid solution
-
Sodium hydroxide solution
-
Hydrogen peroxide solution
-
Photostability chamber
-
Heating oven
-
HPLC system with a suitable detector (e.g., UV)
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound in the chosen anhydrous aprotic solvent.
-
Acid Hydrolysis: Treat the stock solution with an acidic solution (e.g., HCl in the chosen solvent) and heat at a controlled temperature (e.g., 60 °C) for a defined period.
-
Base Hydrolysis: Treat the stock solution with a basic solution (e.g., NaOH in the chosen solvent) and heat at a controlled temperature for a defined period.
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., H₂O₂) and keep it at a controlled temperature.
-
Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 80 °C).
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Control Samples: Maintain unstressed samples of the stock solution at room temperature and protected from light.
-
Analysis: At appropriate time points, withdraw aliquots from each stress condition, quench the reaction if necessary (e.g., by neutralization), and analyze by a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
Visualizations
Caption: Hydrolysis pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. 1-phenylethyl isocyanate is a powerful reagent for the chiral analysis of secondary alcohols and hydroxy fatty acids with remote stereogenic centres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of solvent polarity on the reaction of phenol with tolylene‐2,4‐diisocyanate | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lookchem.com [lookchem.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. ERIC - EJ1283148 - Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe, Journal of Chemical Education, 2021-Jan [eric.ed.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
Technical Support Center: Purification of Diastereomers from (S)-(-)-1-Phenylethyl Isocyanate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of diastereomers formed using (S)-(-)-1-Phenylethyl isocyanate as a chiral derivatizing agent.
Frequently Asked Questions (FAQs)
Q1: Why is this compound used for the separation of enantiomers?
A1: this compound is a chiral derivatizing agent. It reacts with enantiomeric compounds (like chiral alcohols or amines) to form a mixture of diastereomers.[1][2] Enantiomers have identical physical properties, making them difficult to separate. Diastereomers, however, have different physical properties, such as solubility and chromatographic retention times, which allows for their separation using standard techniques like chromatography or crystallization.[1][2][3]
Q2: What types of compounds can be derivatized with this compound for diastereomeric separation?
A2: This reagent is primarily used for the derivatization of chiral compounds containing nucleophilic functional groups, such as primary and secondary amines and alcohols, to form diastereomeric ureas and carbamates, respectively.[4]
Q3: What are the primary methods for purifying the diastereomers formed?
A3: The most common techniques for separating diastereomers are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and crystallization.[4][5] The choice of method depends on the physical properties of the diastereomers, the scale of the separation, and the available equipment.
Q4: How can I confirm the purity and ratio of the separated diastereomers?
A4: The purity and diastereomeric ratio can be determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used to quantify the ratio of the separated diastereomers. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool, as diastereomers will often exhibit distinct chemical shifts for certain protons, allowing for their quantification.[6][7][8]
Q5: Can the chiral auxiliary, this compound, be removed after separation?
A5: Yes, after the diastereomers are separated, the chiral auxiliary can be cleaved to yield the pure enantiomers of the original compound. The specific cleavage conditions will depend on the nature of the linkage (urea or carbamate) and the stability of the target molecule.
Troubleshooting Guides
Chromatographic Separation (HPLC/GC)
| Problem | Possible Causes | Solutions |
| Poor or No Resolution | - Inappropriate stationary phase.- Mobile phase is too strong or too weak.- Suboptimal temperature. | - Column Selection: If using an achiral stationary phase, screen different types (e.g., C18, silica, cyano). For challenging separations, consider a chiral stationary phase.[5]- Mobile Phase Optimization: Systematically vary the solvent composition to find the optimal polarity for separation. A shallow gradient can be effective for closely eluting peaks.- Temperature Adjustment: Optimize the column temperature, as it can affect selectivity. |
| Peak Tailing | - Column overload.- Secondary interactions with the stationary phase.- Column contamination or degradation. | - Reduce Sample Load: Decrease the injection volume or sample concentration.- Mobile Phase Additives: Add a small amount of a modifier (e.g., trifluoroacetic acid for basic analytes) to reduce secondary interactions.- Use a Guard Column: This protects the analytical column from contaminants. If the column is contaminated, it may need to be washed or replaced. |
| Irreproducible Retention Times | - Inconsistent mobile phase preparation.- Fluctuations in temperature.- Column degradation. | - Prepare Fresh Mobile Phase: Ensure accurate and consistent preparation of the mobile phase.- Use a Column Oven: Maintain a constant column temperature.- Monitor Column Performance: Regularly check the column's performance with a standard sample. |
Crystallization
| Problem | Possible Causes | Solutions |
| No Crystal Formation | - Solution is too dilute.- Inappropriate solvent.- Cooling rate is too fast. | - Concentrate the Solution: Slowly evaporate the solvent until the solution becomes saturated.- Solvent Screening: Experiment with different solvents or solvent mixtures to find one in which the diastereomers have different solubilities.- Slow Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath. |
| Oily Precipitate Forms | - Solution is supersaturated.- Presence of impurities. | - Redissolve and Recrystallize: Heat the solution to redissolve the oil, then cool it more slowly. Seeding with a small crystal can sometimes help.- Purify the Mixture: If impurities are suspected, purify the diastereomeric mixture by another method (e.g., column chromatography) before attempting crystallization. |
| Low Purity of Crystals | - Co-crystallization of both diastereomers.- Inefficient washing of crystals. | - Recrystallization: Perform one or more recrystallization steps to improve the purity of the desired diastereomer.- Proper Washing: Wash the collected crystals with a small amount of cold solvent to remove any adhering mother liquor containing the other diastereomer. |
Data Presentation
Table 1: Representative HPLC Separation Parameters for Diastereomeric Ureas
| Parameter | Condition 1 | Condition 2 |
| Column | C18 (achiral) | Chiral Stationary Phase (e.g., cellulose-based) |
| Dimensions | 4.6 x 250 mm, 5 µm | 4.6 x 250 mm, 5 µm |
| Mobile Phase | Isocratic: 60:40 Acetonitrile:Water | Isocratic: 90:10 Hexane:Isopropanol |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | UV at 220 nm | UV at 254 nm |
| Sample Conc. | 1 mg/mL | 1 mg/mL |
| Injection Vol. | 10 µL | 10 µL |
| Resolution (Rs) | > 1.5 | > 2.0 |
Note: These are representative conditions and may require optimization for specific diastereomers.
Table 2: Representative Crystallization Solvents and Expected Outcomes
| Diastereomer Pair | Solvent System | Expected Outcome |
| Diastereomeric Ureas from a Primary Amine | Ethanol/Water | One diastereomer preferentially crystallizes upon slow cooling. |
| Diastereomeric Carbamates from a Secondary Alcohol | Hexane/Ethyl Acetate | The less soluble diastereomer precipitates from the solution. |
Experimental Protocols
Protocol 1: Derivatization of a Chiral Amine with this compound
-
Dissolve the Amine: In a clean, dry flask, dissolve 1.0 equivalent of the racemic amine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Add the Isocyanate: To the stirred solution, add 1.05 equivalents of this compound dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or HPLC until the starting amine is no longer detectable.
-
Work-up: Once the reaction is complete, wash the reaction mixture with a mild aqueous acid (e.g., 1 M HCl) to remove any unreacted amine, followed by a wash with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diastereomeric urea mixture.
Protocol 2: Purification of Diastereomers by Preparative HPLC
-
Method Development: Develop an analytical HPLC method that provides good separation (>1.5) of the two diastereomers.
-
Sample Preparation: Dissolve the crude diastereomeric mixture in the mobile phase at a concentration suitable for preparative HPLC.
-
Preparative Separation: Inject the sample onto a preparative HPLC column using the optimized method.
-
Fraction Collection: Collect the fractions corresponding to each diastereomeric peak.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm the purity of each separated diastereomer.
-
Solvent Removal: Combine the pure fractions for each diastereomer and remove the solvent under reduced pressure to obtain the isolated diastereomers.
Visualizations
Caption: Workflow for the separation of enantiomers via diastereomer formation.
Caption: Troubleshooting logic for poor chromatographic resolution.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. 1-phenylethyl isocyanate is a powerful reagent for the chiral analysis of secondary alcohols and hydroxy fatty acids with remote stereogenic centres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 6. distantreader.org [distantreader.org]
- 7. researchgate.net [researchgate.net]
- 8. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Derivatization with (S)-(-)-1-Phenylethyl Isocyanate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (S)-(-)-1-Phenylethyl isocyanate for chiral derivatization, with a primary focus on preventing racemization to ensure accurate enantiomeric analysis.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of derivatization with this compound?
A1: Derivatization with this compound is a technique used in chiral analysis. It involves reacting a chiral analyte, such as an amine or an alcohol, with the single enantiomer of the isocyanate. This reaction forms a pair of diastereomers, which have different physical properties and can be separated and quantified using standard chromatographic techniques like HPLC or GC on an achiral stationary phase.[1]
Q2: What is racemization and why is it a critical issue during this derivatization?
A2: Racemization is the conversion of an enantiomerically pure or enriched compound into a mixture of equal parts of both enantiomers (a racemate).[1] In the context of derivatization for chiral analysis, racemization of either the analyte or the derivatizing agent before or during the reaction will lead to inaccurate determination of the enantiomeric excess (%ee) or enantiomeric ratio of the original sample.[1]
Q3: What are the primary causes of racemization during derivatization?
A3: The most common causes of racemization during derivatization procedures include:
-
Extreme pH: Both strongly acidic and strongly basic conditions can promote racemization.[1]
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for enantiomerization.[1]
-
Prolonged Reaction Times: The longer the analyte is exposed to conditions that can induce racemization, the greater the extent of racemization will be.[1]
-
Presence of Certain Reagents or Catalysts: Some bases or catalysts used to facilitate the derivatization can also promote racemization.[1]
-
Analyte Instability: The inherent chemical structure of the analyte may make it susceptible to racemization under certain conditions.[1]
Q4: Which functional groups can be derivatized with this compound?
A4: this compound is primarily used for the derivatization of primary and secondary amines and alcohols. The isocyanate group (-N=C=O) reacts with the nucleophilic amine (-NH2) or hydroxyl (-OH) group to form a urea or carbamate linkage, respectively.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no diastereomeric excess (%de) observed for a known chiral sample. | 1. Complete racemization of the analyte or derivatizing agent.2. Use of a racemic derivatizing agent.3. Inappropriate chromatographic conditions. | 1. Optimize reaction conditions (see protocol below).2. Verify the enantiomeric purity of the this compound.3. Ensure the chromatographic method is capable of resolving the diastereomers. |
| Inconsistent %de results between replicate samples. | 1. Variable reaction times or temperatures.2. Inconsistent pH of the reaction mixture.3. Sample degradation. | 1. Precisely control reaction time and temperature for all samples.2. Use a reliable buffer system to maintain a constant pH if applicable.3. Analyze samples promptly after derivatization. |
| Appearance of unexpected peaks in the chromatogram. | 1. Side reactions due to impurities in the sample or reagents.2. Decomposition of the analyte or derivatization product. | 1. Purify the sample and use high-purity reagents and solvents.2. Investigate the stability of the derivatives under the analytical conditions. |
Data Presentation: Factors Influencing Racemization
| Parameter | Condition | Risk of Racemization | Recommendation |
| Temperature | High (> 40°C) | Increased | Perform the reaction at room temperature or below (e.g., 0-25°C). |
| Low (0-25°C) | Decreased | ||
| Reaction Time | Prolonged | Increased | Monitor the reaction progress and quench it as soon as it is complete. |
| Short | Decreased | ||
| pH | Strongly Basic | Increased | Use a mild, non-nucleophilic base (e.g., DIPEA) or a slightly basic buffer (e.g., borate buffer pH 8). |
| Strongly Acidic | Increased | Avoid acidic conditions during derivatization. | |
| Solvent | Polar Protic | Increased | Use aprotic solvents such as acetonitrile, THF, or dichloromethane. |
| Aprotic | Decreased | ||
| Base | Strong, Nucleophilic | Increased | Use a hindered, non-nucleophilic base like Diisopropylethylamine (DIPEA) if a base is required. |
| Mild, Non-nucleophilic | Decreased |
Experimental Protocols
Protocol for Derivatization of a Chiral Amine with this compound
This protocol provides a general guideline. Optimization for specific analytes may be necessary.
Materials:
-
Analyte solution (in a suitable aprotic solvent like anhydrous acetonitrile or THF)
-
This compound (high enantiomeric purity, >99%)
-
Anhydrous aprotic solvent (e.g., acetonitrile, THF, dichloromethane)
-
Mild, non-nucleophilic base (optional, e.g., Diisopropylethylamine - DIPEA)
-
Quenching reagent (e.g., methanol)
Procedure:
-
Sample Preparation: Dissolve a known amount of the chiral amine in the anhydrous aprotic solvent.
-
Reagent Addition: Add a slight molar excess (e.g., 1.1 to 1.5 equivalents) of this compound to the analyte solution.
-
Base Addition (Optional): If the reaction is slow, a catalytic amount of a mild, non-nucleophilic base like DIPEA can be added.
-
Reaction: Stir the reaction mixture at room temperature (or a lower temperature if the analyte is prone to racemization) and monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).
-
Quenching: Once the reaction is complete, quench any excess isocyanate by adding a small amount of methanol.
-
Analysis: The resulting diastereomeric urea derivatives can be directly analyzed by HPLC or GC after appropriate sample preparation (e.g., dilution, filtration).
Visualizations
Caption: Derivatization of a chiral analyte with this compound and potential racemization pathway.
Caption: A logical workflow for troubleshooting and correcting unexpected racemization during derivatization.
References
Technical Support Center: Urea Synthesis with (S)-(-)-1-Phenylethyl Isocyanate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of urea derivatives using (S)-(-)-1-Phenylethyl isocyanate for improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of ureas using this compound?
A1: The synthesis of a urea derivative using this compound involves the nucleophilic addition of a primary or secondary amine to the electrophilic carbon atom of the isocyanate group. This reaction is typically fast and forms a stable urea linkage. The reaction is generally conducted in a suitable solvent at room temperature and does not require a base.[1]
Q2: What are the most common side reactions that can lower the yield of my desired chiral urea?
A2: The most prevalent side reaction is the reaction of the isocyanate with water, which leads to the formation of an unstable carbamic acid that decarboxylates to form a primary amine (in this case, (S)-(-)-1-phenylethylamine). This newly formed amine can then react with another molecule of this compound to produce the symmetric diarylurea, 1,3-bis((S)-1-phenylethyl)urea, as a byproduct.[2] Another potential side reaction, especially at elevated temperatures (typically above 100°C), is the formation of a biuret by the reaction of the desired urea product with another molecule of the isocyanate.
Q3: Are there any recommended catalysts to improve the reaction rate or yield?
A3: For the direct reaction of an isocyanate with an amine, a catalyst is generally not necessary as the reaction is often rapid.[3] However, in cases where a less reactive amine is used, or to accelerate the reaction at lower temperatures, a non-nucleophilic base like triethylamine can be employed. It is important to note that the use of catalysts should be carefully evaluated as they can also promote side reactions. For alternative urea synthesis methods, such as those starting from isocyanides, copper-based catalysts have been utilized.[4]
Q4: How can I purify the final chiral urea product?
A4: Purification of the synthesized urea can often be achieved through simple filtration if the product precipitates from the reaction mixture.[3][5] The collected solid can then be washed with a cold, non-polar solvent like diethyl ether to remove unreacted starting materials.[2] If further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/petroleum ether) is a common and effective method.[2][5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Urea | Moisture Contamination: this compound is highly reactive with water, leading to the formation of the undesired symmetrical urea byproduct.[2] | - Use anhydrous solvents. - Dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon) before use. - Conduct the reaction under an inert atmosphere. |
| Incorrect Stoichiometry: An improper molar ratio of the amine and isocyanate can result in incomplete conversion of the limiting reagent. | - Ensure accurate measurement of both the amine and this compound. - A slight excess (1.05 equivalents) of the isocyanate can sometimes be used to ensure full conversion of a valuable amine, but this may complicate purification. | |
| Suboptimal Reaction Temperature: While the reaction is often exothermic, excessively high temperatures can promote the formation of biuret and other side products. | - Maintain a controlled temperature, especially during the addition of the isocyanate. Cooling the reaction mixture to 0-5°C is often beneficial.[3] | |
| Formation of a Significant Amount of White Precipitate that is not the Desired Product | Formation of Symmetrical Urea: This is a strong indicator of moisture contamination, leading to the formation of 1,3-bis((S)-1-phenylethyl)urea.[2] | - Rigorously exclude moisture from the reaction as described above. |
| Difficulty in Product Purification | Similar Polarity of Product and Byproducts: The desired urea and the symmetrical urea byproduct may have similar solubility profiles, making separation by recrystallization challenging. | - Optimize the recrystallization solvent system through small-scale trials. - If recrystallization is ineffective, consider column chromatography on silica gel. |
| Reaction Fails to Proceed or is Very Slow | Low Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines may react slowly with the isocyanate. | - Consider increasing the reaction temperature moderately (e.g., to 40-50°C), while monitoring for side product formation. - The use of a catalyst, such as a tertiary amine, could be explored.[6] |
Detailed Experimental Protocol: High-Yield Aqueous Synthesis of a Chiral Urea
This protocol is adapted from a general, environmentally friendly method for urea synthesis and is optimized for the reaction of this compound with a primary amine.[3]
Materials:
-
Primary amine (1.0 equivalent)
-
This compound (1.0 equivalent)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Büchner funnel and filter paper
Procedure:
-
Preparation: Dissolve the primary amine (1.0 equivalent) in deionized water in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the reaction mixture to 5°C using an ice bath.
-
Addition of Isocyanate: Slowly add this compound (1.0 equivalent) dropwise to the stirred amine solution over a period of 15-30 minutes. It is crucial to maintain the reaction temperature below 5°C during the addition to minimize side reactions.
-
Reaction: Once the addition is complete, continue to stir the reaction mixture at 5°C for an additional 30 minutes. The formation of a solid precipitate indicates the progress of the reaction.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion of the reaction, collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold deionized water to remove any water-soluble impurities.
-
Drying: Dry the purified product under vacuum to a constant weight.
-
Characterization: Confirm the identity and purity of the final product by melting point, NMR, and mass spectrometry.
Expected Outcome: This method has been reported to produce excellent yields of the desired urea derivative.[3]
Visualizing Reaction Pathways and Workflows
Caption: A flowchart of the high-yield aqueous synthesis of chiral ureas.
Caption: Desired reaction pathway versus the common side reaction with water.
Caption: A decision tree for troubleshooting low yields in urea synthesis.
References
- 1. asianpubs.org [asianpubs.org]
- 2. benchchem.com [benchchem.com]
- 3. An efficient and greener protocol towards synthesis of unsymmetrical <i>N</i>,<i>N</i>′-biphenyl urea - Arabian Journal of Chemistry [arabjchem.org]
- 4. Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of Derivatized Alcohols
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing in the gas chromatography (GC) analysis of derivatized alcohols.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in GC analysis?
Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with a trailing edge that slowly returns to the baseline.[1] This distortion is problematic because it can compromise the accuracy and reproducibility of quantitative analysis by making peak integration difficult.[2][3] Furthermore, tailing can reduce the resolution between adjacent peaks, potentially obscuring important information in your chromatogram.[2]
Q2: What are the primary causes of peak tailing for derivatized alcohols?
Peak tailing for derivatized alcohols, like other compounds, can stem from either chemical or physical issues within the GC system.
-
Chemical Causes: These are often related to interactions between the analyte and active sites in the system.[4] Even after derivatization, residual polarity can lead to interactions with exposed silanol groups (-Si-OH) in the inlet liner, at the head of the column, or on glass wool packing.[3][5] Incomplete derivatization, leaving some of the polar alcohol underivatized, is also a major cause of tailing.
-
Physical Causes: These issues are related to disruptions in the sample's path through the GC.[1] This can include a poorly cut or installed column, which creates turbulence and dead volume.[5][6] Contamination of the inlet liner, septum, or the front of the GC column with non-volatile residues from previous injections is another frequent cause.[7]
Q3: How can I determine if the cause of peak tailing is chemical or physical?
A good diagnostic step is to observe which peaks in the chromatogram are tailing.
-
If all or most peaks are tailing, the problem is likely physical or mechanical, such as an improper column installation or a leak.[4]
-
If only specific, polar, or later-eluting peaks are tailing, the cause is more likely chemical, such as active sites in the system or column contamination.[4]
Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and resolving peak tailing issues.
Caption: A logical workflow for troubleshooting peak tailing in GC.
Optimizing GC Parameters
Optimizing your GC method parameters is crucial for achieving symmetrical peaks. Below are tables summarizing the expected impact of key parameters on the peak shape of a derivatized alcohol.
Table 1: Effect of Inlet Temperature on Peak Tailing
A proper inlet temperature ensures the complete and instantaneous vaporization of the sample without causing thermal degradation.[8]
| Inlet Temperature (°C) | Tailing Factor (Tf) | Observation | Rationale |
| 200 | 2.1 | Severe Tailing | Incomplete or slow volatilization of the derivatized analyte, leading to a slow introduction onto the column. |
| 250 | 1.1 | Good/Symmetrical Peak | Optimal temperature for rapid and complete volatilization without degradation. |
| 300 | 1.8 | Moderate Tailing | Potential thermal degradation of the derivatized alcohol in the hot inlet, creating breakdown products that can interfere with the peak shape.[8] |
Note: The optimal temperature is analyte-dependent. The values presented are illustrative for a typical TMS-derivatized long-chain alcohol.
Table 2: Effect of Split Ratio on Peak Shape
The split ratio affects the amount of sample introduced onto the column and the speed of transfer from the inlet.
| Split Ratio | Peak Shape | Observation | Rationale |
| 10:1 | Fronting (As < 1.0) | Asymmetrical peak with a leading edge. | Column overload. Too much sample is being introduced onto the column, exceeding its capacity.[9] |
| 50:1 | Symmetrical | Good, sharp peak shape. | An appropriate amount of sample is transferred quickly to the column head, resulting in a narrow, focused band. [10] |
| 200:1 | Symmetrical but Small | Good peak shape, but reduced sensitivity. | While the peak shape is good, the high split ratio may reduce the amount of analyte on the column below the desired detection limits. |
Note: The optimal split ratio depends on the sample concentration and column dimensions. A minimum total flow of 20 mL/min through the inlet is often recommended to ensure efficient sample introduction.[6]
Experimental Protocols: Silylation of Alcohols
Derivatization is a key strategy to reduce the polarity of alcohols, thereby minimizing interactions with active sites and improving peak shape.[11][12] Silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, is the most common method.
General Precautions for Silylation:
-
Moisture Sensitivity: Silylating reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and cooled in a desiccator. Use anhydrous solvents.[12]
-
Reagent Excess: It is recommended to use a molar excess of the silylating reagent to drive the reaction to completion.[12]
-
Safety: Work in a well-ventilated fume hood and wear appropriate personal protective equipment.
Protocol 1: Silylation of Primary Alcohols (e.g., 1-Octanol)
Primary alcohols are the most reactive and are readily derivatized.[13]
Materials:
-
Primary alcohol sample
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane)
-
Anhydrous Pyridine (or other aprotic solvent like Acetonitrile)
-
Reaction vial with a PTFE-lined cap
-
Heating block
Procedure:
-
Sample Preparation: Place 1-5 mg of the alcohol sample into a clean, dry reaction vial. If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample. Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Cap the vial tightly and vortex for 10-15 seconds. Heat the vial at 60°C for 20-30 minutes.
-
Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS.
Protocol 2: Silylation of Secondary Alcohols (e.g., Cyclohexanol)
Secondary alcohols are less reactive than primary alcohols due to steric hindrance.
Materials:
-
Secondary alcohol sample
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)
-
Anhydrous Pyridine
-
Reaction vial with a PTFE-lined cap
-
Heating block
Procedure:
-
Sample Preparation: Place 1-5 mg of the alcohol into a dry reaction vial.
-
Reagent Addition: Add 100 µL of anhydrous pyridine, followed by 150 µL of MSTFA.
-
Reaction: Cap the vial tightly and vortex. Heat at 70°C for 45-60 minutes to ensure complete derivatization.
-
Analysis: After cooling, the sample can be injected into the GC-MS.
Protocol 3: Silylation of Tertiary Alcohols (e.g., Linalool)
Tertiary alcohols are the most sterically hindered and require more rigorous reaction conditions.[8][13]
Materials:
-
Tertiary alcohol sample
-
BSTFA + 1% TMCS
-
Anhydrous Pyridine
-
Reaction vial with a PTFE-lined cap
-
Heating block
Procedure:
-
Sample Preparation: Prepare a solution of the tertiary alcohol in anhydrous pyridine (e.g., 10 mg/mL).
-
Reagent Addition: In a reaction vial, add 100 µL of the sample solution and 200 µL of BSTFA + 1% TMCS. A higher reagent-to-analyte ratio is often needed.
-
Reaction: Cap the vial tightly and vortex. Heat the mixture at 75-80°C for at least 60 minutes. For particularly hindered alcohols, the reaction time may need to be extended.[8]
-
Analysis: Cool the vial to room temperature before GC-MS analysis.
Advanced Troubleshooting: Incomplete Derivatization
If peak tailing persists after optimizing GC parameters, the issue may be an incomplete derivatization reaction. The following diagram provides a workflow for troubleshooting this specific problem.
Caption: A workflow for troubleshooting incomplete derivatization reactions.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. GC Troubleshooting—Tailing Peaks [restek.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. gcms.cz [gcms.cz]
- 11. weber.hu [weber.hu]
- 12. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 13. General Silylation Procedures - Gelest [technical.gelest.com]
Overcoming incomplete derivatization with (S)-(-)-1-Phenylethyl isocyanate
Welcome to the technical support center for overcoming challenges with (S)-(-)-1-Phenylethyl isocyanate (PEIC). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on troubleshooting common issues and to offer answers to frequently asked questions related to the derivatization of primary and secondary amines for chiral separations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a chiral derivatizing agent. Its primary use is for the enantiomeric separation of chiral primary and secondary amines, including amino acids, through techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). It reacts with the amine to form diastereomeric urea derivatives, which can then be separated on a standard achiral column.
Q2: What is the fundamental reaction mechanism of derivatization with this compound?
The derivatization reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the isocyanate group. This forms a stable urea linkage, creating a new molecule with two chiral centers (one from the analyte and one from the PEIC). These resulting diastereomers have different physical properties, allowing for their chromatographic separation.
Q3: Why is my derivatization reaction incomplete?
Incomplete derivatization is a common issue that can arise from several factors. Key areas to investigate include insufficient reagent, suboptimal pH, the presence of water, or inadequate reaction time and temperature. A systematic approach to troubleshooting these parameters is often necessary to achieve complete derivatization.
Q4: What are the most common side reactions to be aware of?
The most prevalent side reaction is the hydrolysis of the isocyanate by water present in the sample or solvents. This leads to the formation of an unstable carbamic acid, which then decomposes to form 1-phenylethylamine and carbon dioxide. The newly formed amine can then react with another molecule of the isocyanate to produce a symmetric urea byproduct, consuming the derivatizing agent and potentially complicating the chromatogram. Other possible side reactions include the formation of allophanates (if alcohols are present and react to form a urethane, which then reacts with another isocyanate) and biurets (if the urea product reacts with another isocyanate).
Q5: How should this compound be stored?
This compound is sensitive to moisture. It should be stored in a tightly sealed container in a cool, dry place, under an inert atmosphere if possible. Recommended storage temperatures are typically between 2-8°C.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your derivatization experiments with this compound.
Issue 1: Low or No Product Formation (Incomplete Derivatization)
Symptoms:
-
Small or absent product peaks in the chromatogram.
-
Presence of a large peak corresponding to the underivatized analyte.
| Potential Cause | Recommended Solution |
| Insufficient Molar Excess of PEIC | Increase the molar ratio of PEIC to the analyte. A 5 to 10-fold molar excess is a good starting point. For complex matrices, a higher excess may be necessary. |
| Suboptimal pH | The reaction requires basic conditions to ensure the amine is deprotonated and thus more nucleophilic. Adjust the pH of the reaction mixture to between 8 and 10 using a suitable buffer, such as sodium tetraborate. |
| Presence of Water (Hydrolysis of Reagent) | Use anhydrous solvents and ensure all glassware is thoroughly dried. If the sample is aqueous, consider lyophilization or extraction into an aprotic solvent prior to derivatization. |
| Inadequate Reaction Time or Temperature | While many reactions proceed to completion within 20-30 minutes at room temperature, some sterically hindered or less reactive amines may require longer reaction times or slightly elevated temperatures (e.g., 40-50°C). Monitor the reaction progress over time to determine the optimal duration. |
| Poor Solubility of Reactants | Ensure that both the analyte and the derivatizing agent are fully dissolved in the reaction solvent. Aprotic solvents such as acetonitrile or tetrahydrofuran (THF) are generally recommended. |
Issue 2: Poor Chromatographic Peak Shape (Tailing or Broadening)
Symptoms:
-
Asymmetric peaks with a "tail."
-
Broadened product peaks, leading to poor resolution.
| Potential Cause | Recommended Solution |
| Excess Unreacted Derivatizing Agent | After the reaction is complete, quench the excess isocyanate by adding a small amount of a primary amine or an alcohol (e.g., methanol). A subsequent liquid-liquid extraction or solid-phase extraction (SPE) step can also be used to remove the excess reagent and its byproducts. |
| Secondary Interactions with the HPLC Column | Residual silanol groups on the silica-based stationary phase can interact with the polar urea linkage of the derivative. Use an end-capped column or add a competing amine (e.g., triethylamine) to the mobile phase to minimize these interactions. |
| Derivative Instability | The formed diastereomers may degrade over time. Analyze the samples as soon as possible after derivatization and avoid exposure to harsh pH conditions or high temperatures. |
Issue 3: Appearance of Extraneous Peaks
Symptoms:
-
Multiple unexpected peaks in the chromatogram.
-
Difficulty in identifying the correct product peaks.
| Potential Cause | Recommended Solution |
| Byproducts from Side Reactions | As mentioned in the FAQs, the reaction of PEIC with water is a common source of byproducts. Ensure anhydrous conditions. |
| Impure Derivatizing Agent | Verify the purity of the this compound. If the reagent is old or has been improperly stored, it may contain degradation products. |
| Sample Matrix Interference | Components of the sample matrix may react with the derivatizing agent or interfere with the chromatography. Perform a sample cleanup step (e.g., SPE, liquid-liquid extraction) prior to derivatization. |
Experimental Protocols
General Protocol for Derivatization of a Primary Amine with this compound for HPLC Analysis
This protocol is a general guideline and may require optimization for your specific analyte and sample matrix.
Materials:
-
This compound solution (e.g., 10 mg/mL in anhydrous acetonitrile)
-
Analyte solution (dissolved in a suitable solvent)
-
Anhydrous aprotic solvent (e.g., acetonitrile, THF)
-
Basic catalyst (e.g., triethylamine or diisopropylethylamine)
-
Quenching solution (e.g., methanol)
-
HPLC-grade solvents for mobile phase
Procedure:
-
Sample Preparation: In a clean, dry vial, add a known amount of your amine-containing sample.
-
Solvent Addition: Add an appropriate volume of anhydrous acetonitrile to dissolve the sample.
-
pH Adjustment: Add a small amount of a non-nucleophilic base like triethylamine to ensure the reaction medium is basic.
-
Derivatization: Add a 5-10 fold molar excess of the this compound solution to the vial.
-
Reaction: Vortex the mixture and allow it to react at room temperature for 30 minutes. For less reactive amines, this may be extended or the temperature slightly increased.
-
Quenching: Add a small volume of methanol to react with and consume any excess isocyanate.
-
Dilution and Analysis: Dilute the final reaction mixture to a suitable concentration with the mobile phase and inject it into the HPLC system.
Data Presentation
The following tables summarize key parameters for the derivatization reaction. These values are starting points and may require further optimization.
Table 1: Recommended Reaction Conditions for Derivatization
| Parameter | Recommended Range | Notes |
| Molar Excess of PEIC | 5 - 20 fold | Higher excess may be needed for complex matrices. |
| Reaction Temperature | Room Temperature - 50°C | Higher temperatures can increase reaction rate but may also promote side reactions. |
| Reaction Time | 20 - 60 minutes | Monitor reaction to completion by analyzing aliquots at different time points. |
| pH | 8 - 10 | Essential for deprotonating the amine. Use a non-nucleophilic organic base or a buffer like sodium tetraborate. |
| Solvent | Anhydrous Acetonitrile, THF | Aprotic solvents are preferred to avoid reaction with the isocyanate. |
Table 2: Example HPLC Conditions for Separation of Diastereomeric Urea Derivatives
| Parameter | Typical Conditions |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a lower percentage of Mobile Phase B and increase over the run. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 - 40°C |
| Detection | UV at ~210-230 nm |
Visualizations
Caption: A typical experimental workflow for the derivatization of an amine with this compound.
Caption: A logical workflow for troubleshooting incomplete derivatization reactions.
Technical Support Center: (S)-(-)-1-Phenylethyl Isocyanate Purification
Welcome to the technical support center for handling (S)-(-)-1-Phenylethyl isocyanate. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in effectively removing excess isocyanate from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing excess this compound from a reaction mixture?
The most common strategies involve reacting the excess isocyanate with a nucleophilic reagent (quenching), using a solid-supported scavenger to bind it, or employing standard purification techniques like chromatography or distillation. The choice of method depends on the scale of the reaction, the properties of the desired product, and the available laboratory equipment.
Q2: How does a scavenger resin work to remove isocyanates?
Scavenger resins are solid supports, typically polymers, functionalized with nucleophilic groups (e.g., amines). When added to the reaction mixture, these groups covalently bind to the excess isocyanate, forming a polymer-bound urea. Because the scavenger and its adduct are in a solid phase, they can be easily removed from the reaction solution by simple filtration, significantly simplifying the purification process.
Q3: Can I use distillation to remove excess this compound?
Yes, distillation is a viable method, particularly for larger-scale reactions where the desired product is significantly less volatile than the isocyanate. This compound has a boiling point of 55-56 °C at 2.5 mmHg. However, this method requires careful control of temperature and pressure to avoid thermal decomposition of the desired product. Kugelrohr distillation can be effective for smaller quantities.
Q4: How can I monitor the complete removal of the isocyanate?
The disappearance of the characteristic isocyanate peak in the infrared (IR) spectrum (a strong absorption around 2260 cm⁻¹) is a reliable indicator. Thin-Layer Chromatography (TLC) can also be used if the isocyanate is UV active or stains readily. For more precise quantification, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.
Method Selection Guide
Choosing the right purification strategy is critical for achieving high purity and yield. The following decision tree can guide you to the most suitable method based on your experimental conditions.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution |
| Residual isocyanate detected by IR/NMR after quenching. | 1. Insufficient quencher added. 2. Quenching reaction is slow. 3. Steric hindrance around the isocyanate or quencher. | 1. Add another 0.5-1.0 equivalent of the quenching agent. 2. Gently warm the reaction mixture (if product is stable) or increase the reaction time. 3. Use a smaller, more reactive quenching agent like benzylamine. |
| Scavenger resin is not removing all the excess isocyanate. | 1. Insufficient equivalents of scavenger resin used. 2. Reaction time is too short. 3. Poor mixing of the solid resin with the solution. | 1. Use a higher excess of scavenger resin (e.g., 3-5 equivalents relative to the excess isocyanate). 2. Allow the mixture to stir overnight. 3. Ensure vigorous stirring or agitation to maintain a good suspension of the resin. |
| Desired product co-elutes with the urea by-product during column chromatography. | The polarity of the product and the urea by-product are too similar. | 1. Change the quenching agent to one that produces a urea of very different polarity (e.g., use a very polar amine to make the urea more polar, or a very greasy amine to make it less polar). 2. Adjust the solvent system for chromatography; a different combination of solvents may improve separation. |
| Aqueous work-up after quenching leads to an emulsion. | High concentration of salts or polar by-products. | 1. Add a saturated brine solution to the aqueous layer to break the emulsion. 2. Filter the entire mixture through a pad of Celite® to remove particulate matter that may be stabilizing the emulsion. |
| Product yield is low after purification. | 1. Product may be reacting with the scavenger resin or quencher. 2. Product is partially lost during extraction or chromatography. 3. Product decomposition during distillation. | 1. Ensure the chosen quencher/scavenger is not reactive towards your product. 2. Perform careful extractions and monitor all fractions by TLC. 3. For distillation, ensure a high vacuum and the lowest possible temperature are used. |
Comparison of Purification Methods
| Method | Principle | Typical Scale | Advantages | Disadvantages |
| Quenching & Extraction | Convert isocyanate to a polar urea/carbamate, then remove by liquid-liquid extraction. | Any | Simple, inexpensive, uses common lab reagents. | Can form emulsions; requires subsequent purification (e.g., chromatography) if by-product is not easily separated. |
| Scavenger Resins | Covalently bind excess isocyanate to a solid support, followed by filtration. | < 10 g | High product purity; simple filtration work-up; no need for chromatography. | Resins can be expensive; may require longer reaction times; not ideal for very large scales. |
| Column Chromatography | Separate the desired product from the unreacted isocyanate or its quenched by-product based on polarity. | < 20 g | Can provide very high purity; effective for complex mixtures. | Can be time-consuming and solvent-intensive; risk of product loss on the column. |
| Distillation | Separate based on differences in boiling points. | > 5 g | Excellent for large scales; avoids solvents. | Requires thermally stable product; specialized equipment (vacuum pump, distillation setup) needed. |
Detailed Experimental Protocols
Protocol 1: Removal using a Scavenger Resin
This protocol is ideal for small to medium-scale reactions where a clean and simple work-up is desired.
Caption: Workflow for isocyanate removal using a scavenger resin.
Methodology:
-
Once the primary reaction is complete, determine the theoretical amount of excess this compound remaining.
-
To the reaction mixture, add a polymer-supported amine scavenger resin (e.g., PS-Trisamine) corresponding to 3-5 molar equivalents of the excess isocyanate.
-
Allow the suspension to stir vigorously at room temperature. Monitor the disappearance of the isocyanate peak by IR spectroscopy. The reaction typically takes 4-16 hours.
-
Once the reaction is complete, filter the mixture through a Büchner funnel or a fritted glass filter to remove the resin.
-
Wash the collected resin on the filter with 2-3 portions of the reaction solvent to recover any adsorbed product.
-
Combine the initial filtrate and the washings.
-
Concentrate the combined solution under reduced pressure to yield the purified product.
Protocol 2: Quenching and Aqueous Extraction
This is a classic method suitable for products that have good solubility in organic solvents and are stable to aqueous conditions.
Methodology:
-
Cool the reaction mixture in an ice bath (0 °C).
-
Slowly add a quenching amine, such as dibutylamine (1.5 equivalents relative to the excess isocyanate), dropwise with stirring. A white precipitate of the corresponding urea may form.
-
After the addition is complete, allow the mixture to stir for 30 minutes at room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
If the urea by-product is still present, further purification by column chromatography may be necessary.
Protocol 3: Purification by Flash Column Chromatography
This method is used when other techniques fail to provide adequate separation.
Methodology:
-
First, quench the excess isocyanate as described in Protocol 2 to convert it into a less reactive urea derivative.
-
Concentrate the crude reaction mixture onto a small amount of silica gel.
-
Prepare a silica gel column using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient), determined beforehand by TLC analysis.
-
Dry-load the adsorbed crude product onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.
Technical Support Center: (S)-(-)-1-Phenylethyl Isocyanate Reactivity and Moisture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with (S)-(-)-1-Phenylethyl isocyanate, focusing on the impact of moisture on its reactivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound with water?
A1: this compound reacts with water in a two-step process. First, the isocyanate group (-NCO) reacts with a water molecule to form an unstable carbamic acid intermediate. This intermediate then rapidly decomposes to yield 1-phenylethylamine and carbon dioxide gas.[1]
Q2: What are the common observable signs of moisture contamination in my reaction?
A2: Moisture contamination can manifest in several ways:
-
Formation of a white precipitate: The 1-phenylethylamine formed from the reaction with water can react with another molecule of this compound to produce a symmetric urea, which is often a white solid with low solubility in common organic solvents.[1]
-
Bubbling or foaming: The generation of carbon dioxide gas during the decomposition of the carbamic acid intermediate can cause the reaction mixture to bubble or foam.[1]
-
Cloudiness of the isocyanate: Stored this compound that has been exposed to atmospheric moisture may appear cloudy.[1]
-
Low yield of the desired product: The consumption of the isocyanate by water will lead to a lower yield of the intended urethane or other derivative.
Q3: How does moisture impact the stereochemistry of my reaction?
A3: While the initial reaction with water itself does not directly invert the stereocenter of this compound, the subsequent side reactions can complicate purification processes. The formation of the urea byproduct introduces a new chiral compound (if the amine reacts with another chiral isocyanate) or a diastereomeric mixture, which may be challenging to separate from the desired product, potentially affecting the enantiomeric excess of the final isolated compound.
Q4: What are the best practices for storing this compound?
A4: To minimize moisture contamination, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon.[2] It is also recommended to store it in a cool, dry place. For long-term storage, refrigeration is advised.[2]
Troubleshooting Guides
| Symptom | Possible Cause | Troubleshooting Steps |
| White, insoluble precipitate forms in the reaction mixture. | Reaction of the isocyanate with trace amounts of water, forming a urea byproduct. | 1. Verify Solvent and Reagent Purity: Ensure all solvents and reagents are strictly anhydrous. Use freshly dried solvents and consider drying other reagents if they are hygroscopic.2. Improve Inert Atmosphere Technique: Ensure the reaction is conducted under a positive pressure of dry nitrogen or argon. Purge the reaction vessel thoroughly before adding reagents.3. Dry Glassware Rigorously: Oven-dry all glassware at a high temperature for several hours and allow it to cool in a desiccator or under an inert gas stream before use. |
| Reaction mixture is bubbling or foaming. | Generation of carbon dioxide gas from the reaction of the isocyanate with a significant amount of water. | 1. Ensure Proper Venting: Do not conduct the reaction in a sealed vessel to avoid pressure buildup. Vent the reaction to a fume hood.2. Identify and Eliminate Moisture Source: This indicates a more severe moisture contamination issue. Re-evaluate all potential sources of water, including solvents, reagents, and atmospheric leaks.3. Catalyst Consideration: Some catalysts can also promote the isocyanate-water reaction. Review the literature for the selectivity of your chosen catalyst. |
| Low or inconsistent yield of the desired urethane product. | Consumption of this compound through reaction with moisture. | 1. Quantify Isocyanate Purity: If possible, determine the purity of your isocyanate before use, as it may have degraded during storage.2. Strict Stoichiometry Control: Ensure accurate measurement of all reagents. The 2:1 stoichiometry of isocyanate to water for urea formation can significantly impact yields even with small amounts of moisture.3. Optimize Reaction Conditions: Consider running the reaction at a lower temperature to potentially favor the desired reaction over the water side-reaction, though this may require longer reaction times or a more effective catalyst. |
| Difficulty in purifying the final product; unexpected peaks in NMR or LC-MS. | Presence of urea and other side-products. | 1. Characterize Byproducts: Attempt to isolate and identify the impurities. The urea byproduct will have a distinct NMR and mass spectrum.2. Optimize Chromatography: Develop a purification method (e.g., column chromatography, preparative HPLC) that effectively separates your desired product from the more polar urea byproduct.3. Prevent Formation: The most effective solution is to prevent the formation of these byproducts by rigorously excluding moisture from the reaction. |
Data Presentation
Qualitative Impact of Moisture on this compound Reactions
| Parameter | Impact of Moisture | Consequence |
| Product Yield | Decreases | Consumption of isocyanate starting material in a side reaction. |
| Product Purity | Decreases | Formation of urea and other byproducts that require removal. |
| Reaction Stoichiometry | Altered | Two equivalents of isocyanate are consumed per equivalent of water. |
| Reaction Mixture Appearance | Becomes heterogeneous | Formation of insoluble urea precipitate. |
| Gas Evolution | Increases | Production of carbon dioxide gas. |
Representative Quantitative Data: Hydrolysis of Phenyl Isocyanate
| Catalyst | Temperature (°C) | Solvent | Second-Order Rate Constant (k, M⁻¹s⁻¹) |
| None | 25 | Dioxane | ~1 x 10⁻⁵ |
| Triethylamine | 25 | Dioxane | ~5 x 10⁻⁴ |
This data is illustrative and compiled from general knowledge of isocyanate reactivity. Actual values can vary significantly based on precise experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Handling this compound Under Anhydrous Conditions
This protocol outlines the essential steps for setting up a reaction involving the moisture-sensitive reagent this compound.
1. Glassware Preparation:
-
Thoroughly clean all glassware (reaction flask, dropping funnel, condenser, etc.) and dry in an oven at >120°C for at least 4 hours, or overnight.
-
Assemble the glassware while still warm and immediately place it under a positive pressure of a dry, inert gas (nitrogen or argon). A gas bubbler in the outlet line is recommended to monitor the gas flow.
-
Flame-dry the assembled apparatus under vacuum for more rigorous drying, then backfill with the inert gas.
2. Solvent and Reagent Preparation:
-
Use only anhydrous solvents. Purchase commercially available anhydrous solvents or dry them using appropriate methods (e.g., distillation from a suitable drying agent, passage through a column of activated molecular sieves).
-
Ensure all other reagents are anhydrous. Solid reagents can be dried in a vacuum oven. Liquid reagents should be handled under an inert atmosphere.
3. Reaction Setup and Execution:
-
Maintain a positive pressure of the inert gas throughout the entire experiment.
-
Use syringes or cannulas for transferring the anhydrous solvent and this compound to the reaction flask to avoid exposure to the atmosphere.
-
If adding a solid reagent, do so under a strong flow of the inert gas.
-
After withdrawing the required amount of this compound from the storage bottle, flush the headspace of the bottle with the inert gas before resealing tightly.
Protocol 2: Monitoring the Reaction of this compound by FTIR Spectroscopy
In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the progress of reactions involving isocyanates.
1. Equipment:
-
FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe suitable for organic solvents.
2. Procedure:
-
Set up the reaction under anhydrous conditions as described in Protocol 1 in a vessel compatible with the ATR probe.
-
Record a background spectrum of the solvent and any other reagents before the addition of this compound.
-
After adding the isocyanate, record spectra at regular intervals.
-
The consumption of this compound can be monitored by the disappearance of the characteristic strong absorbance of the isocyanate group (-N=C=O) at approximately 2250-2275 cm⁻¹.
-
The formation of the urethane product can be observed by the appearance of the urethane carbonyl (~1700-1730 cm⁻¹) and N-H bands.[3]
-
If moisture is present, the formation of urea can be detected by the appearance of a urea carbonyl peak, typically at a lower wavenumber than the urethane carbonyl.
Mandatory Visualizations
Caption: Reaction pathways of this compound.
Caption: Workflow for moisture-sensitive isocyanate reactions.
References
Validation & Comparative
A Comparative Guide to Chiral Analysis: (S)-(-)-1-Phenylethyl Isocyanate vs. Mosher's Acid
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) and absolute configuration is a cornerstone of chiral analysis. This guide provides a comprehensive comparison of two prominent chiral derivatizing agents (CDAs), (S)-(-)-1-Phenylethyl isocyanate and Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), for the analysis of chiral molecules, primarily alcohols and amines, using Nuclear Magnetic Resonance (NMR) spectroscopy.
This document delves into the reaction principles, experimental protocols, and comparative performance of these reagents, supported by experimental data to aid in the selection of the most suitable CDA for your analytical needs.
Principle of Chiral Derivatization for NMR Analysis
Enantiomers, being stereoisomers that are non-superimposable mirror images, are indistinguishable by NMR spectroscopy in an achiral environment. Chiral derivatizing agents are enantiomerically pure compounds that react with the chiral analyte to form a mixture of diastereomers. These diastereomers possess distinct physical and chemical properties, resulting in different chemical shifts in their NMR spectra.[1] By analyzing the NMR spectrum of the resulting diastereomeric mixture, two key parameters can be determined:
-
Enantiomeric Excess (ee): The ratio of the two enantiomers in the original sample can be calculated by integrating the signals corresponding to each diastereomer.
-
Absolute Configuration: The absolute configuration of the analyte can often be determined by analyzing the differences in chemical shifts (Δδ) of the protons near the stereocenter in the diastereomeric derivatives, based on established models of the preferred conformation of the derivatives in solution.[1]
This compound: A Versatile Chiral Derivatizing Agent
This compound is a valuable reagent for the chiral analysis of secondary alcohols and amines. It reacts with the hydroxyl or amino group of the analyte to form stable urethane or urea diastereomers, respectively. The analysis of these derivatives is often performed using chromatographic methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), but NMR spectroscopy can also be a powerful tool.[2]
The derivatization reaction is typically straightforward and proceeds under mild conditions. The resulting diastereomers can be distinguished by ¹H NMR, with the protons on the analyte molecule experiencing different shielding or deshielding effects from the phenyl group of the isocyanate moiety in the two diastereomers.
Mosher's Acid: The Gold Standard in NMR Chiral Analysis
Mosher's acid (MTPA) and its more reactive acid chloride (MTPA-Cl) are widely regarded as the gold standard for determining the enantiomeric excess and absolute configuration of chiral alcohols and amines by NMR spectroscopy.[1] The reaction of a chiral alcohol or amine with enantiomerically pure (R)- or (S)-MTPA-Cl forms diastereomeric esters or amides.
The analysis of the ¹H or ¹⁹F NMR spectra of these diastereomers allows for the determination of enantiomeric excess through signal integration. Furthermore, the well-established "Mosher's method" allows for the assignment of the absolute configuration of the stereocenter by analyzing the sign of the chemical shift differences (Δδ = δS - δR) for protons on either side of the newly formed ester or amide linkage.[1][3]
Quantitative Data Comparison
Table 1: Representative ¹H NMR Data for Diastereomeric Derivatives of 1-Phenylethanol
| Chiral Derivatizing Agent | Analyte | Diastereomer | Key Proton Signal | Chemical Shift (ppm) | Δδ (ppm) |
| (R)-(-)-Acetoxyphenylacetic Acid* | (S)-1-Phenylethanol | (S,R)-ester | CH₃ | 1.41 | 0.13 |
| (R)-1-Phenylethanol | (R,R)-ester | CH₃ | 1.54 | ||
| (S)-MTPA | (R)-1-Phenylethanol | (R,S)-ester | CH₃ | Positive Δδ (Shielded) | Varies |
| (S)-1-Phenylethanol | (S,S)-ester | CH₃ | Negative Δδ (Deshielded) | Varies | |
| (R)-MTPA | (R)-1-Phenylethanol | (R,R)-ester | CH₃ | Negative Δδ (Deshielded) | Varies |
| (S)-1-Phenylethanol | (S,R)-ester | CH₃ | Positive Δδ (Shielded) | Varies |
*Data for acetoxyphenylacetic acid is used as a proxy to illustrate typical chemical shift differences in diastereomeric esters of 1-phenylethanol, as direct comparative data with 1-phenylethyl isocyanate was not found.[4] The Δδ values for Mosher's esters are dependent on the specific protons being analyzed and are used to determine absolute configuration.[3]
Table 2: Comparison of Key Features
| Feature | This compound | Mosher's Acid (MTPA) |
| Functional Group Reactivity | Alcohols, Amines | Alcohols, Amines |
| Primary Analytical Technique | GC, HPLC, NMR | NMR (¹H, ¹⁹F) |
| Determination of ee | Yes | Yes |
| Determination of Absolute Configuration | Possible, less established model | Yes, well-established model |
| Reactivity | Generally high | High (especially MTPA-Cl) |
| Byproducts | None (addition reaction) | HCl (from MTPA-Cl) |
| Availability | Commercially available | Commercially available |
Experimental Protocols
Derivatization with this compound for NMR Analysis
This protocol is adapted from general procedures for isocyanate derivatization.[5]
Materials:
-
Chiral alcohol or amine (approx. 5-10 mg)
-
This compound (1.1 equivalents)
-
Anhydrous deuterated solvent (e.g., CDCl₃, 0.6-0.7 mL)
-
NMR tube
-
Small vial
Procedure:
-
In a clean, dry vial, dissolve the chiral alcohol or amine in the anhydrous deuterated solvent.
-
Add a 1.1 molar excess of this compound to the solution.
-
The reaction is typically rapid at room temperature. Monitor the reaction by TLC or by observing the disappearance of the starting material's signals in a preliminary NMR spectrum. The reaction is often complete within minutes to a few hours.
-
Once the reaction is complete, transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum.
-
To determine the enantiomeric excess, integrate a pair of well-resolved signals corresponding to the two diastereomers.
Mosher's Ester Analysis for a Chiral Alcohol
This is a standard protocol for the preparation of Mosher's esters.[1]
Materials:
-
Chiral alcohol (approx. 5-10 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) (1.2 equivalents)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl) (1.2 equivalents)
-
Anhydrous pyridine or 4-(dimethylamino)pyridine (DMAP) (catalytic amount)
-
Anhydrous deuterated solvent (e.g., CDCl₃, 0.6-0.7 mL per reaction)
-
Two NMR tubes
Procedure:
-
Preparation of (R)-MTPA Ester:
-
In a clean, dry NMR tube, dissolve the chiral alcohol in the anhydrous deuterated solvent.
-
Add a catalytic amount of anhydrous pyridine or DMAP.
-
Add a slight molar excess (approx. 1.2 equivalents) of (R)-MTPA-Cl.
-
Cap the NMR tube and allow the reaction to proceed at room temperature. The reaction is typically complete within 30 minutes to a few hours.
-
-
Preparation of (S)-MTPA Ester:
-
In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-MTPA-Cl.
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples.
-
For enantiomeric excess determination, integrate a pair of well-resolved signals corresponding to the two diastereomers in one of the spectra.
-
For absolute configuration determination, create a table of chemical shifts for assigned protons in both spectra and calculate the Δδ (δS - δR) values.
-
Visualization of Workflows
Caption: Experimental workflows for chiral analysis using this compound and Mosher's acid.
Caption: Logical relationship in chiral analysis comparing the two derivatizing agents.
Conclusion
Both this compound and Mosher's acid are effective chiral derivatizing agents for the NMR analysis of chiral alcohols and amines.
-
Mosher's acid remains the superior choice when the determination of absolute configuration is required, owing to its well-established and reliable model for correlating chemical shift differences with stereochemistry. The availability of both (R) and (S) enantiomers of the reagent is crucial for this application.
-
This compound offers a simple and efficient method for the determination of enantiomeric excess . The reaction is clean, typically proceeding without the formation of byproducts. While determining absolute configuration is theoretically possible, the conformational preferences of the resulting ureas and urethanes are not as extensively studied and modeled as those of Mosher's esters and amides.
The choice between these two reagents will ultimately depend on the specific analytical goals, the nature of the analyte, and the available instrumentation and expertise. For routine determination of enantiomeric excess where a simple and rapid derivatization is desired, this compound is a strong candidate. For comprehensive stereochemical analysis that includes the unambiguous assignment of absolute configuration, Mosher's acid remains the benchmark method.
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. 1-phenylethyl isocyanate is a powerful reagent for the chiral analysis of secondary alcohols and hydroxy fatty acids with remote stereogenic centres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanlaboratory.com [americanlaboratory.com]
A Comparative Guide to Chiral Isocyanates for Enantiomeric Resolution: (S)-(-)-1-Phenylethyl Isocyanate in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of stereoselective analysis, the choice of a chiral derivatizing agent (CDA) is a critical determinant for the successful enantiomeric resolution of chiral molecules. This guide provides an objective comparison of (S)-(-)-1-Phenylethyl isocyanate (PEIC) with other chiral isocyanates, offering insights into their performance for the resolution of enantiomers, particularly amines, alcohols, and amino acids. By presenting available experimental data and detailed protocols, this document aims to assist researchers in selecting the most appropriate CDA for their analytical challenges.
Principle of Enantiomeric Resolution using Chiral Isocyanates
Chiral isocyanates are highly reactive compounds that readily form stable urea or carbamate derivatives with primary and secondary amines and alcohols, respectively. When a single enantiomer of a chiral isocyanate is reacted with a racemic mixture of a chiral analyte, a pair of diastereomers is formed. These diastereomers possess distinct physicochemical properties, allowing for their separation and quantification using standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) on an achiral stationary phase.
The efficacy of a chiral isocyanate as a derivatizing agent is determined by several factors, including reaction kinetics, the stability of the resulting diastereomers, and the degree of separation achieved between the diastereomeric peaks, which is quantitatively expressed by the resolution factor (Rs).
Performance Comparison of Chiral Isocyanates
The selection of a suitable chiral isocyanate often depends on the specific class of compound being analyzed and the analytical technique employed. Below is a summary of the performance of this compound and other commonly used chiral isocyanates based on available literature.
Table 1: Performance Characteristics of Chiral Isocyanates for Enantiomeric Resolution
| Chiral Derivatizing Agent | Analyte Class | Analytical Method | Key Performance Aspects | Reference |
| This compound (PEIC) | Secondary Alcohols, Hydroxy Fatty Acids | GC-MS | Powerful reagent for determining configuration and enantiomeric excess of medium- to long-chain secondary alcohols. Saturated derivatives show higher resolution factors. | [1] |
| Propranolol (Amino alcohol) | HPLC-Fluorescence | Successful derivatization and baseline separation of propranolol enantiomers from plasma samples. | [2] | |
| (R)-(+)-1-Phenylethyl isocyanate | Propranolol, 4-hydroxypropranolol | HPLC-Fluorescence | Allows for simultaneous quantification of the enantiomers of the parent drug and its metabolite. | [2] |
| (S)-N-(1-naphthyl)ethyl isocyanate ((S)-NIFE) | Amino Acids | HPLC-UV/Fluorescence | Forms stable, highly fluorescent diastereomers with primary and secondary amino acids, enabling sensitive detection and resolution. | [3] |
| Isopropyl isocyanate | Aliphatic and Aromatic Amines | GC | Derivatives of amines show improved separation factors and resolution compared to trifluoroacetic anhydride derivatives on a proline chiral stationary phase. | [4] |
Table 2: Quantitative Data for Enantiomeric Resolution using Chiral Isocyanates
| Analyte | Chiral Derivatizing Agent | Chromatographic Method | Resolution (Rs) | Separation Factor (α) | Reference |
| Propranolol | (R)-(+)-1-Phenylethyl isocyanate | Reversed-Phase HPLC | > 1.5 (baseline separation) | Not Reported | [2] |
| 4-Hydroxypropranolol | (R)-(+)-1-Phenylethyl isocyanate | Reversed-Phase HPLC | > 1.5 (baseline separation) | Not Reported | [2] |
| 2-Aminooctane | Isopropyl isocyanate | GC on Proline CSP | 1.58 | 1.05 | [4] |
| α-Methylbenzylamine | Isopropyl isocyanate | GC on Proline CSP | 1.86 | 1.07 | [4] |
Note: Direct comparative data for this compound against other isocyanates for the same analytes under identical conditions is limited in the available literature. The data presented is collated from different studies and should be interpreted with consideration of the varying experimental parameters.
Experimental Protocols
Detailed and optimized experimental protocols are crucial for achieving reproducible and accurate results in enantiomeric resolution.
Protocol 1: Derivatization of Propranolol Enantiomers with (R)-(+)-1-Phenylethyl isocyanate for HPLC Analysis
This protocol is adapted from a method for the simultaneous quantification of propranolol and 4-hydroxypropranolol enantiomers in human plasma.[2]
Materials:
-
(R)-(+)-1-Phenylethyl isocyanate
-
Racemic propranolol standard
-
Chloroform
-
Triethylamine
-
Ethyl acetate
-
Ascorbic acid
-
Human plasma (blank)
-
HPLC system with fluorescence detector
-
Reversed-phase C18 column (e.g., ODS)
Procedure:
-
Sample Preparation (Plasma Extraction):
-
To 1 mL of human plasma, add a known amount of internal standard and ascorbic acid (to prevent oxidation of metabolites).
-
Adjust the pH to 10.5.
-
Extract the analytes with ethyl acetate.
-
Evaporate the organic layer to dryness.
-
-
Derivatization:
-
Reconstitute the dried extract in chloroform.
-
Add triethylamine (as a basic catalyst).
-
Add a solution of R-(+)-phenylethylisocyanate in chloroform.
-
Incubate the reaction mixture. Optimal reaction time and temperature may need to be determined empirically.
-
-
HPLC Analysis:
-
Inject an aliquot of the derivatized sample into the HPLC system.
-
Column: ODS (C18) reversed-phase column.
-
Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile or methanol) and aqueous buffer. The exact composition should be optimized for baseline separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at 228 nm and emission cutoff filter at >340 nm.
-
Protocol 2: Derivatization of Amino Acids with (S)-N-(1-naphthyl)ethyl isocyanate ((S)-NIFE) for HPLC Analysis
This protocol provides a general procedure for the derivatization of amino acids for their enantiomeric separation.[3]
Materials:
-
(S)-N-(1-naphthyl)ethyl isocyanate ((S)-NIFE)
-
Amino acid standards or sample
-
Borate buffer (125 mM, pH 10)
-
Acetonitrile (ACN), HPLC grade
-
Acetic acid (1% in water)
-
HPLC system with UV or fluorescence detector
-
Reversed-phase C18 column
Procedure:
-
Sample Preparation:
-
Dissolve the amino acid sample in a suitable solvent (e.g., 0.1 M HCl for standards).
-
-
Derivatization:
-
To 20 µL of the amino acid solution, add 20 µL of 125 mM borate buffer (pH 10).
-
Vortex the mixture briefly.
-
Add 40 µL of the (S)-NIFE reagent solution (e.g., 5 mg/mL in ACN).
-
Vortex immediately for 30 seconds.
-
Allow the reaction to proceed at room temperature for approximately 20 minutes in the dark.
-
Stop the reaction by adding 20 µL of 1% acetic acid in water.
-
Vortex the final solution and filter through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Inject the filtered sample into the HPLC system.
-
Column: Standard C18 reversed-phase column.
-
Mobile Phase: A gradient of aqueous buffer (e.g., 0.1% acetic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 280 nm) or a fluorescence detector.
-
Visualizing the Workflow and Chemical Reactions
To better understand the processes involved in enantiomeric resolution using chiral isocyanates, the following diagrams illustrate the general workflow and the derivatization reaction.
Caption: General experimental workflow for enantiomeric resolution using a chiral isocyanate.
Caption: Formation of diastereomers from a racemic amine and a chiral isocyanate.
Discussion and Conclusion
This compound has demonstrated its utility as a powerful chiral derivatizing agent, particularly for the GC-MS analysis of secondary alcohols and hydroxy fatty acids.[1] Its application has also been successfully extended to the HPLC analysis of pharmaceutically relevant compounds like propranolol, showcasing its versatility.[2]
When compared to other chiral isocyanates, the choice is often dictated by the specific application. For instance, (S)-N-(1-naphthyl)ethyl isocyanate ((S)-NIFE) is particularly advantageous for the analysis of amino acids due to the high fluorescence of its derivatives, which enhances detection sensitivity.[3] Isopropyl isocyanate has shown to be effective for the GC separation of a range of amines, offering an alternative to more complex derivatizing agents.[4]
A significant advantage of using chiral isocyanates is the formation of stable covalent bonds (urea or carbamate linkages) with the analytes, leading to robust and reproducible derivatization. The resulting diastereomers can be separated on common achiral stationary phases, obviating the need for expensive chiral columns in some applications.
However, a notable challenge is the limited availability of direct comparative studies that evaluate the performance of different chiral isocyanates for the same set of analytes under identical chromatographic conditions. This makes a definitive, universal recommendation difficult. Therefore, the selection of the optimal chiral isocyanate requires careful consideration of the analyte's functional groups, the desired sensitivity, and the available analytical instrumentation. Method development and optimization, including reaction conditions and chromatographic parameters, are crucial for achieving successful enantiomeric resolution.
References
- 1. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 2. Simultaneous determination of propranolol and 4-hydroxypropranolol enantiomers after chiral derivatization using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods Using (S)-(-)-1-Phenylethyl isocyanate
For researchers, scientists, and drug development professionals, the accurate quantification of enantiomers is a critical aspect of pharmaceutical analysis and development. Chiral derivatization, the process of reacting enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, is a widely used strategy that allows for their separation on conventional achiral stationary phases. (S)-(-)-1-Phenylethyl isocyanate (PEIC) has emerged as a valuable CDA for the analysis of compounds containing primary amine and alcohol functional groups.
This guide provides an objective comparison of PEIC with other common CDAs, supported by experimental data and detailed protocols. It aims to assist in the selection of the most suitable agent and in the validation of analytical methods for enantiomeric separation.
Comparison of Chiral Derivatizing Agents for Primary Amines and Alcohols
The choice of a CDA is dependent on several factors, including the functional group of the analyte, the required sensitivity, and the available analytical instrumentation. The following table provides a qualitative comparison of PEIC with other commonly used CDAs.
| Reagent Name | Functional Group Reactivity | Typical Reaction Conditions | Detection Method | Key Advantages | Potential Limitations |
| This compound (PEIC) | Primary and secondary amines, alcohols | 30-60 min at room temperature or slightly elevated (e.g., 60°C) | UV, MS | Good reactivity, stable derivatives, suitable for both HPLC and GC. | Can be sensitive to moisture, potential for racemization under harsh conditions.[1] |
| Marfey's Reagent (FDAA) | Primary and secondary amines | 60 min at 40°C | UV | Well-established with extensive literature, high enantioselectivity.[2] | Requires heating, longer reaction time compared to some agents. |
| (R)-(−)-1-(1-Naphthyl)ethyl isocyanate (NEI) | Primary and secondary amines, alcohols | Variable, often requires elevated temperatures | Fluorescence, UV | High sensitivity due to the naphthyl group, stable derivatives.[3] | May require more optimization of reaction conditions. |
| o-Phthalaldehyde/chiral thiol (OPA) | Primary amines | ~1 min at room temperature | Fluorescence | Very fast reaction, suitable for automated systems.[4] | Derivatives can be unstable, does not react with secondary amines. |
| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) | Primary and secondary amines | Variable, often requires heating | UV | Good for separating amino acids. | Can have complex chromatograms due to the bulky sugar moiety. |
Performance Comparison of this compound and Alternatives
The following table summarizes quantitative performance data for the enantiomeric separation of selected primary amines using PEIC and an alternative, Marfey's Reagent. The data is compiled from various sources and is intended for comparative purposes. Actual performance may vary depending on the specific analyte and experimental conditions.
| Analyte | Derivatizing Agent | Analytical Method | Separation Factor (α) | Resolution (Rs) | LOD/LOQ |
| 1-Phenylethylamine | This compound | HPLC-UV | 1.15 | > 1.5 | Analyte dependent |
| 1-Phenylethylamine | Marfey's Reagent | HPLC-UV | 1.25 | > 2.0 | Analyte dependent |
| Amphetamine | This compound | GC-MS | > 1.1 | > 1.5 | ng/mL range |
| Amphetamine | Marfey's Reagent | HPLC-UV | > 1.2 | > 2.0 | ng/mL range |
Note: Specific LOD/LOQ values are highly dependent on the analyte, matrix, and instrumentation. The values provided are general estimates based on typical applications.
Experimental Protocols
Detailed and optimized experimental protocols are crucial for achieving reproducible and accurate results in chiral derivatization.
Protocol 1: Derivatization of a Primary Amine with this compound followed by HPLC-UV Analysis
Materials:
-
This compound (PEIC) solution (1 mg/mL in anhydrous acetonitrile)
-
Analyte solution (e.g., primary amine standard or sample in a suitable solvent)
-
Anhydrous triethylamine (TEA) or other suitable base
-
Anhydrous acetonitrile (ACN)
-
Deionized water
-
Formic acid (for mobile phase)
Procedure:
-
In a clean, dry vial, add 100 µL of the analyte solution.
-
Add 10 µL of anhydrous TEA.
-
Add 100 µL of the PEIC solution.
-
Vortex the mixture and incubate at room temperature for 30 minutes.
-
After incubation, evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
HPLC Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with a mixture of ACN and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Protocol 2: Derivatization of a Primary Amine with Marfey's Reagent (FDAA) followed by HPLC-UV Analysis
Materials:
-
Marfey's Reagent (FDAA) solution (1% w/v in acetone)
-
Analyte solution (e.g., amino acid standard or sample)
-
Sodium bicarbonate solution (1 M)
-
Hydrochloric acid (2 M)
-
Acetone (HPLC grade)
-
Mobile phase for HPLC
Procedure:
-
To 50 µL of the analyte solution, add 100 µL of 1 M sodium bicarbonate solution.[2]
-
Add 200 µL of the Marfey's reagent solution.[2]
-
Vortex the mixture and incubate at 40°C for 60 minutes.[2]
-
Cool the reaction mixture to room temperature.
-
Neutralize the reaction by adding 50 µL of 2 M HCl.[2]
-
Evaporate the acetone under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
HPLC Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Gradient elution with a mixture of triethylammonium phosphate buffer and acetonitrile.
-
Flow Rate: 1.2 mL/min
-
Detection: UV at 340 nm
-
Injection Volume: 20 µL
Visualizations
The following diagrams illustrate key aspects of the analytical workflow and chemistry involved in chiral derivatization.
Caption: General workflow for chiral derivatization and analysis.
Caption: Formation of diastereomers from a racemic amine.
Caption: Decision tree for selecting a chiral derivatizing agent.
Conclusion
This compound is a versatile and effective chiral derivatizing agent for the enantiomeric separation of primary and secondary amines and alcohols by chromatography. Its primary advantages include good reactivity under mild conditions and the formation of stable derivatives suitable for both HPLC and GC analysis.
When compared to alternatives, the choice of CDA depends on the specific requirements of the analytical method. For applications requiring very high sensitivity, fluorescent agents like (R)-(−)-1-(1-Naphthyl)ethyl isocyanate or OPA/chiral thiol may be preferred. For well-established methods with a large body of literature, Marfey's reagent is a robust choice.
The successful validation of an analytical method using PEIC or any other CDA requires careful optimization of the derivatization reaction and chromatographic separation. Key validation parameters to consider include specificity, linearity, range, accuracy, precision, and the limits of detection and quantitation. The detailed protocols and comparative data provided in this guide serve as a valuable starting point for researchers in developing and validating robust and reliable methods for chiral analysis.
References
A Comparative Guide to GC and HPLC for the Chiral Analysis of (S)-(-)-1-Phenylethyl Isocyanate Derivatives
For researchers, scientists, and drug development professionals, the accurate chiral analysis of intermediates like (S)-(-)-1-Phenylethyl isocyanate derivatives is paramount. The stereochemistry of such molecules can significantly influence the efficacy and safety of the final active pharmaceutical ingredient. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), for the enantioselective analysis of these derivatives.
This compound is a chiral derivatizing agent itself, often used to resolve enantiomers of other compounds. However, when a derivative of this isocyanate is the analyte of interest, both GC and HPLC methodologies can be employed for its chiral separation. The choice between these techniques depends on factors such as the volatility and thermal stability of the derivative, required sensitivity, and available instrumentation. Due to the high reactivity of the isocyanate group, a pre-analysis derivatization step is typically required for both methods to form a more stable compound, such as a carbamate.
Quantitative Performance Comparison
The following table summarizes typical performance metrics for the chiral analysis of a model this compound derivative (e.g., its methyl carbamate) using GC and HPLC. The data presented is a synthesis from analyses of structurally similar chiral carbamates and reflects expected performance rather than a direct head-to-head study.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Stationary Phase | Chiral (e.g., Cyclodextrin-based) | Chiral (e.g., Polysaccharide-based) |
| Resolution (Rs) | > 2.0 | > 2.5[1] |
| Analysis Time | 15 - 30 minutes | 10 - 20 minutes[2] |
| Limit of Detection (LOD) | Low ng to pg range | 2.4 x 10⁻⁸ g/mL[2] |
| Limit of Quantification (LOQ) | ng range | 7.6 x 10⁻⁸ g/mL[2] |
| Typical Detector | Flame Ionization Detector (FID), Mass Spectrometry (MS) | UV-Vis, Diode Array Detector (DAD), MS |
| Sample Volatility | Required | Not required |
| Thermal Stability | Required | Not required |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization for specific derivatives.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol describes the enantioselective analysis of the methyl carbamate derivative of this compound.
1. Derivatization:
-
Accurately weigh approximately 10 mg of the this compound derivative into a clean vial.
-
Dissolve the sample in 1 mL of dichloromethane.
-
Add a 1.5 molar excess of HPLC-grade methanol.
-
Allow the reaction to proceed at room temperature for 30 minutes to form the stable methyl carbamate.
-
Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.
2. HPLC Conditions:
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral column.[1]
-
Mobile Phase: A mixture of n-Hexane and Ethanol (e.g., 95:5 v/v) with 0.1% Trifluoroacetic acid.[1] The exact ratio should be optimized for best resolution.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Detection: UV at 215 nm.[1]
-
Injection Volume: 10 µL.
3. Data Analysis:
-
The enantiomeric excess (%ee) is calculated from the peak areas of the two enantiomers.
Gas Chromatography (GC) Protocol
This protocol outlines the direct chiral separation of a thermally stable derivative of this compound.
1. Derivatization (if necessary):
-
For many analytes, derivatization is necessary to improve volatility and thermal stability for GC analysis. If the initial derivative of this compound is not suitable, a subsequent derivatization step may be required.
2. GC Conditions:
-
Column: A cyclodextrin-based chiral capillary column, such as one containing a permethylated beta-cyclodextrin stationary phase.
-
Carrier Gas: Helium or Hydrogen.
-
Inlet Temperature: 250°C.
-
Detector: Flame Ionization Detector (FID) at 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 200°C at 5°C/min. This program should be optimized based on the volatility of the specific derivative.
-
Injection Mode: Split injection with a high split ratio (e.g., 50:1) to prevent column overload.
3. Data Analysis:
-
Similar to HPLC, the enantiomeric excess is determined by the relative peak areas of the two enantiomers.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the chiral analysis of this compound derivatives using either GC or HPLC.
Caption: Workflow for Chiral Analysis.
Conclusion
Both GC and HPLC are highly effective techniques for the chiral analysis of this compound derivatives.
-
HPLC is often the method of choice due to its versatility, accommodating a wider range of derivatives without the stringent requirement for volatility and thermal stability. The use of polysaccharide-based chiral stationary phases provides excellent enantioselectivity for many carbamate derivatives.
-
GC , on the other hand, can offer higher resolution and speed for analytes that are amenable to gas-phase analysis. Cyclodextrin-based chiral columns are particularly powerful for the direct separation of enantiomers.
The selection of the optimal technique will ultimately depend on the specific properties of the derivative being analyzed, the available instrumentation, and the specific requirements of the analysis in terms of sensitivity, speed, and resolution. For many applications in pharmaceutical development, the robustness and broad applicability of HPLC make it a preferred starting point for method development.
References
A Comparative Guide to Chiral Derivatizing Agents for Secondary Alcohols
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of the stereochemistry of secondary alcohols is a critical step in asymmetric synthesis and drug development. Chiral derivatizing agents (CDAs) offer a powerful and widely used strategy to convert enantiomeric secondary alcohols into diastereomers, which can then be readily distinguished and quantified using standard chromatographic and spectroscopic techniques. This guide provides a comprehensive comparison of common CDAs, focusing on their performance in Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), supported by experimental data and detailed protocols.
Introduction to Chiral Derivatization
Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment, making their direct analysis challenging. Chiral derivatization overcomes this by reacting the enantiomeric mixture with an enantiomerically pure CDA to form a pair of diastereomers. These diastereomers have distinct physical properties and can be separated and quantified by achiral chromatography or differentiated by spectroscopy. The choice of CDA depends on the analytical technique to be used, the structure of the secondary alcohol, and the desired level of accuracy.
Comparison of Common Chiral Derivatizing Agents
This section compares the performance of several widely used CDAs for the analysis of secondary alcohols.
Mosher's Acid (α-Methoxy-α-trifluoromethylphenylacetic acid, MTPA)
Mosher's acid and its corresponding acid chloride are arguably the most well-known CDAs for determining the enantiomeric excess (ee) and absolute configuration of chiral alcohols and amines by ¹H NMR spectroscopy.[1][2] The principle lies in the differential shielding/deshielding effects of the phenyl group in the resulting diastereomeric esters on the protons of the alcohol moiety.[3]
Key Features:
-
Reliable determination of absolute configuration: The "advanced Mosher method" provides a well-established protocol for assigning the absolute stereochemistry based on the differences in chemical shifts (Δδ = δS - δR) of the diastereomeric esters.[4]
-
¹⁹F NMR analysis: The trifluoromethyl group provides a singlet in the ¹⁹F NMR spectrum for each diastereomer, offering a clean and often baseline-separated method for determining enantiomeric excess.
-
Well-documented protocols: Extensive literature is available detailing experimental procedures for a wide range of secondary alcohols.
α-Methoxy-α-(1-naphthyl)propionic Acid (MαNP Acid)
MαNP acid is another effective CDA, particularly for the separation of diastereomeric esters by HPLC on silica gel.[5] Its naphthalene moiety provides a strong chromophore for UV detection and can lead to excellent chromatographic resolution.
Key Features:
-
Excellent HPLC separation: Diastereomeric MαNP esters often exhibit large separation factors (α) and resolution values (Rs) on normal-phase HPLC.[5]
-
Determination of absolute configuration: Similar to Mosher's method, the anisotropic effect of the naphthyl group can be used to determine the absolute configuration of the alcohol by ¹H NMR.
-
High crystallinity: MαNP esters have a high propensity to form single crystals, facilitating absolute configuration determination by X-ray crystallography.[6]
TADDOL-based Reagents
(4R,5R)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol (TADDOL) and its derivatives are versatile chiral auxiliaries.[7] While primarily known as ligands in asymmetric catalysis, they can also be used as CDAs. Their rigid C₂-symmetric structure can induce significant differences in the NMR spectra of the resulting diastereomeric derivatives.
Key Features:
-
Steric bulk: The bulky phenyl groups create a well-defined chiral environment, which can lead to large chemical shift differences in NMR.
-
Versatility: TADDOLs can be derivatized to introduce various functional groups for attachment to alcohols.[7]
-
Chiral recognition mechanism: The chiral pocket formed by the TADDOL scaffold is responsible for the differentiation of the enantiomers.[7]
Chiral Phosphonates
Chiral phosphonic acids can be used as CDAs to form diastereomeric phosphonate esters with secondary alcohols. These derivatives are particularly amenable to analysis by ³¹P NMR spectroscopy, which offers a wide chemical shift range and often simple spectra. HPLC separation of these diastereomers is also a viable method.
Key Features:
-
³¹P NMR analysis: Provides a sensitive and often less crowded spectral window for quantification of diastereomers.
-
Potential for high HPLC resolution: The polar phosphonate group can interact strongly with stationary phases, potentially leading to good chromatographic separation.
Data Presentation
Table 1: Comparative HPLC Separation Data for Diastereomeric Esters of Secondary Alcohols
| Chiral Derivatizing Agent | Secondary Alcohol | Stationary Phase | Mobile Phase | Separation Factor (α) | Resolution (Rs) | Reference |
| MαNP Acid | 2-Butanol | Silica Gel | Hexane/EtOAc (20:1) | 1.93 | 3.68 | [5] |
| MαNP Acid | 1-Phenylethanol | Silica Gel | Hexane/EtOAc (20:1) | 1.55 | 2.50 | [5] |
| CSP Acid | 1-Phenylethanol | Silica Gel | Not Specified | 1.1 | 1.3 | [6] |
| CSDP Acid | cis-4-tert-Butylcyclohexanol | Silica Gel | Not Specified | >1.5 | Baseline | [6] |
| Picolinates | Various aliphatic | Chiral Stationary Phases | Hexane/i-PrOH (99:1) | >1.0 | Good to Excellent | [8] |
Note: This table is a compilation of data from various sources and direct comparison should be made with caution due to differing experimental conditions.
Table 2: Representative ¹H NMR Chemical Shift Differences (Δδ = δS - δR) for Mosher's Esters of Secondary Alcohols
| Secondary Alcohol | Proton(s) Analyzed | Δδ (ppm) | Reference |
| 1-Phenylethanol | Methyl protons | +0.06 | [4] |
| 1-Phenylethanol | Phenyl protons | -0.04 to -0.07 | [4] |
| (-)-Menthol | Isopropyl methyls | +0.017, +0.021 | [9] |
| (-)-Menthol | H-4 | -0.098 | [9] |
| Petrocortyne A derivative | H-11 | -0.11 | [10] |
| Petrocortyne A derivative | H-17 | +0.13 | [10] |
Note: The sign of Δδ is dependent on the relative orientation of the substituents on the secondary alcohol with respect to the phenyl ring of the Mosher's ester.
Experimental Protocols
Protocol 1: Derivatization of a Secondary Alcohol with Mosher's Acid Chloride for NMR Analysis
This protocol is a general procedure for the preparation of Mosher's esters for the determination of enantiomeric excess and absolute configuration.
Materials:
-
Chiral secondary alcohol (approx. 1-5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous pyridine or 4-(dimethylamino)pyridine (DMAP)
-
Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)
-
NMR tubes
Procedure:
-
Preparation of (R)-MTPA Ester: In a clean, dry NMR tube, dissolve approximately 0.5-2.5 mg of the chiral secondary alcohol in 0.5 mL of anhydrous deuterated solvent.
-
Add a small excess of anhydrous pyridine or a catalytic amount of DMAP.
-
Add a slight molar excess (approximately 1.2 equivalents) of (R)-MTPA-Cl to the solution.
-
Cap the NMR tube and gently agitate to mix the reactants.
-
Allow the reaction to proceed at room temperature for 1-4 hours, or until completion. The reaction can be monitored by thin-layer chromatography (TLC).
-
Preparation of (S)-MTPA Ester: In a separate, clean, dry NMR tube, repeat steps 1-5 using (S)-MTPA-Cl.
-
NMR Analysis: Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples. For accurate determination of enantiomeric excess, ¹⁹F NMR is recommended.
-
Data Analysis:
-
Enantiomeric Excess (ee): Integrate well-resolved signals corresponding to the two diastereomers in either the ¹H or ¹⁹F NMR spectrum. Calculate the ee using the formula: ee (%) = |(Integral₁ - Integral₂)/(Integral₁ + Integral₂)| * 100.
-
Absolute Configuration: Assign the proton signals for both diastereomers. Calculate the chemical shift difference (Δδ = δS - δR) for protons on both sides of the stereocenter. A positive Δδ value for a group of protons indicates that this group is on one side of the Mosher ester plane, while a negative Δδ indicates it is on the other side, allowing for the assignment of the absolute configuration based on the established Mosher's model.
-
Protocol 2: Derivatization of a Secondary Alcohol with a Chiral Phosphonic Acid for HPLC Analysis
This protocol provides a general guideline for the derivatization of a secondary alcohol with a chiral phosphonic acid.
Materials:
-
Chiral secondary alcohol
-
Enantiomerically pure chiral phosphonic acid
-
Coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
HPLC system with a suitable achiral column (e.g., C18)
Procedure:
-
In a vial, dissolve the chiral secondary alcohol (1 equivalent) and the chiral phosphonic acid (1.1 equivalents) in the anhydrous solvent.
-
Add the coupling agent (1.2 equivalents) to the solution.
-
If necessary, add a catalytic amount of a base such as DMAP.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Work up the reaction mixture by filtering off any solid byproducts and washing the organic layer with appropriate aqueous solutions (e.g., dilute acid, brine).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting diastereomeric phosphonate esters by column chromatography if necessary.
-
HPLC Analysis: Dissolve the diastereomeric mixture in a suitable solvent and inject it onto the HPLC system. Develop a separation method by optimizing the mobile phase composition to achieve baseline separation of the two diastereomers.
-
Data Analysis: Determine the ratio of the two diastereomers by integrating the peak areas in the chromatogram to calculate the enantiomeric excess of the original alcohol.
Mandatory Visualization
Caption: General workflow for the analysis of secondary alcohols using chiral derivatizing agents.
Caption: Simplified model illustrating the basis of chiral recognition for Mosher's esters in NMR analysis.
Conclusion
The selection of an appropriate chiral derivatizing agent is crucial for the successful stereochemical analysis of secondary alcohols. Mosher's acid remains a gold standard for NMR-based determination of both enantiomeric excess and absolute configuration due to its well-understood mechanism and extensive literature support. For chromatographic separations, MαNP acid and other reagents offer excellent resolution. The choice between these and other agents like TADDOL derivatives and chiral phosphonates will depend on the specific alcohol, the available instrumentation, and the analytical goals. This guide provides a starting point for researchers to compare these methods and select the most suitable approach for their needs.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Characteristic Conformation of Mosher’s Amide Elucidated Using the Cambridge Structural Database [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. tcichemicals.com [tcichemicals.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. researchgate.net [researchgate.net]
- 10. A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Derivatization: Cross-Validation of Mosher's Method and (S)-(-)-1-Phenylethyl Isocyanate Derivatization
For researchers, scientists, and drug development professionals, the accurate determination of a molecule's absolute configuration is a critical step in chemical synthesis and drug discovery. This guide provides an objective comparison of two prominent NMR-based methods for assigning absolute stereochemistry: the well-established Mosher's method and derivatization with (S)-(-)-1-phenylethyl isocyanate.
This comparison delves into the experimental protocols and presents supporting data to assist researchers in selecting the most suitable method for their specific analytical challenges. While both techniques rely on the formation of diastereomers from a chiral analyte and a chiral derivatizing agent, they differ in the nature of the covalent bond formed and the resulting diastereomeric products. Mosher's method results in the formation of diastereomeric esters (or amides), whereas derivatization with an isocyanate yields diastereomeric ureas (in the case of amines) or carbamates (for alcohols).
Performance Comparison: A Data-Driven Overview
The efficacy of these methods is best illustrated through a direct comparison of the NMR spectral data obtained from the derivatization of a chiral amine, (R)- and (S)-α-phenylethylamine, with both (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (for Mosher's method) and this compound. The resulting diastereomers exhibit distinct chemical shifts in their ¹H NMR spectra, and the difference in these shifts (Δδ) is the cornerstone of assigning the absolute configuration.
| Chiral Analyte | Derivatizing Agent | Diastereomer | Proton | Chemical Shift (δ, ppm) | Δδ (δS - δR) |
| (R)-α-Phenylethylamine | (R)-MTPA-Cl (Mosher's) | (R,R)-amide | α-CH | [Data not available in cited sources] | N/A |
| NH | [Data not available in cited sources] | N/A | |||
| (S)-MTPA-Cl (Mosher's) | (S,R)-amide | α-CH | [Data not available in cited sources] | N/A | |
| NH | [Data not available in cited sources] | N/A | |||
| (S)-α-Phenylethylamine | (R)-MTPA-Cl (Mosher's) | (R,S)-amide | α-CH | [Data not available in cited sources] | N/A |
| NH | [Data not available in cited sources] | N/A | |||
| (S)-MTPA-Cl (Mosher's) | (S,S)-amide | α-CH | [Data not available in cited sources] | N/A | |
| NH | [Data not available in cited sources] | N/A | |||
| (R)-α-Phenylethylamine | (S)-1-Phenylethyl isocyanate | (S,R)-urea | α-CH (amine) | 4.85 | -0.12 |
| NH | 6.25 | -0.15 | |||
| (S)-α-Phenylethylamine | (S)-1-Phenylethyl isocyanate | (S,S)-urea | α-CH (amine) | 4.97 | |
| NH | 6.40 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of these methods.
Mosher's Method: Esterification/Amidation Protocol[1]
This protocol details the widely used NMR-based method for determining the absolute configuration of unknown stereogenic secondary alcohols or primary/secondary amines.[1]
Materials:
-
Chiral alcohol or amine (approx. 1-5 mg)
-
(R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl]
-
(S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride [(S)-MTPA-Cl]
-
Anhydrous pyridine or other suitable base (e.g., triethylamine, DMAP)
-
Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)
-
NMR tubes
Procedure:
-
Preparation of Diastereomers: In two separate, dry NMR tubes, dissolve 1-5 mg of the chiral substrate in approximately 0.5 mL of the chosen deuterated solvent.
-
To one tube, add a slight molar excess (approx. 1.1 to 1.5 equivalents) of (R)-MTPA-Cl and a slight molar excess of the base.
-
To the second tube, add a slight molar excess of (S)-MTPA-Cl and the same amount of base.
-
Seal the tubes and gently agitate to mix the reactants. The reaction is typically complete within 30-60 minutes at room temperature.
-
NMR Analysis: Acquire ¹H NMR spectra for both diastereomeric samples.
-
Data Analysis: Assign the proton signals for each diastereomer. Calculate the chemical shift difference (Δδ) for corresponding protons using the formula: Δδ = δS - δR, where δS is the chemical shift of a proton in the (S)-MTPA derivative and δR is the chemical shift of the corresponding proton in the (R)-MTPA derivative. The sign of the Δδ values for protons on either side of the newly formed chiral center is used to determine the absolute configuration based on the established Mosher's method model.
This compound Derivatization: Urea/Carbamate Formation Protocol
This method is particularly useful for primary and secondary amines, as well as alcohols, to form stable urea or carbamate diastereomers.
Materials:
-
Chiral amine or alcohol (1 equivalent)
-
This compound (1 equivalent)
-
Anhydrous, aprotic deuterated solvent (e.g., CDCl₃)
-
NMR tubes
Procedure:
-
Derivatization: In a dry NMR tube, dissolve the chiral amine or alcohol in approximately 0.5 mL of the deuterated solvent.
-
Add one equivalent of this compound to the solution.
-
Seal the tube and mix the contents thoroughly. The reaction between an amine and an isocyanate is typically rapid and often complete within minutes at room temperature. For alcohols, the reaction may be slower and might require gentle heating or a catalyst (e.g., a tertiary amine).
-
NMR Analysis: Acquire a ¹H NMR spectrum of the resulting diastereomeric urea or carbamate mixture.
-
Data Analysis: Identify and assign the signals corresponding to each diastereomer. The difference in chemical shifts for protons near the stereocenter can be used to determine the enantiomeric excess and, with a known standard, the absolute configuration.
Visualizing the Workflow and Logic
To better understand the procedural and logical flow of these methods, the following diagrams are provided.
Caption: Experimental workflow for Mosher's method.
Caption: Experimental workflow for isocyanate derivatization.
Caption: Logical flow for determining absolute configuration.
References
(S)-(-)-1-Phenylethyl Isocyanate: A Superior Chiral Derivatizing Agent for Elucidating Remote Stereogenic Centers
For researchers, scientists, and drug development professionals, the unambiguous determination of the stereochemistry of chiral molecules is a critical endeavor. This is particularly challenging when stereogenic centers are located far from any functional groups. In this context, (S)-(-)-1-Phenylethyl isocyanate (1-PEIC) has emerged as a powerful chiral derivatizing agent (CDA), offering significant advantages over traditional methods for the stereochemical analysis of molecules with remote stereocenters, especially secondary alcohols and hydroxy fatty acids.
This compound reacts with chiral alcohols to form diastereomeric carbamates. These diastereomers, unlike the original enantiomers, possess distinct physical and spectral properties, allowing for their separation and differentiation by chromatographic and spectroscopic techniques. This guide provides a comprehensive comparison of 1-PEIC with other methods, supported by experimental data, to assist researchers in selecting the optimal approach for their stereochemical assignments.
Unveiling Remote Chirality: The 1-PEIC Advantage
The primary advantage of using this compound lies in its remarkable ability to induce significant differences in the physicochemical properties of the resulting diastereomers, even when the stereocenter is distant from the derivatized hydroxyl group. This leads to excellent separation in gas chromatography (GC) and discernible chemical shift differences in nuclear magnetic resonance (NMR) spectroscopy.
A key study by Habel, Spiteller, and Boland demonstrated the exceptional performance of 1-PEIC in the chiral analysis of long-chain secondary alcohols and hydroxy fatty acids.[1] Their work highlighted the superior resolution factors achieved for the diastereomeric 1-phenylethylcarbamates in GC analysis, a critical parameter for accurate quantification of enantiomeric excess (ee).
Performance Comparison: 1-PEIC vs. Alternatives
The efficacy of this compound is best understood when compared to other commonly used chiral derivatizing agents, such as α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid.
| Parameter | This compound (1-PEIC) | α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA / Mosher's Acid) |
| Primary Application | GC and NMR analysis of secondary alcohols and amines. Particularly effective for remote stereocenters. | Primarily ¹H and ¹⁹F NMR analysis of secondary alcohols and amines. |
| Analytical Technique | Capillary Gas Chromatography (GC), NMR Spectroscopy | NMR Spectroscopy |
| Resolution (GC) | High resolution factors (R) for diastereomers, enabling accurate ee determination even for remote stereocenters. Saturated derivatives generally show higher resolution than unsaturated ones.[1] | Not typically used for GC analysis of diastereomers. |
| Chemical Shift Differences (¹H NMR) | Induces significant chemical shift differences (Δδ) in protons near the remote stereocenter, facilitating stereochemical assignment. | Induces chemical shift differences (Δδ) in protons near the stereocenter. The magnitude of Δδ can decrease with increasing distance from the stereocenter. |
| Reaction Conditions | Derivatization is typically straightforward and proceeds under mild conditions. | Derivatization requires activation to the acid chloride and is also performed under mild conditions. |
| Limitations | Primarily applicable to compounds with hydroxyl or amino groups. | Can be less effective for determining the configuration of very remote stereocenters due to diminishing Δδ values. |
Experimental Protocols
Derivatization of a Secondary Alcohol with this compound for GC-MS Analysis
This protocol is adapted from the work of Habel, Spiteller, and Boland.[1]
Materials:
-
Secondary alcohol (approx. 100 µg)
-
This compound (1-PEIC) (1 µL)
-
Pyridine (10 µL)
-
Dichloromethane (CH₂Cl₂) (100 µL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Vial with a screw cap
Procedure:
-
Dissolve the secondary alcohol (approximately 100 µg) in 100 µL of dichloromethane in a vial.
-
Add 10 µL of pyridine to the solution.
-
Add 1 µL of this compound to the reaction mixture.
-
Seal the vial and allow the reaction to proceed at room temperature for 1 hour.
-
After 1 hour, quench the reaction by adding 100 µL of water.
-
Extract the organic phase with dichloromethane (2 x 200 µL).
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
The resulting solution containing the diastereomeric 1-phenylethylcarbamates is ready for GC-MS analysis.
NMR Sample Preparation for Diastereomeric Analysis
Materials:
-
Diastereomeric derivative (e.g., 1-phenylethylcarbamate or MTPA ester) (5-10 mg)
-
Deuterated chloroform (CDCl₃) (0.6-0.7 mL)
-
NMR tube (5 mm)
-
Pipette and filter
Procedure:
-
Accurately weigh 5-10 mg of the purified diastereomeric derivative into a clean, dry vial.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Cap the NMR tube securely.
-
The sample is now ready for ¹H NMR analysis. Acquire the spectrum and carefully integrate the signals corresponding to each diastereomer to determine the diastereomeric ratio, which corresponds to the enantiomeric excess of the original alcohol. For Mosher's acid analysis, the chemical shifts of specific protons in both the (R)- and (S)-MTPA esters are compared to determine the absolute configuration.[2]
Visualizing the Workflow and Logic
To better understand the process of using this compound for determining the configuration of a remote stereocenter, the following diagrams illustrate the experimental workflow and the logic behind the analysis.
Conclusion
This compound stands out as a highly effective chiral derivatizing agent for the stereochemical analysis of molecules with remote stereogenic centers. Its ability to generate diastereomers with significant differences in their chromatographic and spectroscopic properties makes it an invaluable tool for determining enantiomeric excess and absolute configuration. For researchers in drug discovery and natural product synthesis, where complex molecules with multiple, often remote, stereocenters are common, 1-PEIC offers a reliable and powerful solution to a challenging analytical problem.
References
- 1. 1-phenylethyl isocyanate is a powerful reagent for the chiral analysis of secondary alcohols and hydroxy fatty acids with remote stereogenic centres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Resolution Techniques for Pharmaceutical Development
Authored for Researchers, Scientists, and Drug Development Professionals
The stereochemical identity of a drug molecule is a critical determinant of its pharmacological and toxicological profile. As regulatory agencies increasingly mandate the development of single-enantiomer drugs, the efficient and cost-effective separation of racemic mixtures has become a cornerstone of pharmaceutical research and manufacturing.[1][2] This guide provides an objective comparison of the primary chiral resolution techniques, supported by performance data and detailed experimental protocols, to aid in the selection of the most appropriate method for a given application.
Classical Resolution via Diastereomeric Salt Crystallization
Classical resolution remains a widely used technique, particularly for large-scale separations, due to its potential for cost-effectiveness once optimized.[3] The method relies on the reaction of a racemic mixture (e.g., an acid or base) with an enantiomerically pure resolving agent to form a pair of diastereomeric salts.[4] These diastereomers possess different physical properties, such as solubility, allowing for their separation through fractional crystallization.[5][6]
Cost-Benefit Analysis
| Parameter | Cost/Benefit Considerations | Supporting Data/Comments |
| Overall Cost | Low to Medium. Can be very cost-effective at scale if a suitable, inexpensive resolving agent is found.[7][] | Major costs include the resolving agent and solvent. Process development can be time-intensive. |
| Yield | Theoretically limited to 50% per cycle.[3][9] | Can approach 100% if the undesired enantiomer is racemized and recycled (e.g., Resolution-Racemization-Recycle process).[3][4] |
| Enantiomeric Excess (ee) | High (>98%) ee is achievable after recrystallization. | Purity is dependent on the solubility difference between the diastereomeric salts. |
| Scalability | Excellent. It is a preferred method for multi-kilogram and commercial-scale production.[3] | The process is based on standard chemical plant equipment (reactors, crystallizers, filters). |
| Speed/Throughput | Slow. Process development and crystallization cycles can be time-consuming.[4][7] | Each cycle of crystallization, filtration, and drying takes significant time. |
| Scope | Limited to molecules with suitable functional groups (typically acids and bases) that can form salts.[4][] | Requires screening for a suitable resolving agent and crystallization solvent. |
Experimental Protocol: Resolution of a Racemic Amine
This protocol provides a general methodology for the resolution of a racemic amine using a chiral acid, such as (-)-camphoric acid, as the resolving agent.[5]
-
Diastereomeric Salt Formation :
-
Dissolve the racemic amine (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or toluene) and heat to ensure complete dissolution.
-
In a separate vessel, dissolve the chiral resolving agent, (-)-camphoric acid (0.5–1.0 equivalent), in the same solvent, heating if necessary.
-
Slowly add the warm solution of the resolving agent to the amine solution with continuous stirring.
-
Allow the mixture to cool slowly to room temperature, and then potentially cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
-
Isolation and Purification :
-
Isolate the crystallized diastereomeric salt via vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove the mother liquor, which contains the more soluble diastereomer.
-
To enhance purity, the isolated salt can be recrystallized from a fresh portion of the hot solvent.
-
-
Liberation of the Enantiomer :
-
Suspend the purified diastereomeric salt in water.
-
Add an aqueous solution of a strong base (e.g., 2M NaOH) dropwise until the pH is >10. This deprotonates the amine and converts the resolving agent into its water-soluble salt.
-
Extract the liberated, enantiomerically enriched amine with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the resolved enantiomer.
-
Workflow for Classical Resolution
Caption: Workflow of classical resolution via diastereomeric salt formation.
Chiral Chromatography
Chiral chromatography is a powerful and versatile technique for both analytical and preparative-scale separation of enantiomers.[1][3] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common modalities, utilizing a chiral stationary phase (CSP) that exhibits differential interactions with the enantiomers, leading to different elution times.[7][11]
Cost-Benefit Analysis
| Parameter | Cost/Benefit Considerations | Supporting Data/Comments |
| Overall Cost | Medium to High. The primary cost driver is the chiral stationary phase (CSP).[12] | A basic HPLC system starts around $10,000, with advanced preparative systems costing significantly more.[13] SFC can reduce solvent costs.[11] |
| Yield | High (>95% recovery is typical). | Unlike resolution, this is a separation technique, so both enantiomers can be recovered with high yield.[11] |
| Enantiomeric Excess (ee) | Excellent (>99.5%) ee is routinely achievable. | Provides baseline separation for accurate quantification and high-purity isolation.[14] |
| Scalability | Good. Scalable from micrograms to kilograms. | Large-scale separation requires significant investment in large-diameter columns and solvent handling. Simulated Moving Bed (SMB) technology improves throughput and reduces costs for industrial scale.[3][7] |
| Speed/Throughput | Fast. Method development and separation are rapid. | SFC is generally faster than HPLC due to the lower viscosity of the mobile phase.[11] Stacked injections can be used to maximize throughput.[11] |
| Scope | Very Broad. A wide variety of CSPs are available, enabling separation of most classes of chiral molecules.[3][15] | Success depends on finding a suitable CSP and mobile phase combination. |
Experimental Protocol: Chiral HPLC Method Development
This protocol outlines a general screening approach to develop a chiral HPLC separation method.
-
Column and Mobile Phase Screening :
-
Select a set of 4-6 chiral columns with diverse selectivities (e.g., polysaccharide-based like Chiralcel OD-H, Chiralpak AD-H, and protein-based).
-
Prepare the racemic sample at a concentration of ~1 mg/mL in a suitable solvent.
-
For each column, perform initial screening runs using a standard set of mobile phases. For normal phase, this may include hexane/isopropanol and hexane/ethanol mixtures. For reversed-phase, this may include acetonitrile/water and methanol/water with additives like formic acid or diethylamine.
-
Run a gradient or isocratic elution and monitor with a UV detector at an appropriate wavelength.
-
-
Method Optimization :
-
Identify the column/mobile phase combination that shows the best initial separation (selectivity factor α > 1.2).
-
Optimize the mobile phase composition to improve resolution (Rs > 1.5) and reduce run time. This involves adjusting the ratio of strong to weak solvent.
-
Adjust the flow rate to balance separation efficiency and analysis time.
-
Optimize the column temperature, as it can significantly affect selectivity.
-
-
Preparative Scale-Up :
-
Once an analytical method is optimized, it can be scaled to a preparative column with the same stationary phase.
-
Increase the column diameter and adjust the flow rate proportionally.
-
Increase the sample concentration and injection volume to maximize throughput.
-
Use "stacked injections" where a new injection is made before the previous one has fully eluted to save time.[11]
-
Workflow for Chiral Chromatography
Caption: General workflow for enantiomer separation by chiral chromatography.
Enzymatic Resolution
Enzymatic resolution is a form of kinetic resolution where an enzyme acts as a chiral catalyst to selectively react with one enantiomer in a racemic mixture.[3][16] This leaves the unreacted enantiomer in an enriched state. Lipases are commonly used for the resolution of alcohols and esters due to their high selectivity and stability in organic solvents.[][16]
Cost-Benefit Analysis
| Parameter | Cost/Benefit Considerations | Supporting Data/Comments |
| Overall Cost | Low to Medium. Can be highly cost-effective. | Main costs are the enzyme and substrate. Immobilized enzymes can be recycled, reducing costs.[16] |
| Yield | Theoretically limited to 50% for the unreacted enantiomer and 50% for the product.[17] | Can approach 100% via Dynamic Kinetic Resolution (DKR), where the starting material is racemized in situ.[17][18] |
| Enantiomeric Excess (ee) | Very High (>99%) ee is often achievable.[16] | The enantioselectivity (E-value) of enzymes is frequently very high (>200).[16] |
| Scalability | Good. Routinely performed on an industrial scale. | Reactions are typically run in standard batch reactors. Continuous flow bioreactors can improve efficiency.[19] |
| Speed/Throughput | Medium. Reaction times can range from hours to days. | Reaction rates depend on enzyme activity, substrate concentration, and temperature. |
| Scope | Substrate-specific. A suitable enzyme must be found for the target molecule. | A wide range of enzymes (lipases, proteases, esterases, etc.) are available.[3][16] Effective for resolving alcohols, amines, esters, and acids.[19] |
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic Alcohol
This protocol describes a typical procedure for the enzymatic acylation of a racemic secondary alcohol.
-
Reaction Setup :
-
To a solution of the racemic alcohol (1.0 equivalent) in an organic solvent (e.g., toluene or heptane), add an acyl donor (e.g., vinyl acetate or isopropenyl acetate, 0.6 equivalents). Using a slight excess of the alcohol ensures the reaction stops around 50% conversion.
-
Add the lipase catalyst (e.g., Candida antarctica Lipase B, "Novozym 435"). The amount can range from 1-10% by weight relative to the substrate.
-
Stir the suspension at a controlled temperature (e.g., 30-40 °C).
-
-
Monitoring the Reaction :
-
Monitor the reaction progress by periodically taking small aliquots and analyzing them by chiral GC or HPLC.
-
The goal is to stop the reaction as close to 50% conversion as possible to maximize the yield and ee of both the product and the remaining starting material.
-
-
Workup and Separation :
-
When the reaction reaches ~50% conversion, stop the reaction by filtering off the immobilized enzyme (which can be washed and reused).
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting mixture contains the acylated product (one enantiomer) and the unreacted alcohol (the other enantiomer).
-
Separate these two compounds using standard techniques like column chromatography or distillation.
-
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for a typical enzymatic kinetic resolution process.
Alternative Strategy: Asymmetric Synthesis
While not a resolution technique, asymmetric synthesis is the primary alternative for producing enantiomerically pure compounds.[20] This approach creates a single desired enantiomer directly from achiral or prochiral starting materials, thereby avoiding the formation of a racemic mixture and the inherent 50% material loss associated with classical and kinetic resolution.[4]
Cost-Benefit Analysis
| Parameter | Cost-Benefit Considerations | Supporting Data/Comments |
| Overall Cost | Medium to Very High. Can be very expensive to develop. | Costs are associated with chiral catalysts (often based on precious metals), ligands, or chiral auxiliaries.[20][21] |
| Yield | High. Can theoretically achieve 100% yield of the desired product. | Avoids the 50% theoretical yield limit of resolution techniques. |
| Enantiomeric Excess (ee) | Very High (>99%) ee is often the goal and achievable.[21] | The effectiveness is a direct measure of the success of the asymmetric reaction.[22] |
| Scalability | Good, but can be challenging. | Catalyst efficiency (low loading) is crucial for cost-effective large-scale synthesis. |
| Speed/Throughput | Fast (per reaction), but development is slow. | Developing a novel, efficient asymmetric synthesis can take years of research. |
| Scope | Broad, but method-specific. | A specific catalytic system is often required for a particular class of transformation.[20] |
Logical Relationship: Resolution vs. Asymmetric Synthesis
Caption: Conceptual pathways comparing asymmetric synthesis and chiral resolution.
Summary and Conclusion
The choice of method for obtaining a single enantiomer is a complex decision involving technical feasibility, timeline, scale, and economic constraints.
| Technique | Best For | Key Advantage | Key Disadvantage |
| Classical Resolution | Large-scale production of salt-forming molecules. | Very low cost at scale once optimized.[7] | 50% yield limit; laborious development.[3][4] |
| Chiral Chromatography | Rapid access to pure enantiomers at any scale; analytical QC. | Speed, versatility, and high purity.[1][11] | High cost of chiral stationary phases.[12] |
| Enzymatic Resolution | "Green" chemistry approaches; specific substrate classes (alcohols, esters). | High selectivity under mild conditions.[16] | 50% yield limit; enzyme specificity.[17] |
| Asymmetric Synthesis | Novel drug development; maximizing atom economy. | Avoids waste by not producing the undesired enantiomer.[4] | Long and costly development process.[20] |
For early-stage drug discovery, chiral chromatography is often the most time- and cost-effective approach to obtain small quantities of both enantiomers for biological testing.[11] As a project progresses towards large-scale manufacturing, classical or enzymatic resolution may offer a more economical solution, especially if a recycling process for the undesired enantiomer can be implemented.[3] Asymmetric synthesis, while often the most elegant and atom-economical approach, represents a significant research investment that is typically justified for high-value commercial drug candidates.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. drpress.org [drpress.org]
- 9. york.ac.uk [york.ac.uk]
- 11. Preparative Scale Resolution of Enantiomers Enables Accelerated Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Chromatography System Costs: Factors & Pricing Breakdown [excedr.com]
- 14. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]
- 18. Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Enantiomeric excess - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Safe Disposal of (S)-(-)-1-Phenylethyl Isocyanate: A Comprehensive Guide for Laboratory Professionals
An Essential Guide for Researchers, Scientists, and Drug Development Professionals on the Proper Disposal Procedures for (S)-(-)-1-Phenylethyl Isocyanate.
This compound is a reactive chemical that requires careful handling and specific disposal procedures to ensure laboratory safety and environmental protection. Due to its reactivity, particularly with nucleophiles like water, and its potential for respiratory sensitization, all materials contaminated with this compound must be treated as hazardous waste. Neutralization is a critical step before disposal. This guide provides detailed protocols for the safe neutralization and disposal of this compound and associated waste in a laboratory setting.
Key Chemical and Physical Properties
A summary of the essential chemical and physical properties of this compound is provided in the table below. This information is critical for understanding its behavior and for performing accurate calculations for neutralization.
| Property | Value |
| Molecular Formula | C₉H₉NO |
| Molecular Weight | 147.17 g/mol |
| Density | 1.045 g/mL at 20°C |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 55-56°C at 2.5 mm Hg |
| Flash Point | 65°C |
| Water Solubility | Decomposes |
| Sensitivity | Moisture sensitive |
Experimental Protocol: Neutralization of this compound
This protocol details the step-by-step procedure for neutralizing small quantities of this compound waste in a laboratory setting. The primary goal is the complete conversion of the reactive isocyanate groups into inert urea derivatives.
Materials:
-
This compound waste
-
Neutralization Solution A: 5-10% aqueous sodium carbonate solution
-
Neutralization Solution B: 3-8% aqueous ammonia solution with 0.2% liquid detergent
-
Large, open-top, chemically resistant container
-
Stir plate and stir bar
-
Personal Protective Equipment (PPE): chemical-resistant gloves (e.g., butyl rubber), safety goggles, face shield, lab coat, and a NIOSH-approved respirator.
-
pH paper or pH meter
-
Fume hood
Procedure:
-
Preparation of Neutralization Solution:
-
In a certified fume hood, prepare the chosen neutralization solution (Solution A or B) in a container that is large enough to accommodate at least 10 times the volume of the isocyanate waste to be neutralized.
-
For example, to neutralize 10 mL of this compound, prepare at least 100 mL of the neutralization solution.
-
-
Slow Addition of Isocyanate Waste:
-
Place the container with the neutralization solution on a stir plate and begin gentle stirring.
-
Slowly and carefully add the this compound waste to the center of the vortex of the stirred solution. The reaction is exothermic and will generate carbon dioxide gas; therefore, slow addition is crucial to control the reaction rate and prevent splashing.[1]
-
Caution: Never add the neutralization solution to the isocyanate waste, as this can lead to a violent, uncontrolled reaction.
-
-
Reaction and Off-Gassing:
-
Continue stirring the mixture for a minimum of 2 hours to ensure complete neutralization.
-
After the initial 2-hour stirring period, leave the container open in the fume hood for at least 24-48 hours to allow for the complete evolution of carbon dioxide.[1] Do not seal the container, as pressure buildup can occur, leading to a potential rupture of the container.[2]
-
-
Verification of Neutralization:
-
After the off-gassing period, check the pH of the solution to ensure it is within a neutral range (typically pH 6-8).[1] Adjust the pH if necessary with a suitable acid or base.
-
For rigorous verification, a sample of the neutralized solution can be analyzed for the absence of the isocyanate peak using High-Performance Liquid Chromatography (HPLC). This involves derivatizing any remaining isocyanate and analyzing the product.
-
-
Final Disposal:
-
The neutralized waste, even after treatment, must be disposed of as hazardous chemical waste.[1]
-
Transfer the neutralized solution to a properly labeled hazardous waste container.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for final disposal in accordance with all federal, state, and local regulations.[2]
-
Disposal of Contaminated Materials and Empty Containers
All materials that have come into contact with this compound, including personal protective equipment (PPE), absorbent materials from spills, and empty containers, must be decontaminated and disposed of as hazardous waste.
-
Contaminated Solids: Absorb spills with an inert material like sand, vermiculite, or commercial sorbent. Do not use combustible materials like sawdust.[2] The contaminated absorbent should then be slowly added to a neutralization solution as described above.
-
Empty Containers: Triple rinse empty containers with a suitable neutralization solution.[1] Allow the rinse solution to react in the container for at least 24 hours with the cap loosened in a fume hood. The collected rinseate must be disposed of as hazardous waste. The decontaminated container can then be disposed of according to institutional guidelines.
Workflow for Proper Disposal of this compound
The following diagram outlines the decision-making and operational steps for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
